(6-Butoxy-5-methylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-butoxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSLPPNGNZURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681730 | |
| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-20-0 | |
| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Substituted Pyridinylboronic Acids
An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. Heterocyclic boronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the efficient construction of complex molecular architectures. Among these, this compound (CAS No. 1256355-20-0) emerges as a highly valuable reagent.[1] Its unique trifunctional structure—a pyridine core, an electron-donating alkoxy group, and a versatile boronic acid handle—offers a sophisticated tool for introducing substituted pyridinyl moieties into target molecules.
This guide provides an in-depth technical overview of this compound, moving beyond catalog data to explore its chemical properties, reactivity, synthesis, and critical applications. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic endeavors.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a reagent's properties is critical for its effective use. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Structure and Identifiers
The structure combines a pyridine ring, a known pharmacophore, with substituents that modulate its electronic and steric properties. The butoxy group at the 6-position and the methyl group at the 5-position introduce lipophilicity and specific steric hindrance, while the boronic acid at the 3-position serves as the reactive handle for cross-coupling reactions.
-
IUPAC Name: this compound
-
CAS Number: 1256355-20-0[1]
-
Molecular Formula: C₁₀H₁₆BNO₃[1]
-
Molecular Weight: 209.05 g/mol [1]
Physicochemical Data Summary
While comprehensive, experimentally determined physical data for this specific molecule is not widely published, key properties are summarized below. Data for a close structural analog, 6-Methylpyridine-3-boronic acid, is provided for context.
| Property | This compound | 6-Methylpyridine-3-boronic acid (Analog) |
| CAS Number | 1256355-20-0[1] | 659742-21-9[2] |
| Molecular Formula | C₁₀H₁₆BNO₃[1] | C₆H₈BNO₂[2] |
| Molecular Weight | 209.05 g/mol [1] | 136.94 g/mol [2] |
| Appearance | Solid (predicted) | White to off-white solid[3] |
| Melting Point | Data not available | 128-130 °C[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Soluble in DMSO (Slightly), Methanol (Slightly)[3] |
| Storage Temperature | 2-8°C, under inert atmosphere[4] | 2-8°C[2] |
Note: The higher molecular weight and presence of the butoxy chain in the title compound suggest its physical properties, such as melting point and solubility, will differ from the less substituted analog.
Section 2: Reactivity and Mechanistic Insights
The utility of this compound is defined by its reactivity, which is dominated by the boronic acid moiety and influenced by the substituted pyridine ring.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C(sp²)–C(sp²) bonds.[5] This reaction is a workhorse in the pharmaceutical industry for synthesizing biaryl motifs.[5] The reaction couples the pyridinylboronic acid with an aryl or vinyl halide (or triflate).
The electronic nature of the pyridine ring is key. The ring nitrogen is electron-withdrawing, which can slow the rate-limiting transmetalation step compared to more electron-rich arylboronic acids. However, the electron-donating butoxy group at the 6-position helps to mitigate this effect, enhancing the nucleophilicity of the pyridine ring and facilitating a more efficient reaction.
The catalytic cycle involves three primary steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
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Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.
Stability and Competing Reactions
A critical consideration when working with pyridinylboronic acids is their susceptibility to protodeboronation, a process where the C-B bond is cleaved by a proton source.[6] This side reaction is often competitive with the desired cross-coupling and can be mitigated by careful selection of reaction conditions, such as using anhydrous solvents and appropriate bases (e.g., K₃PO₄, KF). Boronic acids can also form cyclic trimers known as boroxines upon dehydration. While this can affect solubility and reactivity, the equilibrium is typically reversible under reaction conditions.
Section 3: Synthesis and Handling
Representative Synthesis: Miyaura Borylation
This compound is not typically synthesized in a standard research lab due to its commercial availability. However, a common and robust route to such compounds is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide.[7]
The logical precursor would be 3-bromo-6-butoxy-5-methylpyridine. The reaction involves coupling this halide with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to the final boronic acid.
Safety, Storage, and Handling
As a Senior Application Scientist, I cannot overstate the importance of proper handling. While specific toxicity data for this compound is limited, GHS classifications for closely related structures provide essential guidance. The pinacol ester of 6-methoxy-5-methylpyridine-3-boronic acid is classified with the following hazards:
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H315: Causes skin irritation[8]
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H319: Causes serious eye irritation[8]
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H335: May cause respiratory irritation[8]
Based on this, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[2][3] The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via moisture and oxidation.
Section 4: Applications in Drug Discovery and Materials Science
The true value of this compound lies in its application as a strategic building block. The substituted pyridine motif is prevalent in a vast number of biologically active compounds and functional materials.
Role as a Pharmacophore Building Block
The pyridine ring is a bioisostere for benzene but offers the advantage of a hydrogen bond acceptor at the nitrogen atom, which can be crucial for target binding. The substituents on this particular reagent provide handles for fine-tuning pharmacokinetic properties:
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Butoxy Group: The n-butoxy chain increases lipophilicity, which can enhance membrane permeability and influence oral absorption and metabolic stability.
-
Methyl Group: The methyl group provides a steric element that can be used to probe binding pockets and block metabolic sites.
While specific drugs synthesized using this exact reagent are proprietary or in early development, numerous patents describe the use of substituted pyridinylboronic acids in the synthesis of inhibitors for kinases, proteases, and other enzyme targets, as well as modulators for GPCRs.[9][10][11] This reagent is ideally suited for constructing libraries of compounds for screening against such targets.
Utility in Materials Science
In materials science, biaryl and oligoaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers with tailored electronic properties. The ability to introduce a polar, functionalizable pyridine unit into a conjugated system using this compound allows for the tuning of properties like charge transport, emission wavelength, and solubility.
Section 5: Experimental Protocols
The following protocol is a representative, self-validating system for a Suzuki-Miyaura coupling reaction. The causality behind the choices is explained.
Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene
This protocol details the formation of a C-C bond between the pyridine and phenyl rings.
Objective: To synthesize 6-butoxy-3-(4-fluorophenyl)-5-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Rationale for Reagent Choices:
-
Excess Aryl Halide: Using a slight excess of the more stable and often less expensive coupling partner ensures complete consumption of the boronic acid.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings. For more challenging substrates, specialized ligands (e.g., SPhos, XPhos) may be required.[5]
-
Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing significant degradation of sensitive functional groups.
-
Solvent System: A mixture of dioxane and water is a common choice. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction. The solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol), 1-Bromo-4-fluorobenzene (209 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent catalyst deactivation.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture. Look for the disappearance of the limiting reagent (the boronic acid).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[12]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is more than just a catalog chemical; it is a sophisticated synthetic tool designed for precision and versatility. Its well-defined structure allows for the strategic introduction of a functionalized pyridine moiety, a privileged scaffold in medicinal chemistry. Understanding its core properties, reactivity profile, and the rationale behind its application in protocols like the Suzuki-Miyaura coupling empowers researchers to solve complex synthetic challenges and accelerate the discovery of new chemical entities. As the demand for novel, structurally complex molecules continues to grow, the importance of such well-designed building blocks will only increase.
References
- Molinaro, C., et al. (2013). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.
- Sklarski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2187-2196.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(8), 405-409.
- Supporting Information for a scientific publication. (2012). The Royal Society of Chemistry.
- 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. (n.d.). PubChem.
- Ceccarelli, S. M., et al. (2015). Boronic acid derivatives and therapeutic uses thereof. U.S. Patent No. 9,132,140 B2. Google Patents.
- Various Inventors. (2016). Boronic acid derivatives and therapeutic uses thereof. European Patent No. 3781576. EPO.
- Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.
- Plamondon, L., et al. (2005). Formulation of boronic acid compounds. U.S. Patent No. 6,958,319 B2. Google Patents.
- Various Inventors. (2016). Boronic acid derivatives and therapeutic uses thereof. WIPO Patent Application No. WO2016149393A1. Google Patents.
- Various Inventors. (2014). Process for the preparation of boronic acid intermediates. U.S. Patent Application No. US20140330008A1. Google Patents.
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- 6-Butoxy-5-methylpyridine-3-boronic acid. (n.d.). Lookchem.
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- (Pyridin-4-yl)boronic acid. (n.d.). PubChem.
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A Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Pyridinylboronic Acids in Modern Synthesis
Pyridinylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis and medicinal chemistry. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of carbon-carbon bonds, forming complex biaryl and heteroaryl structures that are prevalent in a vast array of pharmaceuticals and functional materials.[1] The pyridine motif is a key pharmacophore in numerous approved drugs, and its incorporation into novel molecular frameworks is a central theme in drug discovery. Boronic acids are particularly valued for their versatility, general stability, and relatively low toxicity, with the eventual byproduct, boric acid, being considered environmentally benign.[2]
This guide focuses on a specific, functionalized building block: (6-Butoxy-5-methylpyridin-3-yl)boronic acid . We will delve into its chemical properties, outline a representative synthetic pathway, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices and the principles of reaction design will be emphasized to provide a robust and reproducible framework for researchers.
This compound: Core Properties
This substituted pyridinylboronic acid is a valuable intermediate for introducing a butoxy- and methyl-functionalized pyridine ring into a target molecule. These substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, making them of significant interest in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [3][4] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [3][5] |
| Molecular Weight | 209.05 g/mol | [2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Note: Experimental physical properties such as melting point and appearance are not widely reported in public literature and are typically found on supplier-specific certificates of analysis.
Synthesis of Pyridinylboronic Acids: A Mechanistic Overview and Representative Protocol
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The most common approaches involve either the borylation of a pre-functionalized pyridine ring via a metal-halogen exchange or a transition metal-catalyzed cross-coupling reaction.[7]
A prevalent strategy involves the reaction of a halopyridine with an organolithium reagent at low temperatures to form a lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis cleaves the ester to yield the desired boronic acid.[8]
Representative Synthetic Workflow
Caption: Generalized synthetic workflow for pyridinylboronic acid synthesis.
Experimental Protocol: Representative Synthesis
Objective: To synthesize this compound from 5-Bromo-2-butoxy-3-methylpyridine.
Materials:
-
5-Bromo-2-butoxy-3-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer.
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 5-Bromo-2-butoxy-3-methylpyridine (1.0 eq) and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour.
-
Rationale: Slow addition of n-BuLi controls the exothermic reaction. The subsequent stirring ensures complete formation of the lithiated intermediate.
-
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature overnight.
-
Rationale: The electrophilic boron atom of the borate ester is attacked by the nucleophilic lithiated pyridine. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.
-
-
Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1-2 hours.
-
Rationale: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining organolithium species.
-
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl compounds.[9] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions.[10]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
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(6-Butoxy-5-methylpyridin-3-yl)boronic acid molecular weight
An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic and medicinal chemistry. With a molecular weight of 209.05 g/mol , this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its unique structure, featuring a substituted pyridine ring, combines the versatile reactivity of a boronic acid with the pharmacologically relevant pyridine scaffold. This guide provides a comprehensive overview of its physicochemical properties, a detailed mechanistic look at its primary application in Suzuki coupling, a robust synthesis protocol, and a discussion of its significance for professionals in drug discovery and development. The stability, low toxicity, and ease of handling of boronic acids, in general, make them indispensable tools for constructing complex molecular architectures.[3][4]
Chapter 1: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids were first synthesized in 1860, but their widespread application in pharmaceuticals has surged in recent decades.[3][4] These organoboron compounds are noted for their unique stability, low toxicity, and versatile reactivity.[3] In drug design, the boronic acid moiety is often considered a bioisostere of the carboxylic acid group, capable of forming reversible covalent bonds with target proteins.[4]
This unique binding capability has been harnessed to develop potent enzyme inhibitors. The landmark approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, validated boronic acids as a viable pharmacophore and catalyzed a surge of interest in the field.[3][5] Subsequently, other boron-containing drugs like Ixazomib and Vaborbactam have reached the market, further cementing the importance of this chemical class.[4] this compound belongs to this esteemed family of reagents, offering a functionalized pyridine core that is a common feature in many successful pharmaceuticals.
Chapter 2: Physicochemical Profile
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
Chemical Structure```dot
// Nodes for the atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"];
// Substituents B [label="B", pos="2.4,-2.8!"]; O1_B [label="O", pos="3.4,-2.1!"]; H1_O1 [label="H", pos="4.1,-2.5!"]; O2_B [label="O", pos="2.4,-4.0!"]; H2_O2 [label="H", pos="3.1,-4.4!"];
C_Me [label="C", pos="-2.4,-2.8!"]; H_Me1 [label="H", pos="-2.1,-3.5!"]; H_Me2 [label="H", pos="-3.1,-3.2!"]; H_Me3 [label="H", pos="-2.8,-2.1!"];
O_Butoxy [label="O", pos="-2.4,0!"]; C1_Butoxy [label="CH₂", pos="-3.6,0.7!"]; C2_Butoxy [label="CH₂", pos="-4.8,0!"]; C3_Butoxy [label="CH₂", pos="-6.0,0.7!"]; C4_Butoxy [label="CH₃", pos="-7.2,0!"];
// Bonds edge [color="#202124"]; N1 -- C1 [style=solid]; C1 -- C2 [style=double]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- N1 [style=double];
// Substituent bonds C2 -- B [style=solid]; B -- O1_B [style=solid]; O1_B -- H1_O1 [style=solid]; B -- O2_B [style=solid]; O2_B -- H2_O2 [style=solid];
C4 -- C_Me [style=solid]; C_Me -- H_Me1 [style=solid]; C_Me -- H_Me2 [style=solid]; C_Me -- H_Me3 [style=solid];
C5 -- O_Butoxy [style=solid]; O_Butoxy -- C1_Butoxy [style=solid]; C1_Butoxy -- C2_Butoxy [style=solid]; C2_Butoxy -- C3_Butoxy [style=solid]; C3_Butoxy -- C4_Butoxy [style=solid]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 4: A Validated Synthesis Protocol
The synthesis of heteroaryl boronic acids is most commonly achieved via a palladium-catalyzed borylation reaction from the corresponding halide. The following protocol outlines a reliable method for preparing this compound from its brominated precursor.
Principle : The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.
Materials and Reagents
| Reagent | Formula | M.W. | Purpose |
| 3-Bromo-6-butoxy-5-methylpyridine | C₁₀H₁₄BrNO | 244.13 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Hydrolysis Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization |
Experimental Workflow
Caption: Workflow for the synthesis of a heteroaryl boronic acid.
Step-by-Step Methodology
-
Reaction Setup : To a dry three-neck flask under a nitrogen atmosphere, add 3-bromo-6-butoxy-5-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Expert Insight: Using a slight excess of the diboron reagent ensures complete consumption of the more valuable aryl bromide. Potassium acetate is a sufficiently strong base for this transformation and is easy to handle. [6]2. Solvent Addition and Degassing : Add anhydrous 1,4-dioxane via cannula. Purge the resulting suspension with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Heating and Monitoring : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Workup and Extraction : Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Hydrolysis : Dissolve the crude boronate ester residue in a suitable solvent mixture (e.g., acetone/water). Add aqueous HCl (e.g., 2 M) and stir vigorously at room temperature for 2-4 hours to hydrolyze the pinacol ester to the free boronic acid.
-
Isolation and Purification : Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the pure this compound.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 5: Applications in Drug Development
This compound is a strategic building block for synthesizing novel compounds in pharmaceutical research. Its utility lies in its ability to introduce a specific substituted pyridine moiety into a target molecule.
-
Scaffold Hopping and SAR Studies : The butoxy and methyl groups on the pyridine ring provide handles for modulating key drug properties. The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the methyl group can provide steric bulk or favorable interactions within a protein's binding pocket. Researchers can use this reagent to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Syntheses : This compound serves as a key intermediate in the multi-step synthesis of complex drug candidates, particularly those targeting kinases, proteases, or other enzymes where a substituted pyridine core is beneficial. [6][7]* Lead Optimization : In lead optimization campaigns, introducing this specific fragment via Suzuki coupling can fine-tune a compound's potency, selectivity, or pharmacokinetic profile. The stability of the C-C bond formed is advantageous for creating robust drug molecules. [8]
Chapter 6: Conclusion
This compound exemplifies the sophistication and utility of modern chemical reagents. Its well-defined structure and molecular weight, combined with the predictable and highly efficient reactivity of the boronic acid group in Suzuki-Miyaura coupling, make it an invaluable asset for researchers in organic synthesis and drug discovery. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such precisely functionalized building blocks will remain central to the innovation process.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Borates Today. Boron Suzuki Coupling. [Link]
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- Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- 1PlusChem LLC. This compound. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- Silva, M., et al. (2020).
- ResearchGate. Design and discovery of boronic acid drugs. [Link]
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Silva, M., et al. (2020).
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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(6-Butoxy-5-methylpyridin-3-yl)boronic acid synthesis
An In-Depth Technical Guide to the Synthesis of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid
Executive Summary
This compound is a pivotal building block in contemporary organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound. We will delve into the strategic selection of starting materials, the synthesis of a key halogenated intermediate, and the critical lithiation-borylation sequence. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and best practices for purification and characterization, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[5] The ability to functionalize this core structure with precision is paramount in drug discovery. Pyridinylboronic acids and their corresponding esters have emerged as indispensable reagents for creating carbon-carbon bonds through the highly reliable Suzuki-Miyaura coupling reaction.[6] this compound, in particular, offers a unique combination of a lipophilic butoxy group and a methyl substituent, providing medicinal chemists with a versatile tool to explore structure-activity relationships (SAR) in lead optimization.[1]
Synthetic Strategy: A Multi-Step Approach via Halogen-Metal Exchange
Several methods exist for the synthesis of pyridinylboronic acids, including C-H activation, palladium-catalyzed cross-coupling, and cycloaddition reactions.[7] However, for the specific substitution pattern of the target molecule, the most reliable and widely adopted strategy involves a halogen-metal exchange followed by borylation.[3] This pathway offers excellent regiochemical control, starting from a pre-functionalized halopyridine intermediate.
Our retrosynthetic analysis identifies 5-bromo-2-butoxy-3-methylpyridine as the key precursor. This intermediate can be accessed from commercially available starting materials, setting the stage for the final borylation step.
Caption: Retrosynthetic pathway for the target boronic acid.
Synthesis of Key Intermediate: 5-Bromo-2-butoxy-3-methylpyridine
The preparation of this crucial intermediate is a three-step process starting from 2-amino-3-methylpyridine.
Step 1: Bromination of 2-Amino-3-methylpyridine
The first step involves the electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position (C5).
Protocol 3.1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
-
In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add liquid bromine (1.1 eq). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
After the addition is complete, heat the reaction to 50°C for 3 hours.[8]
-
Add water to dissolve all solids, then slowly add 40% sodium hydroxide solution to quench the reaction.
-
Filter the resulting precipitate, dry, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.[8][9]
Step 2: Sandmeyer Reaction to 2,5-Dibromo-3-methylpyridine
The amino group is converted to a diazonium salt and subsequently displaced by bromide in a Sandmeyer reaction to yield the dibrominated intermediate.
Protocol 3.2: Synthesis of 2,5-Dibromo-3-methylpyridine
-
In a three-necked flask, dissolve cuprous bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add 2-amino-5-bromo-3-methylpyridine (1.0 eq) while maintaining the temperature.
-
After stirring for 15 minutes, add a saturated solution of sodium nitrite (1.2 eq) dropwise.
-
Stir the reaction mixture for 2 hours at low temperature.[8][9]
-
Neutralize the reaction to pH 7-8 with 40% sodium hydroxide solution.
-
The product can be isolated by extraction followed by vacuum distillation.[8]
Step 3: Nucleophilic Aromatic Substitution
The final step in synthesizing the intermediate is a selective nucleophilic aromatic substitution. The bromine at the C2 position is more activated towards substitution than the one at C5 due to the electron-withdrawing effect of the ring nitrogen. It is selectively displaced by butoxide.
Protocol 3.3: Synthesis of 5-Bromo-2-butoxy-3-methylpyridine
-
Prepare sodium butoxide by carefully adding sodium metal (1.1 eq) to anhydrous n-butanol under an inert atmosphere (N₂ or Ar).
-
Once all the sodium has reacted, add 2,5-dibromo-3-methylpyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography to yield 5-bromo-2-butoxy-3-methylpyridine.
Core Synthesis: this compound via Lithiation-Borylation
This is the pivotal transformation where the boronic acid moiety is installed. The process relies on a low-temperature lithium-halogen exchange, followed by trapping the resulting organolithium species with a borate ester.
The Lithiation-Borylation Mechanism
The reaction proceeds through a well-defined sequence. First, an organolithium reagent, typically n-butyllithium, abstracts the bromine atom from the pyridine ring at -78°C, forming a highly reactive 3-lithiopyridine species. This intermediate is immediately quenched with an electrophilic boron source, like triisopropyl borate, forming a tetracoordinate borate complex. Upon acidic work-up, this complex hydrolyzes to yield the final boronic acid. The use of an in situ quench, where the organolithium is added to a mixture of the halide and the borate ester, is often employed to minimize side reactions of the unstable lithiated intermediate.[10]
Caption: Key mechanistic steps in the synthesis of pyridinylboronic acid.
Detailed Experimental Protocol
Strictly anhydrous conditions are essential for this reaction. All glassware should be oven-dried, and solvents must be freshly distilled from an appropriate drying agent.
-
To a solution of 5-bromo-2-butoxy-3-methylpyridine (1.0 eq) in anhydrous THF (or a THF/toluene mixture) cooled to -78°C under an inert atmosphere, add triisopropyl borate (1.2 eq).[10]
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Proceed with the work-up and purification.
| Reagent | Molar Eq. | MW ( g/mol ) | Density | Amount (10 mmol scale) |
| 5-Bromo-2-butoxy-3-methylpyridine | 1.0 | 244.12 | - | 2.44 g |
| Triisopropyl borate | 1.2 | 188.08 | 0.815 g/mL | 2.75 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | ~0.68 g/mL | 4.4 mL |
| Anhydrous THF | - | 72.11 | 0.889 g/mL | ~50 mL |
Table 1: Reagent quantities for the lithiation-borylation reaction.
Work-up and Purification Strategies
Purifying boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their amphoteric nature.[11]
-
Extraction: After quenching, dilute the mixture with ethyl acetate. The pH of the aqueous layer should be adjusted to be mildly acidic (pH ~6) to ensure the boronic acid is in its neutral form. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or toluene.[11][12]
-
Adduct Formation: A highly effective method involves forming a stable, crystalline adduct with diethanolamine. The adduct precipitates from a nonpolar solvent, can be easily filtered and washed, and then the pure boronic acid can be liberated by treatment with acid.[12]
-
Chromatography: While sometimes problematic due to streaking on silica gel, chromatography can be attempted. A common technique is to elute with a solvent system containing a small amount of a polar solvent like methanol in dichloromethane.[11]
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the butoxy, methyl, and pyridine protons. ¹¹B NMR should show a broad singlet characteristic of a trigonal boronic acid.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Precautions
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: Ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
Low Temperatures: Handling cryogenic baths (-78°C, dry ice/acetone) requires thermal gloves and caution.
-
Boronic Acids: While generally of low toxicity, they should be handled with standard laboratory precautions (gloves, safety glasses).[3]
Application in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is now ready for use in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine C3 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[6][13]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide has outlined a detailed and reliable synthetic pathway for this compound, a valuable reagent for drug discovery and development. By following the described multi-step process, from the synthesis of the key brominated pyridine intermediate to the critical low-temperature lithiation-borylation and subsequent purification, researchers can confidently produce this compound with high purity. The emphasis on mechanistic understanding and procedural detail aims to empower scientists to successfully apply this chemistry in their own research endeavors.
References
- Ishiyama, T., & Miyaura, N. (2019). Meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
- Li, W., & Wang, X. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Shahzadi, H. T., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega.
- American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.
- Blakemore, D. C., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry.
- Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Organic Chemistry Portal.
- Organic Chemistry Portal. Pyridine synthesis.
- Sene, S., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules.
- Google Patents. (2004). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Google Patents. (2009). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma.
- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Organic Chemistry Portal. Suzuki Coupling.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.
- Reddit. (2017). Purification of boronic acids?.
- Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.
- LookChem. (n.d.). Cas 1256355-20-0,6-Butoxy-5-methylpyridine-3-boronic acid.
- Li, J., et al. (2002). 3-pyridylboronic acid. Organic Syntheses.
- Wikipedia. Suzuki reaction.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
- Blair, D. J., & Aggarwal, V. K. (2017). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.
- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
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An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that serves as a valuable building block in modern organic synthesis. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [1] |
| Molecular Formula | C10H16BNO3 | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [1] |
Safety and Handling:
This compound, like other boronic acids, requires careful handling to ensure laboratory safety. The following precautions are recommended based on safety data sheets for similar compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.[3][4]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]
-
Synthesis and Mechanism
The synthesis of this compound can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective approach involves a halogen-metal exchange followed by borylation.
Proposed Synthetic Pathway: Halogen-Metal Exchange and Borylation
This method leverages the differential reactivity of halogen substituents on a pyridine ring to achieve regioselective borylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-butoxy-3-methylpyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5][6]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The halogen-metal exchange with n-butyllithium is a very fast and exothermic reaction. Performing it at low temperatures is crucial to prevent side reactions, such as the deprotonation of the methyl group or attack at other positions on the pyridine ring.
-
Anhydrous Conditions: Organolithium reagents and borate esters are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents under a nitrogen atmosphere is essential to prevent quenching of the reagents and ensure high yields.
-
Aqueous Acidic Workup: The initial product of the borylation is a borate ester. Acidic hydrolysis is required to convert the borate ester to the desired boronic acid.
Characterization
The structure and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy group, and the methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbon atom attached to the boron, which often exhibits a broad signal.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids, with typical chemical shifts appearing in a characteristic range.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 | s | H on C4 |
| ~7.8 | s | H on C2 | |
| ~4.3 | t | -OCH₂- | |
| ~2.2 | s | -CH₃ | |
| ~1.7 | m | -OCH₂CH₂- | |
| ~1.5 | m | -CH₂CH₃ | |
| ~0.9 | t | -CH₂CH₃ | |
| ¹³C | ~165 | C6 (C-OBu) | |
| ~145 | C4 | ||
| ~140 | C2 | ||
| ~130 | C5 (C-CH₃) | ||
| ~120 (broad) | C3 (C-B) | ||
| ~68 | -OCH₂- | ||
| ~31 | -OCH₂CH₂- | ||
| ~19 | -CH₂CH₃ | ||
| ~14 | -CH₂CH₃ | ||
| ~12 | -CH₃ |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel are added this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent Addition and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.[7]
Trustworthiness and Self-Validation:
The success of a Suzuki-Miyaura coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. The progress of the reaction should be carefully monitored. A self-validating protocol would include in-process controls such as TLC or LC-MS to confirm the consumption of starting materials and the formation of the product before proceeding with the workup. The final product's identity and purity should be rigorously confirmed by NMR and mass spectrometry.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its successful application in research and development.
References
- JT International. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
- Google Patents. (n.d.).
- ResearchGate. (2016).
- Reddit. (2017).
- Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- PubMed Central (PMC). (n.d.).
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- 7. rsc.org [rsc.org]
(6-Butoxy-5-methylpyridin-3-yl)boronic acid solubility
An In-depth Technical Guide on the Solubility of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of this compound. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers to generate precise and reliable data for their applications.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₆BNO₃ and a molecular weight of 209.05 g/mol , is a substituted pyridine boronic acid derivative.[1][2] Such compounds are indispensable building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] This reactivity makes them crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
A thorough understanding of the solubility of this reagent is a critical, non-negotiable parameter for successful process development. It directly influences:
-
Reaction Kinetics and Optimization: Ensuring the reagent is sufficiently dissolved in the reaction solvent is paramount for achieving optimal reaction rates and yields.
-
Purification Strategies: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.
-
Formulation Development: In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of creating stable formulations.[3][5]
Physicochemical Properties Governing Solubility
The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and acts as a Lewis acid.[6] Its two hydroxyl groups are capable of both donating and accepting hydrogen bonds, which promotes interaction with polar, protic solvents.[3][5]
-
The Pyridine Ring: The nitrogen atom within the aromatic pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.[3]
-
The Butoxy and Methyl Groups: The n-butoxy chain (-O(CH₂)₃CH₃) and the methyl group (-CH₃) are nonpolar and hydrophobic. These alkyl substituents will enhance solubility in less polar or nonpolar organic solvents.
This combination of a polar, hydrophilic head (boronic acid and pyridine) and a nonpolar, hydrophobic tail (butoxy and methyl groups) imparts an amphiphilic character to the molecule, suggesting a nuanced solubility profile across a range of solvents. It is also critical to recognize that boronic acids can undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines, a transformation that can affect solubility measurements.[7]
Predicted Qualitative Solubility Profile
Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental determinations.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[3][5] However, the hydrophobic butoxy group will limit extensive aqueous solubility. Solubility in water is expected to be pH-dependent.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble | These solvents can effectively solvate the polar boronic acid and pyridine functionalities without the steric hindrance of hydrogen bonding networks, while also accommodating the nonpolar alkyl groups.[3] |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Sparingly Soluble to Insoluble | While the butoxy group provides some lipophilicity, the high overall polarity of the boronic acid and pyridine ring limits interaction with nonpolar solvents.[3] |
Note: This qualitative assessment requires experimental verification for specific applications.
Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method
The dynamic, or synthetic, method is a robust and widely used technique for accurately determining the temperature-dependent solubility of compounds.[5][7][9] It relies on the precise detection of the temperature at which a solid, present in a known concentration, fully dissolves upon controlled heating.
Required Apparatus
-
Jacketed glass vessel with a tight-fitting lid
-
High-precision digital thermometer (±0.01 K)
-
Magnetic stirrer and stir bar
-
Circulating bath for temperature control
-
Light source (e.g., laser diode)
-
Luminance probe or turbidity sensor to detect light transmittance
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel to create a biphasic sample of a known composition.[3][5]
-
System Assembly: Assemble the apparatus, ensuring the thermometer and turbidity probe are immersed in the sample mixture but do not interfere with the magnetic stirrer.
-
Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Heat the sample at a slow, constant, and controlled rate, typically 0.1-0.3 K/min , using the circulating bath.[5] A slow heating rate is critical to maintain thermal equilibrium.
-
Clear Point Detection: Continuously monitor the light intensity passing through the solution with the luminance probe. The temperature at which the last solid particles dissolve is known as the "clear point." This is identified by a sharp, significant increase in measured light intensity as the solution transitions from turbid to clear.[5][9]
-
Data Recording: Record this equilibrium temperature as the solubility temperature for that specific solute-solvent composition.
-
Constructing the Solubility Curve: Repeat steps 1-5 for a range of different compositions to generate a complete solubility curve, which plots solubility (expressed as mole fraction or g/100 g of solvent) as a function of temperature.[3][5]
Visual Workflow for Dynamic Solubility Determination
The following diagram illustrates the logical flow of the dynamic method protocol.
Caption: Workflow for Dynamic Solubility Determination.
Analytical Techniques for Concentration Quantification
For methods like the isothermal shake-flask technique or for quantifying residual reagent in a reaction, several analytical methods are suitable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of boronic acids. A reversed-phase C18 column is typically effective. The pH of the mobile phase is a critical parameter, as it influences the ionization state and, therefore, the retention of the acidic boronic acid group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantifying trace levels, LC-MS/MS provides unparalleled sensitivity and selectivity. Derivatization of the boronic acid may be employed to enhance ionization efficiency and achieve detection at low parts-per-million (ppm) levels.[10]
-
¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR can be a powerful tool for direct and quantitative determination without the need for chromophores.[11]
-
Inductively Coupled Plasma (ICP) Techniques: Methods like ICP-Atomic Emission Spectrometry (ICP-AES) can be used to determine the total boron concentration with very high accuracy, although they do not provide information about the specific molecular form.[11][12]
Data Presentation and Management
Systematic recording of experimental data is essential. The following table provides a template for organizing solubility results.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) | Notes |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is imperative.
-
Hazards: Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[13][14][15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13][16]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C in a dry environment is recommended.[2][13]
Conclusion
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- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents - Benchchem. (URL: )
- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem. (URL: )
- A Technical Guide to the Solubility of 2,5-Dichloropyridine-3-boronic Acid in Common Organic Solvents - Benchchem. (URL: )
- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Pl
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (URL: [Link])
- Analytical techniques for boron quantification supporting desalin
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
- Solubility of investigated compounds in water. Phenylboronic acid...
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
- This compound - 1PlusChem LLC. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
- Borane-Pyridine: An Efficient Catalyst for Direct Amid
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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(6-Butoxy-5-methylpyridin-3-yl)boronic acid stability
An In-Depth Technical Guide to the Stability of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction
Pyridinylboronic acids are indispensable reagents in modern organic chemistry and drug discovery, serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their ability to facilitate the formation of carbon-carbon bonds has enabled the synthesis of a vast array of complex molecules, including numerous active pharmaceutical ingredients (APIs). The compound this compound, with its substituted pyridine core, represents a valuable synthon for introducing this specific heterocyclic motif.
However, the utility of any boronic acid is intrinsically linked to its stability. Degradation not only consumes the reagent, leading to reduced reaction yields and inaccurate stoichiometry, but can also generate impurities that complicate purification and may possess undesirable toxicological profiles. This guide provides a comprehensive technical overview of the stability of this compound, synthesizing fundamental principles of boronic acid chemistry with predictive insights based on its specific structural features. We will explore its primary degradation pathways, the factors that influence its stability, and provide practical, field-proven protocols for its storage, handling, and analysis.
Physicochemical Properties and Structural Features
The stability of this compound is directly influenced by its molecular structure. The key features are the pyridine ring, the boronic acid group at the 3-position, and the electron-donating substituents: a methyl group at the 5-position and a butoxy group at the 6-position.
Caption: Structure of this compound.
The boronic acid group is positioned at the 3-position of the pyridine ring. Generally, 3- and 4-pyridylboronic acids exhibit greater stability towards protodeboronation compared to their 2-pyridyl counterparts.[3] This is a critical structural feature that inherently favors the stability of the title compound.
The butoxy and methyl groups are both electron-donating substituents. These groups increase the electron density of the pyridine ring, which can influence the acidity of the boronic acid and the susceptibility of the C-B bond to cleavage. Understanding these electronic effects is crucial for predicting the molecule's behavior under various conditions.
Principal Degradation Pathways
Two primary degradation pathways are of concern for this compound: protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This is a common side reaction for arylboronic acids, particularly in aqueous media.[5] The reaction can be catalyzed by both acids and bases.[4]
-
Base-Catalyzed Protodeboronation: At higher pH, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This anionic species is more susceptible to protonolysis by water or other protic sources, leading to the cleavage of the C-B bond.[3]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds via electrophilic substitution, where a proton replaces the boronic acid group.[4]
For this compound, the presence of electron-donating groups is expected to increase the electron density at the carbon atom bearing the boron, which could potentially influence the rate of protodeboronation. However, its placement at the relatively stable 3-position of the pyridine ring suggests a lower intrinsic susceptibility compared to more labile heteroaryl boronic acids.[3]
Caption: Protodeboronation of the target molecule.
Oxidation
Arylboronic acids are susceptible to oxidation, typically yielding the corresponding phenol.[6] This process can be mediated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.[7][8] The mechanism often involves the formation of a peroxide intermediate.
The presence of the electron-rich pyridine ring in this compound may influence its susceptibility to oxidation. The reaction results in the formation of 6-Butoxy-5-methylpyridin-3-ol, a phenolic impurity.
Caption: Oxidative degradation to the corresponding phenol.
Factors Influencing Stability
Several environmental and experimental factors can significantly impact the stability of this compound.
-
pH: The pH of the solution is a critical determinant of stability. As discussed, both acidic and basic conditions can promote protodeboronation.[4] The rate of degradation is often pH-dependent, with many arylboronic acids showing a U-shaped pH-rate profile, being most stable at a specific, often slightly acidic to neutral, pH.[5]
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. For boronic acids in the solid state, high temperatures can also promote dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon addition of water, it can complicate stoichiometry and handling.
-
Moisture: Water is a reactant in both protodeboronation and the potential hydrolysis of boroxines.[4][9] Therefore, exposure to moisture, either from the atmosphere or in solution, can be detrimental to the stability of the compound.
-
Light: While not as commonly cited as other factors, some organic molecules are susceptible to photolytic degradation. It is prudent to protect boronic acids from prolonged exposure to high-intensity light, especially UV radiation.
-
Oxygen: The presence of atmospheric or dissolved oxygen can promote oxidative degradation.[7] Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway, particularly for long-term storage or in oxygen-sensitive applications.
Recommended Storage and Handling
Based on the principles outlined above, the following storage and handling procedures are recommended to preserve the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C). | To minimize the rate of thermal degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar). | To prevent oxidative degradation. |
| Moisture | Store in a desiccated environment. | To minimize hydrolysis and protodeboronation. |
| Light | Protect from light by using amber vials. | To prevent potential photolytic degradation. |
| Handling | Handle quickly when weighing in air. Use in a well-ventilated area or fume hood. | To minimize exposure to atmospheric moisture and oxygen. |
| Solvents | For solutions, use anhydrous solvents and prepare fresh. | To avoid degradation in solution. |
Strategies for Stabilization: The Boronate Ester Approach
A common and highly effective strategy to enhance the stability of boronic acids is their conversion to boronate esters, such as pinacol esters.[5][10] These esters are generally more resistant to protodeboronation and oxidation, making them ideal for long-term storage and for use in reactions where the free boronic acid might be unstable.[11] The boronic acid can often be regenerated in situ under the reaction conditions or through a separate hydrolysis step.
Proposed Stability-Indicating Analytical Methods
A robust analytical method is essential for assessing the purity and stability of this compound. A stability-indicating method is one that can separate the intact drug substance from its significant degradation products.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a hypothetical RP-HPLC method designed to separate the parent compound from its primary predicted degradants: 2-Butoxy-3-methylpyridine (from protodeboronation) and 6-Butoxy-5-methylpyridin-3-ol (from oxidation).
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 1:1 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
Rationale for Method Design:
-
The C18 stationary phase provides good retention for the moderately polar aromatic compounds.
-
The gradient elution allows for the separation of the more polar phenol degradant and the less polar protodeboronated product from the parent compound.
-
The acidic mobile phase (formic acid) helps to ensure good peak shape for the basic pyridine moiety and suppresses the ionization of the boronic acid group.
Designing a Forced Degradation Study: A Practical Workflow
Forced degradation (or stress testing) studies are crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[12]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC-grade water and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 1:1 Acetonitrile:Water).
-
Set up stress conditions as described in the table below. Include a control sample (unstressed stock solution) stored at 2-8°C.
-
Monitor the reactions at appropriate time points (e.g., 2, 6, 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Identify and characterize any major degradation products using techniques like LC-MS for mass determination and, if possible, isolate for NMR structural elucidation.
| Stress Condition | Proposed Protocol | Target Degradation | Potential Products |
| Acidic Hydrolysis | Mix stock soln with 0.1 M HCl (1:1). Heat at 60°C. | 5-20% | Protodeboronation product |
| Basic Hydrolysis | Mix stock soln with 0.1 M NaOH (1:1). Store at RT. | 5-20% | Protodeboronation product |
| Oxidation | Mix stock soln with 3% H₂O₂ (1:1). Store at RT. | 5-20% | Oxidative hydroxylation product |
| Thermal (Solid) | Store solid compound in an oven at 80°C. | Observe for changes. | Boroxine, other degradants |
| Thermal (Solution) | Heat stock solution at 80°C. | 5-20% | Protodeboronation, others |
| Photolytic | Expose solid and solution to light as per ICH Q1B. | Compare to dark control. | Various photoproducts |
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally dependent on its chemical stability. While inherently more stable than 2-pyridylboronic acids, it is susceptible to degradation via protodeboronation and oxidation. The stability of this compound is critically influenced by pH, temperature, moisture, and oxygen. By understanding these liabilities and implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and successful synthetic outcomes. A proactive approach to stability assessment, including the use of forced degradation studies, is paramount for any research or development program utilizing this important chemical entity.
References
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- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- Protodeboronation. Wikipedia.
- (No valid reference could be generated for this cit
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Visible Light Induced Oxidative Hydroxylation of Boronic Acids. ResearchGate.
- Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water. Synthesis.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
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- (No valid reference could be generated for this cit
- (PDF) Forced Degradation Studies. ResearchGate.
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- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.
- Boronic acid. Wikipedia.
- (No valid reference could be generated for this cit
- Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.
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- 12. researchgate.net [researchgate.net]
(6-Butoxy-5-methylpyridin-3-yl)boronic Acid: A Technical Guide to its Commercial Availability and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Butoxy-5-methylpyridin-3-yl)boronic acid, a substituted pyridine boronic acid, has emerged as a valuable building block in modern medicinal chemistry. Its unique structural features, combining a pyridine core with a versatile boronic acid moiety, make it a sought-after reagent for the synthesis of complex molecules with potential therapeutic applications. Boronic acids, in general, are recognized for their stability, low toxicity, and diverse reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth overview of the commercial availability of this compound, its synthesis, characterization, and its burgeoning role in the landscape of drug discovery and development. The boronic acid functional group's ability to act as a bioisostere for carboxylic acids and its potential to form reversible covalent bonds with biological targets have further fueled interest in its incorporation into novel drug candidates.[1][3]
Commercial Availability
This compound, identified by the CAS Number 1256355-20-0, is commercially available from a range of specialized chemical suppliers. The accessibility of this reagent is a critical factor for researchers, enabling its direct integration into synthetic workflows without the need for multi-step in-house preparation. The compound is typically offered at various purity levels, most commonly ≥95%, to meet the stringent requirements of pharmaceutical research and development.
| Supplier | Catalog Number | Purity | Available Quantities |
| 1PlusChem LLC | 1P000OKC | ≥95% | Inquire |
| BLDpharm | BD01314960 | 95% | 1g, 5g, 25g |
| ChemScene | CS-0088764 | 98+% | 100mg, 250mg, 1g, 5g |
| PharmaBlock | PBB1256355-20-0 | >95% | Inquire |
This table is not exhaustive and represents a selection of known suppliers. Researchers are encouraged to consult various chemical supplier databases for the most current information on availability and pricing.
Synthesis and Characterization
Synthetic Methodologies
One of the most fundamental and widely used methods for preparing aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with a trialkyl borate.[1] In the context of this compound, a plausible synthetic route would start from a halogenated precursor, such as 3-bromo-6-butoxy-5-methylpyridine.
dot
Caption: General synthetic workflow for this compound via halogen-metal exchange.
Experimental Protocol: Halogen-Metal Exchange and Borylation (A Representative Procedure)
This protocol is a generalized procedure based on established methods for the synthesis of similar pyridine boronic acids.[4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-6-butoxy-5-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: An organolithium reagent, such as n-butyllithium (1.1 eq, 2.5 M in hexanes), is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis and Purification: The resulting boronate ester is hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) at room temperature. The crude boronic acid is then purified by recrystallization or column chromatography to yield the final product.
Characterization
The structural confirmation of this compound relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group, and the butoxy side chain. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern.
-
¹³C NMR: The carbon spectrum will provide signals for all unique carbon atoms in the molecule, further confirming its structure.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-33 ppm is typically observed for the trigonal planar boronic acid.[5][6]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the boronic acid group, C-H, C=C, and C=N bonds of the substituted pyridine ring.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery primarily stems from its role as a versatile intermediate in the synthesis of biologically active molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[7]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organohalide or triflate. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[1]
dot
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction involving this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (A Representative Procedure)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.
-
Reaction Setup: To a reaction vessel is added this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction is heated to a temperature typically ranging from 80 to 110 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Role as a Pharmacophore
Beyond its utility as a synthetic intermediate, the boronic acid moiety itself can play a crucial role as a pharmacophore. Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[1] The incorporation of a boronic acid into a molecule can, therefore, be a deliberate design strategy to target specific enzymes implicated in disease pathways. While specific examples detailing the use of this compound as a key pharmacophore in a publicly disclosed drug candidate are not yet prevalent, the broader class of substituted heteroaryl boronic acids is actively being explored in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][8][9]
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in the field of drug discovery. Its utility in the construction of complex molecular architectures through robust and reliable reactions like the Suzuki-Miyaura coupling is well-established. As the understanding of the role of boronic acids as key pharmacophoric elements continues to grow, the demand for novel and diverse boronic acid building blocks, including this substituted pyridine derivative, is expected to increase. This guide serves as a foundational resource for scientists looking to leverage the potential of this compound in their research endeavors.
References
- Höpfl, H., et al. (2022). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Journal of the Mexican Chemical Society, 66(4), 423-434.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
- ResearchGate. (a) Changes in the ¹H NMR (left) and ¹¹B NMR (right) spectra of 4 (5 mM) upon addition of iBA in CDCl3 at 25 °C (concentration of iBA increases from bottom to top).
- Li, W., et al. (2002). A Revised Procedure for the Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 79, 223.
- Wang, X.-J., & Sun, M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.
- San Diego State University. 11B NMR Chemical Shifts.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2589.
- National Center for Biotechnology Information. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer.
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- ResearchGate. Design and discovery of boronic acid drugs.
- Semantic Scholar. Design and discovery of boronic acid drugs.
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. Buy (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound (6-Butoxy-5-methylpyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic signatures and the underlying principles for their interpretation. Furthermore, it details robust experimental protocols for acquiring high-quality data.
Introduction
This compound is a substituted pyridylboronic acid. This class of compounds is of significant interest in medicinal chemistry and materials science, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions. The boronic acid functional group allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse biological activities and material properties.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for their acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.
Molecular structure of this compound with atom numbering.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy and methyl groups.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | s | 1H | H4 |
| ~7.9 - 8.1 | s | 1H | H2 |
| ~4.3 - 4.5 | t | 2H | H8 (OCH₂) |
| ~2.3 - 2.5 | s | 3H | H7 (CH₃) |
| ~1.7 - 1.9 | p | 2H | H9 (CH₂) |
| ~1.4 - 1.6 | h | 2H | H10 (CH₂) |
| ~0.9 - 1.1 | t | 3H | H11 (CH₃) |
| ~5.0 - 7.0 | br s | 2H | B(OH)₂ |
s = singlet, t = triplet, p = pentet, h = hextet, br s = broad singlet
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H2 and H4): The protons on the pyridine ring are expected to appear as singlets in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The exact chemical shifts will be influenced by the positions of the substituents.
-
Butoxy Group Protons (H8, H9, H10, and H11): The methylene protons adjacent to the oxygen atom (H8) will be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen. They are expected to appear as a triplet, coupled to the adjacent methylene protons (H9). The remaining methylene (H9 and H10) and methyl (H11) protons will appear further upfield, with multiplicities determined by their neighboring protons (pentet for H9, hextet for H10, and triplet for H11).
-
Methyl Group Protons (H7): The methyl group attached to the pyridine ring is expected to appear as a singlet in the upfield region of the aromatic signals.
-
Boronic Acid Protons: The protons of the boronic acid group are acidic and can exchange with residual water or deuterated solvent. This often results in a broad singlet that may not always be observed, or its chemical shift can vary significantly depending on the solvent and concentration. Running the NMR in d4-methanol is a common technique to break up boroxine trimers that can form from boronic acids, though this will cause the B-OH protons to exchange with the solvent and become unobservable.[1]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C6 |
| ~150 - 155 | C4 |
| ~140 - 145 | C2 |
| ~120 - 125 | C5 |
| ~130 - 140 | C3 (ipso-carbon attached to Boron) |
| ~68 - 72 | C8 (OCH₂) |
| ~30 - 35 | C9 (CH₂) |
| ~18 - 22 | C10 (CH₂) |
| ~13 - 15 | C11 (CH₃) |
| ~15 - 20 | C7 (CH₃) |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Pyridine Ring Carbons (C2, C3, C4, C5, and C6): The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbon attached to the nitrogen (C2 and C6) will be the most downfield. The ipso-carbon attached to the boronic acid group (C3) may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
Butoxy Group Carbons (C8, C9, C10, and C11): The carbon atom bonded to the oxygen (C8) will be the most downfield of the aliphatic carbons. The other aliphatic carbons will appear at progressively higher fields.
-
Methyl Group Carbon (C7): The methyl carbon attached to the pyridine ring will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be necessary to obtain a good spectrum in a reasonable time.
-
Instrument Setup:
-
Use a 100 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument for ¹³C observation.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to several thousand).
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can provide the molecular ion.[2]
Predicted Mass Spectrum Data
| m/z | Ion |
| 210.12 | [M+H]⁺ |
| 232.10 | [M+Na]⁺ |
| 208.10 | [M-H]⁻ |
Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹¹B.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation: Depending on the ionization energy, some fragmentation may occur. Common fragmentation pathways for similar molecules include the loss of the butoxy group or the boronic acid moiety.
-
Boron Isotopes: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This will result in a characteristic isotopic pattern for boron-containing ions, with a smaller peak at M-1 relative to the monoisotopic peak.
A simplified workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
For HRMS data, calculate the elemental composition and compare it with the theoretical values.
-
IV. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3600-3200 (broad) | O-H stretch (B-OH) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600-1550 | C=C and C=N stretch (pyridine ring) |
| 1380-1320 | B-O stretch |
| 1250-1200 | C-O stretch (butoxy) |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the boronic acid group. This broadening is due to hydrogen bonding.
-
C-H Stretches: Sharp peaks between 3100-3000 cm⁻¹ correspond to the C-H stretching of the aromatic pyridine ring. The C-H stretching vibrations of the aliphatic butoxy and methyl groups will appear in the 2960-2850 cm⁻¹ region.
-
Pyridine Ring Vibrations: Absorptions in the 1600-1550 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
-
B-O and C-O Stretches: A strong absorption band between 1380-1320 cm⁻¹ is expected for the B-O stretching vibration. The C-O stretching of the butoxy group will likely appear around 1250-1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the instrument's sample holder.
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce an absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. The detailed protocols for data acquisition using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offer a robust framework for the characterization of this and similar novel compounds. By combining these techniques, researchers can confidently elucidate the structure and confirm the identity of their synthesized molecules, which is a critical step in the advancement of drug discovery and materials science.
References
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.
- Haas, M. J., et al. (1994). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 66(10), 1599-1606.
- Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
- Haas, M. J., et al. (1994). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry.
- Reddit. (2017).
- EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
Sources
Foreword: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Analysis of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
This compound is a key building block in modern medicinal chemistry. Its utility as a pharmaceutical intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex molecular architectures found in many contemporary drug candidates.[1][2] The quality of this intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), impacting process reproducibility, impurity profiles, and ultimately, patient safety.[3][4]
This guide provides a comprehensive framework for the purity analysis of this compound. It is designed to move beyond simple procedural descriptions, offering insights into the causality behind analytical choices and establishing a self-validating system for quality control, in alignment with global Good Manufacturing Practice (GMP) standards.[3][5][6]
Understanding the Impurity Landscape
A robust analytical strategy begins with a theoretical understanding of potential impurities. For this compound, impurities typically arise from three main sources: the synthetic route, inherent instability of the boronic acid moiety, and degradation.
-
Process-Related Impurities: These are derived from the manufacturing process. A common synthetic route involves lithium-halogen exchange on a 3-halo-6-butoxy-5-methylpyridine precursor followed by quenching with a trialkyl borate.[7]
-
Unreacted Starting Materials: e.g., 3-bromo-6-butoxy-5-methylpyridine.
-
Reagent-Related Impurities: Residual boric acid or borate esters from the quench and hydrolysis steps.[8]
-
-
Inherent Impurities & Side-Reaction Products: These are intimately linked to the chemistry of boronic acids.
-
Degradation Products: Boronic acids are susceptible to degradation, particularly upon storage or under certain analytical conditions.
-
Boroxines (Anhydrides): The most common degradation product, formed by the intermolecular dehydration of three boronic acid molecules to form a stable six-membered ring.[12][13] This is a reversible process in the presence of water.
-
Oxidative Degradation: The boronic acid group can be cleaved under oxidative conditions, potentially forming the corresponding phenol.[14][15]
-
The following diagram illustrates the primary degradation pathways.
Caption: Key degradation pathways for the target boronic acid.
The Orthogonal Analytical Approach: A Multi-Technique Strategy
No single analytical technique can provide a complete purity profile. A robust quality control strategy relies on an orthogonal approach, where different methods provide complementary information. The core techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
HPLC with UV detection is the primary technique for determining the purity and assay of this compound.[16] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its organic impurities.
Rationale for Method Development Choices
-
Column: A C18 stationary phase is the standard starting point for aromatic compounds, providing good hydrophobic retention.[17] Columns with high-purity silica and end-capping are preferred to minimize peak tailing caused by interactions with the basic pyridine nitrogen.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The buffer is critical for controlling the ionization state of the pyridine ring and ensuring reproducible retention times. A slightly acidic mobile phase (e.g., using formic or phosphoric acid) is often employed to protonate the pyridine nitrogen, leading to sharper peaks.[18]
-
Challenges - On-Column Hydrolysis: A key challenge in the analysis of boronic acid derivatives, especially esters, is their potential for on-column hydrolysis.[19][20] While this compound is already the free acid, it is crucial to ensure that analytical conditions do not promote degradation. Using aprotic solvents for sample preparation can mitigate pre-analysis degradation.[19]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
-
Data Analysis: Purity is calculated using the area percent method. The assay is determined against a qualified reference standard.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for hydrophobic separation of aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid modifier ensures sharp peaks by protonating the pyridine ring.[18] |
| Gradient | 10% to 90% Acetonitrile | Ensures elution of both polar and non-polar impurities. |
| Detection | UV at 270 nm | Wavelength where the pyridine chromophore has significant absorbance. |
| Diluent | Acetonitrile/Water | Good solubility for the compound and compatible with the mobile phase. |
NMR Spectroscopy: Unambiguous Identification and Structural Elucidation
NMR spectroscopy is indispensable for confirming the identity of the bulk material and for characterizing impurities, often without the need for isolating them.
-
¹H and ¹³C NMR: These spectra provide the primary means of structural confirmation. The chemical shifts and coupling patterns of the protons on the pyridine ring and the butoxy and methyl groups must match the expected structure. Impurities, such as the protodeboronated species, will show distinct signals (e.g., a new proton signal in place of the C-B bond).
-
¹¹B NMR: This technique is uniquely suited for analyzing the boron center.[21] The sp²-hybridized boron of a boronic acid gives a characteristic broad signal. The presence of boroxines or other boron-containing species can be detected by the appearance of different ¹¹B chemical shifts.[22][23] For instance, sp³-hybridized boronate esters or tetrahedral boronate anions resonate at a significantly different field.[21]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Rationale for Solvent Choice: DMSO-d₆ is often used as it solubilizes a wide range of organic compounds. Methanol-d₄ can be useful as it is a coordinating solvent that can help break up boroxine trimers, simplifying the ¹H NMR spectrum.[13]
-
-
Experiments:
-
Acquire a standard ¹H spectrum to confirm proton environments and identify organic impurities.
-
Acquire a proton-decoupled ¹³C spectrum for carbon skeleton confirmation.
-
Acquire a proton-decoupled ¹¹B spectrum to directly observe the boronic acid moiety and detect boron-related impurities.
-
-
Data Analysis: Compare obtained spectra with a reference standard or theoretical predictions. Integrate signals in the ¹H spectrum to quantify impurities relative to the main component, if a suitable, well-resolved peak is available.
| Nucleus | Expected Chemical Shift Region (ppm) | Information Gained |
| ¹H | 8.0-9.0 (Aromatic), 4.2 (O-CH₂), 2.3 (Ar-CH₃), 0.9-1.8 (Alkyl) | Structural identity, relative quantification of organic impurities. |
| ¹³C | 110-160 (Aromatic), 68 (O-CH₂), 10-30 (Alkyl) | Confirms carbon framework. |
| ¹¹B | +28 to +32 (in DMSO-d₆) | Confirms sp² boronic acid. Signals around +20 to +23 may indicate boroxine formation.[21] |
Mass Spectrometry (MS): Definitive Mass Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities detected by HPLC.[17][24]
Rationale for Methodological Choices
-
Ionization: Electrospray Ionization (ESI) is well-suited for this molecule, as the pyridine nitrogen can be readily protonated to form a positive ion ([M+H]⁺).[17]
-
Detection of Impurities: LC-MS allows for the assignment of a mass-to-charge ratio (m/z) to each peak separated by the HPLC. This is invaluable for proposing structures for unknown impurities. For example, the protodeboronated impurity will have a mass corresponding to the loss of B(OH)₂ and the addition of H. Boroxines can sometimes be detected as higher molecular weight species.[12][13]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.
-
LC Method: Utilize the same or a similar RP-HPLC method as described in Section 3. Using a volatile buffer like formic or acetic acid is mandatory for MS compatibility.[18]
-
MS Parameters (Positive ESI Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Confirm the m/z of the main peak corresponds to the [M+H]⁺ of this compound.
-
Analyze the m/z of impurity peaks to deduce their identities.
-
| Species | Expected [M+H]⁺ (m/z) | Notes |
| Main Compound (C₁₀H₁₆BNO₃) | 210.1 | The primary ion to be confirmed. |
| Protodeboronation Product (C₁₀H₁₅NO) | 166.1 | Loss of 'B(OH)₂' (+44.8 Da), addition of 'H' (+1.0 Da). |
| Boroxine Trimer ([3M-3H₂O+H]⁺) | 574.4 | Often difficult to observe; depends on MS conditions.[12] |
Conclusion: Establishing a Validated Quality Control System
The purity of this compound is not a single measurement but a comprehensive profile established through the strategic application of orthogonal analytical techniques. A validated quality control system, grounded in the principles outlined in this guide, is essential for ensuring batch-to-batch consistency and meeting the stringent requirements of the pharmaceutical industry.[3][4][25] By understanding the potential impurities and employing a combination of HPLC for quantitative purity, NMR for structural identity, and MS for impurity identification, researchers and drug development professionals can confidently assess the quality of this critical intermediate, ensuring the integrity of their synthetic processes and the safety of the final therapeutic agent.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
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An In-depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic Acid and Its Derivatives: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of (6-butoxy-5-methylpyridin-3-yl)boronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its synthesis, characterization, and strategic application, with a particular focus on its role in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Importance of Substituted Pyridylboronic Acids
Pyridylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis.[1][2] Their stability, functional group tolerance, and relatively low toxicity make them superior coupling partners in many instances compared to other organometallic reagents.[2] The pyridine motif itself is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3]
The subject of this guide, this compound, offers a unique combination of features: a nucleophilic pyridine core, a lipophilic butoxy group that can enhance membrane permeability and solubility, and a methyl group that can provide steric hindrance or be a site for further functionalization. These attributes make it a highly valuable intermediate for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [6] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [6] |
| Molecular Weight | 209.05 g/mol | [6] |
| Appearance | Typically an off-white to white solid | Inferred |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | Inferred |
| Stability | Air-stable, but susceptible to protodeboronation under strongly acidic or basic conditions. Can form cyclic anhydrides (boroxines) upon dehydration.[7] | [7] |
Handling and Storage:
This compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. While generally stable, prolonged exposure to moisture and air can lead to the formation of boroxines, which may affect reactivity in subsequent coupling reactions. For long-term storage, conversion to a more stable boronate ester, such as a pinacol or MIDA ester, is recommended.[7]
Synthesis of this compound: A Plausible and Detailed Protocol
Synthetic Strategy Overview
The most logical approach involves the initial synthesis of the precursor, 5-bromo-2-butoxy-3-methylpyridine, followed by conversion of the bromo-substituent to the boronic acid functionality. Two primary methods are considered for the borylation step: lithium-halogen exchange followed by quenching with a borate ester, or a palladium-catalyzed Miyaura borylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-butoxy-3-methylpyridine
This precursor can be synthesized from commercially available 2-amino-5-bromo-3-methylpyridine via a two-step process involving diazotization to the corresponding hydroxypyridine, followed by a Williamson ether synthesis.
-
Part A: Diazotization to 5-Bromo-2-hydroxy-3-methylpyridine
-
To a stirred solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in 1 M H₂SO₄ at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Heat the mixture to 70 °C for 1 hour to ensure complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-hydroxy-3-methylpyridine.
-
-
Part B: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-bromo-2-butoxy-3-methylpyridine.
-
Step 2: Borylation to this compound
-
Method A: Lithium-Halogen Exchange
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 5-bromo-2-butoxy-3-methylpyridine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.[8]
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by forming a stable adduct with diethanolamine.[7]
-
-
Method B: Palladium-Catalyzed Miyaura Borylation
-
In a Schlenk flask, combine 5-bromo-2-butoxy-3-methylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).[9]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane as the solvent and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., 1 M HCl) or by transesterification with a phenylboronic acid polymer resin.
-
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the butoxy chain (triplet, sextet, quintet, triplet), and the methyl group (singlet). The chemical shifts of the aromatic protons will be influenced by the electron-donating butoxy group and the electron-withdrawing boronic acid moiety.
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-34 ppm is indicative of a trigonal planar boronic acid.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3600 cm⁻¹), C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and B-O stretching (~1300-1400 cm⁻¹).
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[11][12] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a Schlenk flask, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis: A Case Study
The 6-alkoxy-5-methylpyridine scaffold is a key component in a number of patented kinase inhibitors.[4][13] For instance, this moiety can be coupled with a substituted pyrazole or a similar nitrogen-containing heterocycle to generate potent inhibitors of kinases involved in inflammatory diseases or cancer.
Hypothetical Synthesis of a Kinase Inhibitor Core:
This reaction would generate a biheteroaryl scaffold that could be further functionalized to optimize its binding affinity and pharmacokinetic properties. The butoxy group can occupy a hydrophobic pocket in the kinase active site, while the pyridine and pyrazole nitrogens can act as hydrogen bond acceptors.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a pyridine core with tunable lipophilicity and steric properties makes it an attractive starting material for the discovery of novel therapeutics. The synthetic protocols and application examples provided in this guide offer a solid foundation for researchers to explore the full potential of this and related pyridylboronic acid derivatives in their own research and development programs. As the demand for novel, highly specific kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
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- Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tyrell, E., & Whitting, P. (2004). The synthesis and applications of heterocyclic boronic acids. Tetrahedron, 60(49), 11165-11189.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 710.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(8), 915-939.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2019). Beilstein Journal of Organic Chemistry, 15, 2236-2242.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 199.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017).
- Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry. (2025). BenchChem.
- Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. (2025). BenchChem.
- This compound. PubChem.
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- Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.
- The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zürich.
- Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012). Organic Letters, 14(18), 4750–4753.
- Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry, 77(15), 6472–6483.
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (2005). Journal of Organic Chemistry, 70(12), 4849-4853.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(1), 412-446.
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (1994). HETEROCYCLES, 37(1), 1467.
- 2,3-diaminopyridine. (n.d.). Organic Syntheses.
- Preparation method of 2-methyl-3-bromopyridine. (2015).
- No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (2021). Heterocyclic Letters, 11(3), 447-452.
- NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. (2017). Journal of Molecular Structure, 1141, 554-565.
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (2019). Molecules, 24(17), 3073.
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Methodological & Application
Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds
The construction of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[2][3] This guide focuses on the specific application of this reaction to couple (6-Butoxy-5-methylpyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The resulting 3-aryl-6-butoxy-5-methylpyridine scaffold is a key structural motif in numerous pharmacologically active compounds, making the development of robust and scalable synthetic routes a high priority for drug development professionals.
This document provides a detailed protocol grounded in the fundamental principles of organometallic catalysis, offering insights into the selection of catalysts, ligands, and reaction parameters to ensure successful and reproducible outcomes.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4][5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[2][5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product, regenerating the catalytically active Pd(0) species.[2][4][5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Success: Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the ancillary ligand is paramount for a successful coupling reaction, especially with heteroaromatic substrates.[7]
Palladium Precatalysts: While numerous palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern, well-defined precatalysts are often preferred for their air and moisture stability, and their efficient generation of the active Pd(0) species.[8][9]
The Role of Ligands: Ligands stabilize the palladium center, influence its reactivity, and are critical for facilitating the key steps of the catalytic cycle.[10][11] For coupling pyridylboronic acids, which can be challenging due to the electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the palladium center, the use of electron-rich and sterically bulky phosphine ligands is often beneficial.[12]
| Catalyst/Ligand System | Key Characteristics | Typical Substrates |
| Pd(PPh₃)₄ | Classical, widely used. Can be sensitive to air. | Simple aryl bromides and iodides. |
| PdCl₂(dppf) | Robust, good for a range of substrates. | Aryl bromides, chlorides, and triflates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Electron-rich, bulky biaryl phosphines. Excellent for challenging couplings. | Aryl chlorides, sterically hindered substrates, heteroaromatic partners.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes. | Particularly effective for aryl chlorides.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for different coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane/water). The solution should be sparged with the inert gas for a further 10 minutes. Finally, add the palladium catalyst.[13]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition. | Ensure rigorous exclusion of oxygen.[14] Use a more electron-rich ligand (e.g., a Buchwald ligand).[7] Consider a different palladium precatalyst. |
| Protodeboronation of Boronic Acid | Presence of excess water or strong base.[7] | Use anhydrous solvents and a milder base (e.g., K₃PO₄, CsF).[7] Consider using the corresponding boronic ester, which can be more stable.[7] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and maintain a positive inert gas pressure throughout the reaction.[14] |
| Reaction Stalls | Catalyst decomposition or inhibition. | The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. A more sterically hindered ligand may mitigate this. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable biaryl compounds. Success hinges on a rational selection of the catalyst system, careful control of reaction conditions, and a fundamental understanding of the underlying catalytic cycle. By following the guidelines and protocols outlined in this document, researchers can confidently and efficiently access a wide range of novel 3-aryl-6-butoxy-5-methylpyridine derivatives for applications in drug discovery and materials science.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-c
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
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Ligand selection for Suzuki reaction with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Application Note & Protocol
Title: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly vital in the pharmaceutical and agrochemical industries for constructing complex biaryl and heteroaryl scaffolds.[3]
This guide focuses on a specific, and often challenging, coupling partner: This compound . While structurally valuable, pyridylboronic acids are notoriously capricious reagents.[4] Their inherent instability and tendency to participate in deleterious side reactions necessitate a carefully considered approach to reaction optimization, with ligand selection being the most critical parameter. This document serves as an in-depth guide for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, explaining the causality behind experimental choices to ensure a successful and reproducible outcome.
The Core Challenge: Protodeboronation in Pyridylboronic Acids
The primary obstacle in couplings involving pyridylboronic acids is the undesired side reaction known as protodeboronation . This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the nucleophilic partner and generating a simple pyridine byproduct that complicates purification and reduces yield.[5][6][7]
The susceptibility of pyridylboronic acids to this pathway is significantly enhanced by the Lewis basic nitrogen atom within the pyridine ring.[6] This nitrogen can facilitate decomposition through several mechanisms, including the formation of highly reactive zwitterionic intermediates that undergo rapid fragmentation.[6][7] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.[8] Therefore, the goal is to select a catalyst system where the rate of the desired cross-coupling significantly outpaces the rate of protodeboronation.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Critical Role
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle, where the ligand, bound to the palladium center, is instrumental in modulating reactivity and stability at each stage.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step is generally favored by electron-rich ligands, which increase the electron density on the palladium, facilitating its insertion.[10][12][13]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[14] The ligand's steric and electronic properties influence the rate and efficiency of this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[15] This final step is often accelerated by sterically bulky ligands, which create steric pressure that promotes the collapse of the intermediate complex.[10][12]
Key Ligand Classes for Coupling with this compound
For challenging substrates prone to protodeboronation, the choice of ligand must favor a rapid catalytic turnover. The two most successful classes of ligands for this purpose are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich phosphorus center.[10][16] This architecture is highly effective at promoting both the oxidative addition and the crucial reductive elimination steps.[16]
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a highly effective, general-purpose ligand for heteroaryl couplings.[16][17] Its combination of bulk and electron-donating methoxy groups can accelerate the catalytic cycle.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically hindered than SPhos, XPhos is particularly adept at coupling unreactive electrophiles like aryl chlorides and can be effective for sterically congested fragments.[16]
A Critical Caveat: Recent studies have revealed a potential paradox where the very bulkiness of these phosphine ligands, while promoting reductive elimination, can also accelerate palladium-catalyzed protodeboronation.[18] This highlights the need for careful screening; a ligand that is too bulky may exacerbate the primary side reaction.
NHCs have emerged as powerful alternatives to phosphine ligands.[9] They are strong σ-donating ligands, making them even more electron-releasing than most phosphines.[15] This property strongly promotes the oxidative addition step.[19][20]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically bulky and strongly electron-donating NHC that has proven highly effective for a wide range of Suzuki couplings, including those with challenging substrates.[15]
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone analogue of IPr, offering slightly different steric and electronic profiles that can be beneficial in certain cases.
The strong Pd-NHC bond often leads to more stable and long-lived catalysts, which can be advantageous when slow addition of reagents is required to manage the concentration of the unstable boronic acid.
Data Summary: Ligand Selection Guide
| Ligand Class | Key Characteristics | Advantages for Pyridyl Couplings | Potential Drawbacks | Recommended Starting Points |
| Buchwald Phosphines | • Very bulky• Electron-rich | • Excellent for promoting fast reductive elimination.• Broad utility for heteroaryl substrates.[16] | • Extreme bulk may accelerate protodeboronation.[18]• Air-sensitive. | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | • Very strong σ-donors• Sterically tunable | • Strongly promotes oxidative addition.[19][20]• Forms highly stable Pd complexes. | • Pre-catalyst activation may be required.• Can be less effective if reductive elimination is the rate-limiting step. | IPr, SIPr |
| Traditional Phosphines | • Less bulky• Moderate donors | • Inexpensive and readily available. | • Often too slow for challenging substrates, allowing protodeboronation to dominate.[10] | PPh₃, P(t-Bu)₃ |
Experimental Protocol: Ligand Screening Workflow
This protocol provides a systematic approach to screen four representative ligands (SPhos, XPhos, IPr, SIPr) for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Core Principle: The primary goal is to identify conditions that maximize product formation while minimizing the formation of the protodeboronated byproduct (6-butoxy-5-methylpyridine). All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
1. Materials and Reagents:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or a suitable pre-catalyst.
-
Ligands: SPhos (4 mol%), XPhos (4 mol%), IPr (4 mol%), SIPr (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 3.0 equiv), ground to a fine powder and dried.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Rationale: Using the boronic acid in slight excess can help compensate for minor protodeboronation. K₃PO₄ is a competent base for challenging couplings and can help minimize base-mediated degradation of sensitive substrates.[21] Anhydrous solvents are critical to suppress the protodeboronation side reaction.[5]
2. General Reaction Setup:
-
To each of four oven-dried reaction vials equipped with a magnetic stir bar, add the aryl bromide (e.g., 100 mg), this compound, and dried K₃PO₄.
-
In a separate glovebox or under a positive pressure of inert gas, prepare four stock solutions of the palladium source and each respective ligand in the reaction solvent.
-
Add the appropriate catalyst/ligand solution to each corresponding vial.
-
Seal the vials with Teflon-lined caps.
-
Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., 80-100 °C).
3. Reaction Monitoring:
-
After set time points (e.g., 2 hours and 12 hours), carefully take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate to qualitatively assess the consumption of starting material and formation of a new, more non-polar product spot.
-
For more quantitative analysis, dilute the aliquot and analyze by LC-MS or GC-MS. This will allow for the direct comparison of the desired product peak versus the protodeboronated byproduct peak.[22][23][24]
4. Work-up and Analysis:
-
Once a reaction is deemed complete (or has stalled), cool the vials to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude residue by ¹H NMR to determine the ratio of product to the protodeboronated byproduct and unreacted starting material.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Reaction temperature too low.3. Insoluble base. | 1. Use a pre-catalyst (e.g., XPhos Pd G3). Ensure rigorous inert atmosphere.2. Increase temperature in 10 °C increments.3. Ensure the base is a fine, dry powder. Stir vigorously. |
| Significant Protodeboronation | 1. Reaction is too slow, allowing the side reaction to dominate.2. Presence of water or protic solvents.3. Ligand is too bulky, accelerating Pd-catalyzed protodeboronation.[18]4. Base is too strong or too nucleophilic. | 1. Switch to a more active ligand (e.g., from phosphine to NHC, or vice versa).2. Use rigorously dried, degassed solvents. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[1][6]3. Screen a less sterically demanding ligand.4. Screen alternative bases like Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃).[25][26] |
| Formation of Black Precipitate (Palladium Black) | 1. Ligand degradation or insufficient ligand.2. Reaction temperature is too high. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Lower the reaction temperature. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a non-trivial but achievable goal that hinges on a rational and systematic approach to ligand selection. The inherent instability of the pyridylboronic acid substrate, primarily due to protodeboronation, demands a catalyst system that operates with high efficiency and speed. Bulky, electron-rich ligands from the Buchwald phosphine and N-heterocyclic carbene families represent the most promising candidates. By employing the described screening protocol and being mindful of the potential for ligand-accelerated side reactions, researchers can efficiently identify the optimal ligand and conditions to maximize the yield of the desired coupled product, paving the way for its application in drug discovery and development.
References
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organ, M. G., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Reddit. (2015). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- Taylor & Francis Online. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. [Link]
- ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
- ChemRxiv. (2023).
- Wiley Online Library. (2020).
- Royal Society of Chemistry. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- ResearchGate.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Wikipedia.
- Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. [Link]
- ProQuest. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ChemRxiv. (2023).
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- ACS Publications. (2023).
- FULIR. (2022).
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- NIH National Library of Medicine. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- ACS Publications. (2018). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
- NIH National Library of Medicine. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- Royal Society of Chemistry. (2014). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 16. merckmillipore.com [merckmillipore.com]
- 17. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
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- 24. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 25. reddit.com [reddit.com]
- 26. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Selection of Bases for Suzuki-Miyaura Cross-Coupling with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Substituted Pyridines and the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, due to its remarkable functional group tolerance and capacity to form carbon-carbon bonds.[1][2] The synthesis of biaryl and heteroaryl structures is of paramount importance, with the pyridine motif being a key pharmacophore in numerous approved drugs. The specific substrate, (6-Butoxy-5-methylpyridin-3-yl)boronic acid, represents a valuable building block for creating complex molecules with potential biological activity. However, the successful implementation of Suzuki-Miyaura couplings with heteroaromatic boronic acids, especially electron-deficient pyridines, is critically dependent on the judicious selection of reaction parameters, most notably the base.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura reaction involving this compound. We will delve into the mechanistic role of the base, compare common base classes, and provide experimentally grounded protocols to empower chemists to optimize their synthetic endeavors.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator; it is a critical participant that influences multiple stages of the catalytic cycle.[4] A common misconception is that its sole function is to activate the boronic acid. In reality, its roles are more complex and interconnected.
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is most critically involved in the transmetalation step. It reacts with the boronic acid (or its ester) to form a more nucleophilic boronate species.[4] This "ate" complex is more readily transferred to the palladium center, thus accelerating the rate-limiting transmetalation step.
The choice of base can also influence the equilibrium between the active catalyst and off-cycle species, and in some cases, can even affect the rate of reductive elimination.
Comparative Analysis of Bases for Coupling with this compound
The electronic nature of the pyridine ring in this compound, being π-deficient, presents specific challenges. The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, pyridyl boronic acids are often susceptible to protodeboronation, a side reaction that cleaves the C-B bond. The choice of base is therefore a delicate balance between ensuring sufficient reactivity for transmetalation and minimizing undesirable side reactions.
| Base Class | Examples | pKa of Conjugate Acid | Strengths | Weaknesses | Suitability for this compound |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Readily available, moderately strong, often used in aqueous/biphasic systems.[6] | Can be too weak for very challenging couplings. | Good starting point. K₂CO₃ is a standard choice for many Suzuki reactions and is often effective for pyridyl substrates.[7] |
| Phosphates | K₃PO₄ | ~12.3 (for HPO₄²⁻) | Stronger than carbonates, effective for electron-deficient and sterically hindered substrates.[3] Often used in anhydrous conditions.[8] | Can be too basic for substrates with sensitive functional groups. | Highly Recommended. K₃PO₄ is frequently the base of choice for challenging heteroaryl couplings, offering a good balance of reactivity and selectivity.[3] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 (for H₂O) | Very strong bases, can drive difficult reactions to completion. | Often too harsh, leading to significant protodeboronation and other side reactions. | Use with Caution. Generally not the first choice for sensitive heteroaryl boronic acids. |
| Fluorides | KF, CsF | ~3.2 (for HF) | Mild, can be effective for substrates with base-labile groups. | Often requires higher temperatures and can be less effective than stronger bases. | Niche Applications. May be considered if protodeboronation is a major issue with stronger bases. |
| Alkoxides/ Organic Bases | KOtBu, DBU, Et₃N | ~19 (for t-BuOH) | Very strong (alkoxides), can be soluble in organic solvents. | Often lead to side reactions, including decomposition of the boronic acid.[9] | Generally Not Recommended. The high basicity is typically detrimental for this class of substrate. |
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
General Considerations:
-
Degassing: All solvents should be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Inert Atmosphere: Reactions should be set up and run under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Quality: The quality of the boronic acid, aryl halide, and catalyst is crucial for reproducible results.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol represents a standard, mild set of conditions suitable for initial screening.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions using Potassium Phosphate (K₃PO₄)
This protocol is recommended for more challenging aryl halides or when protodeboronation is observed with aqueous conditions.
Materials:
-
This compound pinacol ester (1.2 equiv) - Note: Using the more stable boronic ester is often advantageous under anhydrous conditions.[10]
-
Aryl bromide or chloride (1.0 equiv)
-
Pd₂(dba)₃ (0.015 equiv) and a suitable phosphine ligand (e.g., SPhos, XPhos; 0.06 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, potassium phosphate, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the this compound pinacol ester under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization Workflow
A logical approach to troubleshooting and optimizing the Suzuki-Miyaura coupling is essential for success. The following workflow can guide the process.
Conclusion
The selection of the base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While standard conditions using potassium carbonate provide a reliable starting point, more challenging couplings will likely benefit from the use of a stronger base like potassium phosphate, often in conjunction with anhydrous conditions and the corresponding boronic ester. A systematic approach to optimization, guided by an understanding of the mechanistic role of the base and potential side reactions, will enable researchers to efficiently synthesize valuable pyridine-containing molecules for applications in drug discovery and materials science.
References
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Denmark, S. E., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Grasa, G. A., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate.
- Frignoli, C. A., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Karami, K., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
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- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (6-Butoxy-5-methylpyridin-3-yl)boronic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Substituted Pyridylboronic Acids
In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, prized for its ability to engage in hydrogen bonding and its metabolic stability. When functionalized with a boronic acid, it becomes a powerful building block for constructing complex molecular architectures. (6-Butoxy-5-methylpyridin-3-yl)boronic acid represents a specific and highly valuable reagent in this class. Its strategic substitution—a butoxy group for modulating lipophilicity and a methyl group for steric and electronic influence—makes it a tailored component for synthesizing targeted therapeutics, particularly kinase inhibitors and modulators of bacterial resistance.
This document serves as a comprehensive guide for researchers, providing not only the procedural "how" but the mechanistic "why." It is designed to empower scientists to leverage this reagent's full potential, from optimizing reaction conditions to understanding its role in the broader context of medicinal chemistry programs.
Compound Profile & Handling
Physicochemical Data
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [1] |
| Molecular Formula | C₁₀H₁₆BNO₃ | Derived |
| Molecular Weight | 209.05 g/mol | Derived |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | General Knowledge |
Storage, Stability, and Safety
Boronic acids, while generally stable, require specific handling to ensure their integrity and the safety of the user.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Boronic acids are hygroscopic and can be sensitive to air.[3]
-
Stability Concern - Boroxine Formation: A primary degradation pathway for boronic acids is the dehydration to form a cyclic trimeric anhydride called a boroxine. This process is often reversible upon exposure to water.[4] The formation of boroxine can affect the stoichiometry of reactions; therefore, using fresh or properly stored material is crucial for reproducibility.[4]
-
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]
-
Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[5][7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers (aryl-aryl, aryl-vinyl, etc.).[8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[11]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Nucleophilic Partner | >95% |
| Aryl Bromide | Electrophilic Partner | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |
| 1,4-Dioxane | Solvent | Anhydrous |
| Deionized Water | Co-solvent | HPLC Grade |
| Schlenk flask or reaction vial | Reaction Vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Inert gas line (N₂ or Ar) | Atmosphere Control | --- |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.01–0.05 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon).
-
Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The final concentration is usually between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Rationale: While anhydrous solvents are used, a small amount of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[9]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously for 2–16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Note: While the final product is usually stable on silica, unreacted boronic acid can be difficult to purify via standard chromatography.[13]
-
Role in Drug Discovery Programs
This compound is not just a reagent but a strategic component for building molecules with therapeutic potential. Its structure is particularly relevant for creating compounds that target specific biological pathways.
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. youtube.com [youtube.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: (6-Butoxy-5-methylpyridin-3-yl)boronic acid as a Key Building Block for Bioactive Kinase Inhibitors
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (6-Butoxy-5-methylpyridin-3-yl)boronic acid in the synthesis of bioactive molecules. Boronic acids are indispensable tools in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1] This guide focuses on the strategic use of the title compound, a substituted pyridinylboronic acid, in constructing molecular scaffolds relevant to kinase inhibition, with a specific emphasis on p38 MAP kinase inhibitors. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, and explain the causal logic behind experimental choices to ensure reproducibility and success.
Reagent Profile: this compound
Chemical Properties and Structural Significance
This compound is a heterocyclic organoboron compound. Its structure is strategically designed for utility in medicinal chemistry:
-
Pyridinyl Core: The pyridine ring is a common motif in pharmaceuticals, often used to enhance solubility, modulate pharmacokinetic properties, or engage in specific hydrogen bonding interactions with biological targets.[2]
-
Boronic Acid Moiety: This functional group is exceptionally useful for forming new carbon-carbon bonds via the Suzuki-Miyaura coupling, a reaction known for its high functional group tolerance and mild conditions.[1][3]
-
Butoxy and Methyl Substituents: These groups provide steric and electronic differentiation. The butoxy group, in particular, increases lipophilicity, which can be crucial for membrane permeability and modulating the drug-like properties of the final compound.
| Property | Value (Estimated) | Justification |
| Molecular Formula | C10H16BNO3 | Derived from structure |
| Molecular Weight | 209.05 g/mol | Derived from formula |
| Appearance | White to off-white solid | Typical for arylboronic acids[4] |
| Solubility | Soluble in organic solvents (e.g., Dioxane, THF, DMF) | Common for Suzuki coupling reagents[5] |
Safety, Handling, and Storage
As with all chemical reagents, proper handling is paramount. While specific data for this exact compound is not available, guidelines for analogous boronic acids should be strictly followed.
-
Hazard Identification: Boronic acids are generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Boronic acids can be susceptible to dehydration or trimerization to form boroxines, so proper storage is key to maintaining reactivity.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary application for this boronic acid. It enables the formation of a C(sp²)–C(sp²) bond between the pyridine ring of our reagent and an aryl or heteroaryl halide/triflate. The reaction proceeds through a well-established catalytic cycle.
The fundamental mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[5]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[3] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Application: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
Therapeutic Rationale
The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines.[8][9] As such, inhibitors of p38 MAP kinase are attractive therapeutic targets for treating inflammatory diseases like rheumatoid arthritis.[9][10] Many potent p38 inhibitors feature a substituted pyridine core linked to another aromatic or heterocyclic system, making this an ideal application for our boronic acid.[8][11]
Retrosynthetic Strategy
Our strategy involves a convergent synthesis where the key biaryl bond is formed using a Suzuki-Miyaura coupling. The disconnection of the target molecule reveals our key building blocks: this compound and a suitable aryl halide.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromofluorobenzene as a representative aryl halide coupling partner.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Bromofluorobenzene (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-bromofluorobenzene (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to protodeboronation. The base is crucial for activating the boronic acid for transmetalation.[3]
-
-
Catalyst Addition: Add Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Scientist's Note: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the palladium catalyst throughout the cycle. A 4:1 ligand-to-metal ratio is often optimal to prevent catalyst decomposition.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of boronic acid) via syringe.
-
Scientist's Note: The addition of water often accelerates the reaction, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: a. Filter off the drying agent (MgSO₄) and concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.
Expected Outcomes & Troubleshooting
The Suzuki-Miyaura coupling is generally a high-yielding reaction. However, optimization may be required depending on the specific substrates used.
| Parameter | Typical Condition | Rationale / Troubleshooting |
| Catalyst Loading | 1-5 mol % | Lower yields may require increasing catalyst loading. Ensure catalyst quality. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | If starting materials are base-sensitive, a milder base like K₃PO₄ can be used.[3] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Anhydrous conditions can be attempted if protodeboronation is a major side reaction. |
| Temperature | 80-110 °C | Lower temperatures may slow the reaction; higher temperatures can cause catalyst decomposition. |
| Yield | 70-95% | Low yields could be due to incomplete reaction, catalyst deactivation, or side reactions like homo-coupling or protodeboronation. |
Common Issue: A significant amount of unreacted boronic acid is observed.
-
Possible Cause: Protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).
-
Solution: Ensure strictly anhydrous solvents (if running without water) and a thoroughly inert atmosphere. Using a stronger, non-aqueous base like potassium fluoride (KF) can sometimes mitigate this issue.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into biaryl scaffolds, which are central to the design of many therapeutic agents, including kinase inhibitors. The protocols and insights provided herein are designed to empower researchers to successfully incorporate this reagent into their synthetic and drug discovery campaigns.
References
- Silva, M.P., Saraiva, L., Pinto, M., Sousa, M.E. (2020).
- Ghavimi, B., et al. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
- Ghavimi, B., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
- Kim, B., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Golebiowski, A., et al. (2003). Synthesis development of a naphthyridinone p38 kinase inhibitor. Journal of Medicinal Chemistry. [Link]
- Ošeka, M., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Çolak, A.T., et al. (2021). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II)
- Golebiowski, A., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Li, W., & Nelson, D. P. (2002). 3-PYRIDYLBORONIC ACID. Organic Syntheses. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]
- 10. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid in Modern Organic Synthesis
Introduction: A Versatile Pyridine-Based Building Block
(6-Butoxy-5-methylpyridin-3-yl)boronic acid has emerged as a pivotal building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine core, a boronic acid moiety, and differentiated substitution, offers a powerful handle for constructing complex molecular architectures. This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this reagent, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Boronic acids and their derivatives are indispensable tools in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[1][2] The pyridine motif, in particular, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of the boronic acid at the 3-position of the substituted pyridine ring in this compound allows for the regioselective formation of carbon-carbon bonds, enabling the synthesis of novel biaryl and heteroaryl compounds.[3]
This guide will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols, and offer troubleshooting strategies to empower researchers to harness the full synthetic potential of this valuable reagent.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application and safe handling in the laboratory.
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [4] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [4] |
| Molecular Weight | 209.05 g/mol | [4] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] | [6][7] |
Causality Behind Handling Recommendations: Pyridylboronic acids can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, especially in the presence of water and at elevated temperatures.[8] Storing the compound under an inert and dry atmosphere at reduced temperatures significantly mitigates this degradation pathway, ensuring the reagent's integrity and reactivity over time.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide or triflate.[9][10] This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Expert Insights into the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The crucial carbon-carbon bond-forming precursor is generated in this step. The organic group (R) from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The activation of the boronic acid by a base to form a more nucleophilic "ate" complex is essential for this step to proceed efficiently.[11]
-
Reductive Elimination: The newly formed biaryl product (Ar-R) is expelled from the palladium complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a standard and widely applicable method for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene/Water mixture (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Workflow: General Suzuki-Miyaura Coupling
Caption: Figure 2. A typical workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst. A common catalyst system is Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%). For more challenging couplings, pre-catalysts like Pd(dppf)Cl₂ or combinations with bulky, electron-rich phosphine ligands are recommended.[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water can be beneficial for the dissolution of the base and the activation of the boronic acid.[13]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a table outlining common issues and evidence-based solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. |
| Poor transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure a small amount of water is present if using anhydrous solvents with certain bases.[8] | |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged high temperatures. | Use anhydrous solvents. Employ milder bases like NaHCO₃ or KF. Reduce reaction time and temperature if possible.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.[8] |
Conclusion
This compound is a highly valuable and versatile building block in the synthetic chemist's toolbox. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient and regioselective synthesis of a wide range of substituted biaryl and heteroaryl compounds. By understanding the underlying reaction mechanism, employing robust experimental protocols, and being aware of potential challenges and their solutions, researchers can confidently and successfully integrate this reagent into their synthetic strategies for drug discovery and materials science innovation.
References
- Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- García-Rocamora, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Kassel, S. H., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals.
- Kassel, S. H., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed.
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
- Fisher Scientific. (2008).
- Aldrich. (2025).
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures.
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- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- PubChem. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
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- YouTube. (2020, February 14). Suzuki cross-coupling reaction.
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- 1PlusChem LLC. (n.d.). 1256355-20-0 | this compound.
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- MDPI. (n.d.).
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Scale-up synthesis using (6-Butoxy-5-methylpyridin-3-yl)boronic acid
An Application Guide for the Scale-Up Synthesis of Biaryl Compounds Utilizing (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Abstract
This comprehensive guide provides an in-depth technical overview and detailed protocols for the scale-up synthesis involving this compound. Primarily focusing on the Suzuki-Miyaura cross-coupling reaction, this document is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will explore the critical parameters for transitioning from bench-scale to kilogram-scale production, addressing common challenges such as reaction kinetics, impurity control, and product purification. The protocols herein are built upon established principles of process chemistry to ensure reproducibility, safety, and efficiency at scale.
Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids
This compound is a versatile heterocyclic building block that has gained significant traction in medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted pyridine ring, is a common motif in a multitude of active pharmaceutical ingredients (APIs), contributing to desired pharmacokinetic and pharmacodynamic profiles.[1][3] The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl halides.[1][4][5][6] This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.[7]
As drug candidates progress through the development pipeline, the demand for larger quantities of key intermediates necessitates robust and scalable synthetic routes. This guide addresses the practical considerations and provides a field-proven protocol for the scale-up of Suzuki-Miyaura couplings using this compound.
Core Principles for Scale-Up of Suzuki-Miyaura Couplings
Transitioning a Suzuki-Miyaura coupling from the milligram to the multi-kilogram scale introduces a new set of challenges that are often negligible at the bench. A successful scale-up hinges on a thorough understanding of reaction parameters and their interplay with the physical constraints of larger reactors.
Key Scale-Up Considerations:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[7] While a simple balloon of nitrogen or argon may suffice for a 100 mL flask, large-scale reactors require rigorous procedures to maintain an inert atmosphere. This involves multiple vacuum/nitrogen backfill cycles and maintaining a positive nitrogen pressure throughout the process.[8]
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes both heating and cooling less efficient. Exothermic events that are easily managed in the lab can lead to dangerous temperature spikes and runaway reactions at scale. Therefore, precise control of the jacket temperature and careful monitoring of the internal reaction temperature are critical.[7] Efficient stirring is also crucial to ensure homogeneity and prevent localized "hot spots."
-
Reagent Stoichiometry and Addition: The stoichiometry of the boronic acid, aryl halide, base, and catalyst must be carefully optimized. On a large scale, the order and rate of reagent addition can significantly impact impurity formation.[9] For instance, slow addition of the base can help control any initial exotherm.
-
Catalyst Selection and Residual Palladium Removal: While a high catalyst loading might be acceptable for discovery chemistry, it is economically and environmentally undesirable at scale. Catalyst loading should be optimized to be as low as possible without compromising reaction time and conversion. Furthermore, stringent regulations for APIs require the removal of residual palladium to parts-per-million (ppm) levels. This often necessitates dedicated post-reaction scavenging steps.[10]
-
Impurity Profile Management: Common impurities in Suzuki couplings include homocoupling of the boronic acid (to form a bipyridine) and dehalogenation of the aryl halide.[7][11] These side reactions are influenced by temperature, base strength, and catalyst choice. Understanding and controlling these impurities at the process design stage is paramount.
Specific Challenges with Boronic Acids:
Boronic acids themselves present unique stability challenges. The C-B bond can be susceptible to cleavage under certain conditions, a process known as protodeboronation.[12] This is often accelerated by heat and aqueous basic conditions, the very conditions of the Suzuki-Miyaura reaction. While this compound is generally stable, prolonged reaction times at high temperatures should be avoided. For particularly unstable boronic acids, the use of more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be a viable strategy, as they slowly release the boronic acid under the reaction conditions.[12]
Caption: Key Interdependent Factors for Successful Suzuki-Miyaura Scale-Up.
Protocol: Kilogram-Scale Synthesis of a Biaryl Compound
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole on a 1.0 kg scale.
Reaction: this compound + 4-Bromoanisole → 6-Butoxy-3-(4-methoxyphenyl)-5-methylpyridine
Materials and Equipment
| Reagent/Material | CAS No. | MW ( g/mol ) | Equiv. | Amount |
| This compound | 1256355-20-0 | 209.05 | 1.2 | 1.19 kg |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 0.89 kg |
| Dichloro-bis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.01 | 33.5 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.2 | 1.45 kg |
| 2-Butanol (2-BuOH) | 78-92-2 | 74.12 | - | 7.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | 3.0 L |
| Toluene | 108-88-3 | 92.14 | - | 5.0 L |
| 20% aq. Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | - | 2.0 L |
| Celite® | 61790-53-2 | - | - | 0.5 kg |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filter funnel/nutsche filter.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
Experimental Procedure
A. Reactor Setup and Inerting:
-
Ensure the reactor and all associated glassware are thoroughly clean and oven-dried.[8]
-
Assemble the reactor setup.
-
Inert the reactor by subjecting it to three cycles of vacuum followed by backfilling with nitrogen gas. Maintain a gentle positive flow of nitrogen throughout the reaction.[8]
B. Reaction Mixture Assembly:
-
To the inerted reactor, charge 4-bromoanisole (0.89 kg), this compound (1.19 kg), and Dichloro-bis(triphenylphosphine)palladium(II) (33.5 g).[8]
-
Add 2-Butanol (7.0 L).
-
Begin stirring to form a slurry.
-
In a separate vessel, dissolve Potassium Carbonate (1.45 kg) in deionized water (3.0 L). Sparge this solution with nitrogen for at least 30 minutes to degas it.
-
Slowly add the degassed potassium carbonate solution to the reactor via an addition funnel over 30-45 minutes. Note any initial temperature change.
C. Reaction Execution and Monitoring:
-
Heat the reaction mixture to a gentle reflux (internal temperature of approximately 89-90 °C).[7]
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by taking small, quenched aliquots for HPLC analysis. The reaction is considered complete when <1% of the 4-bromoanisole starting material remains.
D. Work-up and Palladium Removal:
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Add Toluene (5.0 L) to the reactor.
-
Add the 20% aqueous Sodium Bisulfite solution (2.0 L) and stir vigorously at 60 °C for 1 hour. This step helps to reduce residual palladium and quench any remaining reactive species.[10]
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 2.0 L of deionized water, followed by 2.0 L of brine.
-
Filter the warm organic layer through a pad of Celite® to remove any fine palladium particulates.
E. Product Isolation and Purification:
-
Transfer the organic filtrate to a clean reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to remove the majority of the solvent, resulting in a crude oil or solid.
-
Recrystallization: Add a suitable solvent (e.g., ethanol or isopropanol) and heat until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Caption: General Workflow for Scale-Up Suzuki-Miyaura Coupling.
Purification Considerations
While recrystallization is the most economical and scalable method for purifying solid products, some boronic acids and their coupled products can be challenging to crystallize or may contain persistent impurities.[14][15] If chromatographic purification is unavoidable at scale, normal phase silica gel can be problematic due to the potential for over-adsorption of the pyridine-containing product.[16] In such cases, using a less acidic stationary phase like neutral alumina or employing a boric acid-impregnated silica gel can mitigate product loss.[14][16] An alternative non-chromatographic method involves treating the crude boronic acid with a base to form a salt, which can then be isolated by extraction or filtration before being neutralized to yield the purified acid.[17]
Health, Safety, and Environmental (HS&E) Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[13]
-
Reagent Handling: this compound and its derivatives may cause skin and eye irritation.[18][19] Avoid inhalation of dust. Palladium catalysts are toxic and should be handled in a well-ventilated area or fume hood.
-
Solvent Hazards: Solvents like 2-butanol and toluene are flammable. Ensure all operations are performed away from ignition sources and that the reactor is properly grounded to prevent static discharge.
-
Waste Disposal: Aqueous and organic waste streams containing palladium must be collected and disposed of according to institutional and environmental regulations. Do not discharge into the sewer system.
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and reliable method for the synthesis of valuable biaryl compounds. Success at the kilogram scale and beyond is contingent upon a systematic approach that considers the interplay between chemical principles and process engineering. By carefully controlling reaction parameters, implementing strategies for impurity and residual metal removal, and adhering to strict safety protocols, chemists and engineers can efficiently and safely transition these critical transformations from the laboratory to production.
References
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- Rohde, L. N., & Diver, S. T. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid.
- Eastgate, M. D., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.
- Lee, C., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
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- Pipzine Chemicals. 2-Pyridineboronic Acid.
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- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
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- Wikipedia. Boronic acid.
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Protecting Group Strategies for (6-Butoxy-5-methylpyridin-3-yl)boronic Acid: An Application Note
Introduction
(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, the inherent reactivity of its functional groups—the boronic acid and the pyridine nitrogen—can lead to challenges in multi-step syntheses. The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, while the boronic acid moiety is susceptible to degradation under various reaction conditions.[3][4] This application note provides a detailed guide to protecting group strategies for this compound, enabling its effective use in complex synthetic routes. We will explore orthogonal protection schemes that allow for the selective masking and demasking of the boronic acid and the pyridine nitrogen, thereby enhancing synthetic efficiency and overall yield.
Challenges in the Use of Unprotected this compound
The primary challenges associated with the use of unprotected this compound in cross-coupling reactions are twofold:
-
Catalyst Inhibition: The basic lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[3] This can significantly slow down or completely halt the catalytic cycle, resulting in low yields of the desired product.
-
Boronic Acid Instability: Boronic acids can undergo various side reactions, including protodeboronation (hydrolysis), oxidation, and the formation of boroxines (cyclic anhydrides).[4] These side reactions reduce the effective concentration of the boronic acid, leading to incomplete reactions and purification challenges.
To circumvent these issues, a judicious choice of protecting groups for both the boronic acid and the pyridine nitrogen is often necessary.
Protecting the Boronic Acid Moiety
The most common strategy to protect boronic acids is their conversion to boronate esters.[5] These esters are generally more stable to air and moisture and are less prone to protodeboronation than the free boronic acids.[4][5]
Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Introduction | Deprotection Conditions | Key Advantages |
| Pinacol | Dioxaborolane | Reaction with pinacol, often with azeotropic removal of water. | Acidic hydrolysis (e.g., HCl, TFA) or oxidative cleavage (e.g., NaIO4).[4] | Commercially available, stable to chromatography, often compatible with Suzuki coupling conditions. |
| MIDA | N-methyliminodiacetic acid boronate | Reaction with MIDA in the presence of a dehydrating agent. | Basic hydrolysis (e.g., NaOH, K2CO3).[4] | Highly stable, allows for iterative cross-coupling. |
| DAN | 1,8-diaminonaphthalene boronate | Reaction with 1,8-diaminonaphthalene. | Acidic hydrolysis.[4] | Very stable due to intramolecular nitrogen-boron coordination. |
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps. For many applications, the pinacol ester offers a good balance of stability and reactivity.
Protecting the Pyridine Nitrogen
Several strategies can be employed to mask the pyridine nitrogen, thereby preventing catalyst inhibition. The choice of protecting group should be guided by the reaction conditions to be used in subsequent steps and the desired orthogonality with the boronic acid protecting group.
Pyridine Nitrogen Protecting Groups
| Protecting Group | Introduction | Deprotection Conditions | Key Advantages |
| N-Oxide | Oxidation with an oxidant like m-CPBA or H2O2.[6] | Reduction with reagents such as PCl3, zinc, or catalytic hydrogenation.[6][7] | Modulates the electronic properties of the pyridine ring, can facilitate certain substitution reactions. |
| Borane (BH3) | Reaction with a borane source, such as BH3·THF or BH3·SMe2.[8] | Acidic workup (e.g., HCl).[8] | Simple introduction and removal. |
| Lewis Acid | In-situ complexation with a Lewis acid (e.g., ZnCl2, BF3·OEt2).[9][10] | Aqueous workup. | No covalent modification required, activates the pyridine ring for certain nucleophilic additions. |
| Boc | Reaction with Boc anhydride, often requiring specific activators for less nucleophilic pyridines.[11][12][13] | Acidic conditions (e.g., TFA, HCl).[14] | Commonly used protecting group in organic synthesis. |
Orthogonal Protecting Group Strategies
For multi-step syntheses involving this compound, an orthogonal protection strategy is highly desirable. This allows for the selective deprotection of one functional group while the other remains protected.
Diagram: Orthogonal Protection Strategy Workflow
Caption: A workflow for an orthogonal protecting group strategy.
A particularly effective orthogonal strategy combines the use of a pinacol ester for the boronic acid and an N-oxide for the pyridine nitrogen. The pinacol ester is stable to the basic conditions often used for N-oxide deprotection, and the N-oxide is stable to the mild acidic or oxidative conditions used for pinacol ester cleavage.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the protection of the boronic acid moiety as its pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound (1.0 equiv), pinacol (1.2 equiv), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Diagram: Synthesis of the Pinacol Ester
Caption: Esterification of the boronic acid with pinacol.
Protocol 2: N-Oxidation of this compound pinacol ester
This protocol describes the protection of the pyridine nitrogen as an N-oxide.
Materials:
-
This compound pinacol ester
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO4)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound pinacol ester (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-oxide.
Protocol 3: Deprotection of the Pyridine N-Oxide
This protocol describes the removal of the N-oxide protecting group.
Materials:
-
N-Oxide protected this compound pinacol ester
-
Phosphorus trichloride (PCl3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
-
Magnetic stirrer
Procedure:
-
Dissolve the N-oxide (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C.
-
Add PCl3 (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The strategic use of protecting groups is essential for the successful application of this compound in complex organic synthesis. By employing orthogonal protecting groups such as pinacol esters for the boronic acid and N-oxides for the pyridine nitrogen, chemists can mitigate issues of catalyst inhibition and substrate instability. The protocols outlined in this application note provide a practical framework for the protection and deprotection of this versatile building block, enabling its broader use in the development of novel pharmaceuticals and materials.
References
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- PubMed. (2015).
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- Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
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- Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
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- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, (i), 242-268.
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- Baran Lab. (2012). Pyridine N-Oxides.
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- Organic Syntheses Procedure. (n.d.). 3-pyridylboronic acid.
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- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry: (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of (6-Butoxy-5-methylpyridin-3-yl)boronic acid in continuous flow chemistry. Boronic acids are pivotal building blocks in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs).[1] Flow chemistry, with its inherent advantages of precise reaction control, enhanced safety, and scalability, offers a transformative approach to API manufacturing.[2][3][4] This guide will delve into the practical applications of this compound, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of biaryl synthesis.[5][6] Detailed protocols, experimental design rationale, and data interpretation are provided to enable researchers to leverage the synergies between this versatile reagent and continuous flow technology.
Introduction: The Convergence of a Key Building Block and an Enabling Technology
This compound is a substituted pyridylboronic acid of significant interest in medicinal chemistry. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the butoxy and methyl substituents offer opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability. The boronic acid functionality serves as a versatile handle for a variety of cross-coupling reactions.
Flow chemistry , or continuous flow chemistry, has emerged as a powerful technology in the pharmaceutical industry, revolutionizing the synthesis of APIs.[2][3] By conducting reactions in continuously flowing streams within a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[2][7] This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous reactions compared to traditional batch processes.[3][4][7] The seamless scalability of flow processes is another key advantage for drug development, allowing for a smoother transition from laboratory-scale synthesis to commercial production.[3]
This guide will explore the application of this compound in two key flow chemistry transformations: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling.
Compound Profile: this compound
| Property | Value |
| CAS Number | 1256355-20-0[8] |
| Molecular Formula | C₁₀H₁₆BNO₃[8] |
| Molecular Weight | 209.05 g/mol [8] |
Application I: Continuous Flow Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][9] In the context of drug discovery and development, the ability to efficiently construct biaryl scaffolds is of paramount importance. The general mechanism involves the palladium-catalyzed coupling of an organoboron compound with an aryl or vinyl halide or triflate.[6][9]
Rationale for a Flow-Based Approach
Executing the Suzuki-Miyaura coupling in a continuous flow setup offers several advantages:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control and minimizing the formation of thermal degradation byproducts.[7]
-
Improved Safety: Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates by minimizing the reaction volume at any given time.[10]
-
Increased Efficiency and Throughput: Continuous processing significantly reduces reaction times and allows for higher productivity compared to batch methods.[2][4]
-
Catalyst Immobilization and Reuse: Flow chemistry is particularly well-suited for the use of heterogeneous or immobilized catalysts, which can be packed into a column reactor.[11][12] This simplifies product purification by minimizing catalyst leaching and allows for catalyst recycling, contributing to a more sustainable process.[12]
Proposed Reaction
A representative Suzuki-Miyaura coupling reaction is the synthesis of 2-butoxy-3-methyl-5-(4-methoxyphenyl)pyridine, a potential pharmacophore, from this compound and 4-bromoanisole.
Scheme 1: Suzuki-Miyaura Coupling of this compound and 4-bromoanisole
Experimental Workflow Diagram
Caption: Workflow for continuous flow Suzuki-Miyaura coupling.
Detailed Protocol
Materials and Reagents:
-
This compound
-
4-bromoanisole
-
Potassium carbonate (K₂CO₃)
-
Immobilized Palladium Catalyst (e.g., Pd(0) on a solid support)
-
1,4-Dioxane (reagent grade)
-
Deionized Water
-
Syringe pumps
-
T-mixer
-
Packed-bed reactor column
-
Back pressure regulator
-
HPLC and LC-MS for analysis
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent) in a 3:1 mixture of 1,4-dioxane and water.
-
Solution B: Prepare an aqueous solution of K₂CO₃ (2.0 equivalents).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Pack a column reactor with the immobilized palladium catalyst.
-
Set the back pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. For example, for a 10-minute residence time in a 1 mL reactor, the total flow rate would be 0.1 mL/min.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.05 mL/min each) into the T-mixer.
-
Heat the packed-bed reactor to the desired temperature (e.g., 80-120 °C).
-
The combined stream flows through the heated packed-bed reactor where the Suzuki-Miyaura coupling takes place.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected.
-
-
Sample Collection and Analysis:
-
Collect the reaction output after the system has reached a steady state.
-
Analyze the collected samples by HPLC and LC-MS to determine the conversion, yield, and purity of the product.
-
Optimization Parameters
| Parameter | Range | Rationale |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate, but can also lead to degradation. Optimization is key. |
| Residence Time | 5 - 30 min | The time the reagents spend in the reactor. Longer residence times can increase conversion but may lower throughput. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. Weaker bases may require higher temperatures. |
| Solvent System | Dioxane/H₂O, THF/H₂O, EtOH/H₂O | The solvent system must be able to dissolve all reactants and the base. The ratio of organic solvent to water can influence the reaction rate.[13] |
| Catalyst | Various supported Pd catalysts | The choice of catalyst and support can affect activity, stability, and leaching.[12] |
Application II: Continuous Flow Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[14][15] It provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[16] This reaction couples an aryl boronic acid with an amine or alcohol.[14]
Rationale for a Flow-Based Approach
A continuous flow setup for the Chan-Lam coupling offers several benefits:
-
Safe Handling of Oxidants: The reaction often requires an oxidant, such as molecular oxygen, to regenerate the active copper catalyst.[15][17] Flow reactors, particularly "tube-in-tube" designs, allow for the safe and controlled introduction of gaseous reagents like oxygen.[17]
-
Precise Stoichiometry Control: Syringe pumps provide accurate and consistent delivery of reagents, which is crucial for optimizing the reaction.
-
Rapid Optimization: The small scale and rapid steady-state attainment of flow systems allow for quick screening of reaction conditions.
Proposed Reaction
A representative Chan-Lam coupling is the synthesis of N-(6-Butoxy-5-methylpyridin-3-yl)aniline from this compound and aniline.
Scheme 2: Chan-Lam Coupling of this compound and Aniline
Experimental Workflow Diagram
Caption: Workflow for continuous flow Chan-Lam C-N coupling.
Detailed Protocol
Materials and Reagents:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol (reagent grade)
-
Oxygen gas
-
Syringe pump
-
Tube-in-tube reactor
-
Back pressure regulator
-
HPLC and LC-MS for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.5 equivalents), aniline (1.0 equivalent), and Cu(OAc)₂ (0.1 equivalents) in methanol.
-
-
System Setup:
-
Assemble the flow chemistry system using a tube-in-tube reactor. The inner tube carries the liquid reagent solution, and the outer tube is pressurized with oxygen gas.
-
Set the back pressure regulator (e.g., 5-10 bar).
-
-
Reaction Execution:
-
Pump the reagent solution through the inner tube of the reactor at a flow rate that provides the desired residence time.
-
Pressurize the outer tube with oxygen gas. The gas will permeate through the semi-permeable inner tubing, providing a continuous supply of the oxidant to the reaction mixture.
-
Heat the reactor to the desired temperature (e.g., 60-100 °C).
-
The product stream is collected after passing through the back pressure regulator.
-
-
Sample Collection and Analysis:
-
Collect samples at steady state and analyze by HPLC and LC-MS to determine reaction performance.
-
Conclusion
This compound is a valuable building block for the synthesis of complex molecules of pharmaceutical interest. When combined with the capabilities of continuous flow chemistry, its utility can be significantly enhanced. The protocols outlined in this guide for Suzuki-Miyaura and Chan-Lam couplings provide a robust starting point for researchers to develop efficient, scalable, and safe manufacturing processes. The precise control over reaction parameters afforded by flow technology allows for rapid optimization and the potential for higher yields and purities compared to traditional batch methods. As the pharmaceutical industry continues to embrace continuous manufacturing, the application of key reagents like this compound in flow systems will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
- SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.
- Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?.
- Taylor & Francis. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows.
- ACS Publications. (n.d.). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ACS Publications. (n.d.). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- ACS Publications. (2020, October 16). Flow Chemistry Enabling Efficient Synthesis.
- Vapourtec. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Cross-Coupling Chemistry in Continuous Flow.
- PubMed. (2024, May 14). Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes.
- 1PlusChem LLC. (n.d.). 1256355-20-0 | this compound.
- DataCite. (n.d.). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.
- iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- ACS Publications. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- ACS Publications. (n.d.). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.
- NIH. (2016, July 26). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant.
- PubMed. (2010, December 3). Packed-bed reactors for continuous-flow C-N cross-coupling.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ResearchGate. (2017, May). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.
- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- NIH. (n.d.). Molecular recognition with boronic acids—applications in chemical biology.
- Royal Society of Chemistry. (n.d.). Boronic acid based dynamic click chemistry: recent advances and emergent applications.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic cycle of Suzuki coupling with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
An Application Guide for the Suzuki-Miyaura Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its impact on medicinal chemistry is particularly profound, enabling the efficient construction of complex biaryl and heteroaryl structures that form the core of numerous pharmaceuticals.[3] Within this landscape, pyridine-containing molecules are of paramount importance due to their prevalence in bioactive compounds and their ability to modulate physicochemical properties such as solubility and metabolic stability.
However, the inclusion of nitrogen-containing heterocycles like pyridine into the Suzuki-Miyaura coupling is not without its challenges.[4] Issues such as catalyst inhibition by the Lewis basic nitrogen and the propensity for protodeboronation can complicate reaction outcomes.[3][5] This guide provides a detailed examination of the catalytic cycle and a robust, optimized protocol for the successful coupling of this compound, a valuable building block in drug discovery programs. We will dissect the mechanistic underpinnings of the reaction, offer field-tested insights into overcoming common hurdles, and present a self-validating protocol for reproducible success.
The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L). This complex reacts with an organic halide (R¹-X), inserting the palladium atom into the carbon-halide bond.[6] This step oxidizes the palladium to Pd(II) and is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.[8]
-
Transmetalation: This crucial step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[9] For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[10][11][12] The exact mechanism of transmetalation is complex and can vary with conditions, but the requirement for a base is nearly universal.[9]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond, and the desired product (R¹-R²) is expelled from the coordination sphere.[2] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[6]
Challenges with Pyridine-Based Boronic Acids
The presence of the pyridine nitrogen introduces specific challenges that must be addressed for a successful coupling.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[5] This coordination can inhibit the catalyst by occupying a site needed for the catalytic cycle to proceed, effectively poisoning a portion of the catalyst.
-
Protodeboronation: The C-B bond of heteroaryl boronic acids, particularly electron-deficient ones, is susceptible to cleavage by protons, a side reaction known as protodeboronation.[13][14] This process is often promoted by aqueous basic conditions and effectively destroys the nucleophilic partner, leading to reduced yields.[8][15]
-
Slow Transmetalation: Electron-deficient heteroaryl boron reagents can exhibit slow rates of transmetalation.[13] This sluggishness provides a larger kinetic window for competing decomposition pathways like protodeboronation to occur.
To overcome these issues, careful selection of the catalyst, ligand, base, and solvent system is paramount. Using more stable boronic esters (e.g., pinacol or MIDA esters) or employing anhydrous conditions can mitigate protodeboronation.[15][16]
Optimized Protocol for Coupling with this compound
This protocol is designed to maximize yield and reproducibility by addressing the inherent challenges of using a substituted pyridine boronic acid.
Reagents and Recommended Conditions
| Component | Role | Recommended Reagent | Equivalents / Mol% | Rationale & Scientist's Notes |
| Aryl Halide | Electrophile | Aryl Bromide or Iodide | 1.0 equiv | Aryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier. Chlorides require more active, specialized catalyst systems.[8] |
| Boronic Acid | Nucleophile | This compound | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the limiting aryl halide, compensating for any potential protodeboronation.[17] |
| Palladium Source | Precatalyst | Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ | 1 - 2 mol% Pd | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is air-stable but requires in-situ reduction, which is usually facilitated by phosphine ligands. |
| Ligand | Catalyst Stabilizer & Accelerator | SPhos or XPhos | 2 - 4 mol% | Bulky, electron-rich Buchwald-type phosphine ligands are crucial. They accelerate oxidative addition and reductive elimination and stabilize the Pd(0) center, preventing decomposition.[5][15] |
| Base | Boron Activator | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv | K₃PO₄ is a moderately strong base that is effective in anhydrous conditions. Its use minimizes base-promoted substrate decomposition and protodeboronation compared to stronger bases like hydroxides.[15] |
| Solvent | Reaction Medium | 1,4-Dioxane or Toluene | 0.1 - 0.2 M | These solvents have high boiling points suitable for heating and good solubility for the reagents. Ensure they are anhydrous and rigorously degassed to remove oxygen.[8][17] |
Experimental Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the protodeboronation of (6-butoxy-5-methylpyridin-3-yl)boronic acid. This common side reaction can significantly impact the efficiency of cross-coupling reactions, and this document offers practical, experience-driven solutions to mitigate its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular concern for this compound?
A1: Protodeboronation is a chemical process where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom.[1][2] In the case of this compound, this leads to the formation of the undesired byproduct 6-butoxy-5-methylpyridine, thereby reducing the yield of your intended product. This side reaction is a known issue in Suzuki-Miyaura coupling reactions.[1]
The pyridine ring in your boronic acid is electron-deficient, which makes the carbon-boron bond more susceptible to cleavage, especially under the basic and often aqueous conditions required for many cross-coupling reactions.[3]
Caption: The process of protodeboronation.
Q2: My LC-MS analysis shows a significant peak corresponding to the protodeboronated byproduct. What are the likely causes in my Suzuki-Miyaura reaction?
A2: Several reaction parameters can accelerate protodeboronation. The most common factors include:
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.[4]
-
Strong Bases and High pH: The use of strong bases like NaOH or KOH, leading to a high pH (>10), is known to promote this side reaction.[4]
-
Presence of Water: Water can act as the proton source for the C-B bond cleavage.[5]
-
Inefficient Catalysis: A slow Suzuki coupling reaction allows more time for the boronic acid to decompose.[4]
Troubleshooting and Optimization Guide
This section provides a systematic approach to minimizing protodeboronation.
Scenario: You are observing low yields of your desired coupled product and significant formation of 6-butoxy-5-methylpyridine.
Initial Assessment and Recommended Actions:
| Parameter | Potential Issue | Recommended Action |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Switch to milder, non-hydroxide bases like K₃PO₄ or K₂CO₃.[4][6] |
| Temperature | High temperatures (>100 °C) | Lower the reaction temperature to the 60-80 °C range.[4] |
| Solvent | Excessive water content | Use anhydrous solvents and consider adding molecular sieves.[6] |
| Catalyst System | Slow catalytic turnover | Employ a highly active catalyst system, such as a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[4] |
Troubleshooting Workflow:
Caption: A decision-tree for troubleshooting protodeboronation.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with a Mild Base
This protocol is designed to minimize protodeboronation by using a milder base and moderate temperature.
Materials:
-
This compound
-
Aryl halide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Finely ground, anhydrous K₃PO₄
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel suitable for inert atmosphere conditions
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (1-2 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Rationale: The use of a mild base like K₃PO₄ and a moderate temperature significantly slows the rate of protodeboronation while still allowing the Suzuki coupling to proceed efficiently, especially with a highly active catalyst.[4]
Protocol 2: Conversion to and Coupling of a Pinacol Boronate Ester
For particularly challenging cases, converting the boronic acid to a more stable pinacol boronate ester can be highly effective.
Step A: Synthesis of the Pinacol Ester
-
In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction until completion.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
Step B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the procedure outlined in Protocol 1, using the pinacol ester (1.2-1.5 equiv.) in place of the boronic acid.
-
A strong base like K₃PO₄ is generally required for the coupling of boronate esters.
Rationale: Pinacol esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[7] This "slow-release" strategy ensures a low concentration of the active boronic acid in solution, minimizing decomposition.[8]
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sila-Sonogashira-Hagihara Coupling.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12268–12278.
- Al-Zoubi, R. M. (2014). A review on the synthesis of arylboronic acids. Current Organic Synthesis, 11(5), 773-795.
- Cammidge, A. N., & Crépy, K. V. L. (2004). Protodeboronation of Arylboronic Acids. Chemical Reviews, 104(1), 1-5.
- Wikipedia contributors. (2023).
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2008). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- Cheon, C. H., & Lee, S. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2697.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17467–17485.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pye, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11843–11859.
- Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6013–6018.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Homocoupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired homocoupling of (6-butoxy-5-methylpyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions needed to minimize this persistent side reaction and maximize the yield of your desired biaryl product.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of a symmetrical bipyridine byproduct, 6,6'-Dibutoxy-5,5'-dimethyl-3,3'-bipyridine. What is causing this homocoupling, and how can I prevent it?
A1: The formation of a symmetrical homocoupling product is a classic side reaction in Suzuki-Miyaura couplings, primarily driven by two mechanistic pathways: an oxygen-mediated route and a Pd(II)-initiated route. Your specific boronic acid, being a heteroaromatic compound, can also be susceptible to decomposition, further complicating the reaction profile.
Root Cause Analysis:
-
Presence of Oxygen: Dissolved oxygen in your reaction solvent is a major culprit. It can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of your boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] A key intermediate in this pathway is a palladium peroxo complex, (η²-O₂)PdL₂, which reacts with the boronic acid.[4][5]
-
Use of Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction is the stoichiometric reaction with two molecules of the boronic acid, directly producing the homocoupled byproduct before the main catalytic cycle even begins.[6]
-
Catalyst Decomposition: Heteroaryl boronic acids can sometimes be challenging substrates.[7][8][9] If the transmetalation step of the main Suzuki cycle is slow, the palladium catalyst can decompose, leading to the formation of palladium black and promoting side reactions.[10]
Solutions & Mitigation Strategies:
| Strategy | Actionable Steps | Scientific Rationale |
| Rigorous Degassing | 1. Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.[11] 2. Assemble your reaction vessel, add all solid reagents (except the palladium catalyst), and subject the vessel to 3-5 cycles of vacuum/inert gas backfill. 3. A subsurface sparge with nitrogen just before adding the catalyst is highly effective.[2][12] | This physically removes dissolved oxygen, which is a key oxidant that promotes the homocoupling pathway.[3] Inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst. |
| Choice of Palladium Source | 1. Use a Pd(0) source: Prefer catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the active oxidation state.[6] 2. Use a modern precatalyst: Buchwald or PEPPSI-type precatalysts are designed for clean and rapid generation of the active Pd(0)L species, minimizing the window for Pd(II)-mediated side reactions.[6][7][8][9] | Starting with Pd(0) or a precatalyst that rapidly forms it bypasses the need for an initial reduction step that often consumes the boronic acid to produce the homocoupling byproduct.[6] |
| Ligand Selection | 1. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][6] | Bulky ligands accelerate the rate-limiting reductive elimination step to form the desired product.[1] This increased rate helps the desired cross-coupling reaction outcompete the homocoupling side reaction. |
| Reaction Stoichiometry & Order of Addition | 1. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). 2. Consider adding the boronic acid portion-wise or via syringe pump over a period of time. | A slight excess can help drive the reaction to completion. Slow addition maintains a low instantaneous concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway. |
| Add a Mild Reducing Agent | Add a small amount of a mild reducing agent like potassium formate (HCO₂K).[2][12] | This can help "scavenge" any Pd(II) species that form due to residual oxygen, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[2] |
Q2: I observe a rapid formation of a black precipitate (palladium black) early in the reaction, and my yields are low with significant homocoupling. Are these issues related?
A2: Yes, these issues are strongly related. The formation of palladium black is a visual indicator of catalyst deactivation. This occurs when the Pd(0) species agglomerates and precipitates out of solution, losing its catalytic activity. This deactivation slows down the desired Suzuki-Miyaura coupling, giving the homocoupling side reaction a greater opportunity to occur.
Probable Causes:
-
Inefficient Ligand: The phosphine ligand may not be robust enough to stabilize the Pd(0) center throughout the reaction, especially at elevated temperatures.
-
Slow Oxidative Addition: If your aryl halide partner is not very reactive (e.g., an electron-rich aryl chloride), the Pd(0) catalyst may sit idle for too long, leading to decomposition.
-
High Temperature: Excessive heat can accelerate both ligand degradation and catalyst agglomeration.[10]
Solutions:
-
Use a More Robust Ligand: Switch to a bulkier, more electron-rich ligand (as mentioned in A1) that provides better steric protection to the palladium center and prevents aggregation.[1]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Sometimes, a slightly longer reaction time at 80 °C is better than a faster, messier reaction at 110 °C.
-
Check Reagent Purity: Impurities in your starting materials or solvents can sometimes poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling?
A1: The homocoupling of arylboronic acids in the context of a Suzuki reaction is primarily understood to occur via two palladium-mediated pathways.
-
Oxygen-Dependent Pathway: This is often the dominant pathway in reactions not rigorously degassed. The cycle begins with the oxidation of the active Pd(0) catalyst by O₂ to form a palladium peroxo complex. This complex then undergoes two sequential transmetalations with two molecules of the boronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate the Pd(0) catalyst.[4][5]
-
Pd(II)-Initiated Pathway: This pathway is relevant when using a Pd(II) precatalyst (e.g., Pd(OAc)₂). The Pd(II) salt reacts directly with two equivalents of the boronic acid in a process that forms the homocoupled product and reduces the palladium to the active Pd(0) state, which can then enter the desired cross-coupling cycle.[1][6]
Q2: Is this compound particularly prone to this side reaction?
A2: Yes, heteroaryl boronic acids, especially pyridine-based ones, can be more challenging substrates than simple arylboronic acids.[7][8][9] There are several reasons for this:
-
Electronic Effects: The pyridine nitrogen can coordinate to the palladium center, altering its reactivity and potentially slowing down key steps in the catalytic cycle.
-
Stability: Some heteroaryl boronic acids are prone to protodeboronation (cleavage of the C-B bond), especially under basic conditions at elevated temperatures.[7] This decomposition reduces the concentration of the desired nucleophile and can favor side reactions. Using the more stable pinacol ester derivative can sometimes mitigate this issue.[13]
Q3: How can I visually troubleshoot my reaction?
A3: A visual troubleshooting guide can help you quickly diagnose and respond to common issues.
Recommended Protocol for Minimizing Homocoupling
This protocol incorporates best practices to suppress the formation of the homocoupling byproduct when using this compound.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X) (1.0 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3-Pd, 1-2 mol%)
-
Ligand (e.g., SPhos, if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Ar or N₂)
Step-by-Step Procedure:
-
Solvent Degassing: Place the required volume of solvent in a separate flask and sparge with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, and carefully evacuate the vessel under vacuum (do not remove volatile solids) and backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe.
-
Catalyst Addition: Finally, add the palladium precatalyst. If adding as a solid, do so quickly under a strong flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Follow the reaction progress by TLC or LCMS analysis of small aliquots. Look for the consumption of the aryl halide and the formation of both the desired product and the potential homocoupling byproduct.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to separate the desired biaryl from the symmetrical homocoupling byproduct and other impurities.
References
- Plausible mechanism for the homocoupling of arylboronic acid.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.Journal of the American Chemical Society.URL
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.URL
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.The Journal of Physical Chemistry A.URL
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Journal of the American Chemical Society.URL
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.PubMed.URL
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society.URL
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Investigation of the factors influencing the Suzuki–Miyaura coupling...
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.WWJMRD.URL
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.Organic Letters.URL
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Chemical Society Reviews (RSC Publishing).URL
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids.BenchChem.URL
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.BenchChem.URL
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction...
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.URL
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.URL
- Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
- Molecular Oxygen in Suzuki Homocoupling.Chemistry Stack Exchange.URL
- (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid.Smolecule.URL
- (6-Butoxy-2-methylpyridin-3-yl)boronic acid.Crysdot LLC.URL
- 3-pyridylboronic acid.Organic Syntheses Procedure.URL
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Recent Advances in the Synthesis of Borinic Acid Deriv
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Poisoning and Reaction Optimization with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to our dedicated technical support guide for researchers utilizing (6-Butoxy-5-methylpyridin-3-yl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles. Our goal is to help you navigate the unique challenges posed by this pyridine-containing organoboron reagent, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?
Answer: When a Suzuki-Miyaura reaction involving a pyridylboronic acid like this compound fails, the root cause often lies in two interconnected issues: catalyst poisoning and reagent instability .
-
Catalyst Poisoning: The pyridine nitrogen atom in your boronic acid is a Lewis base. It can strongly coordinate to the electron-deficient palladium catalyst center.[1][2] This coordination occupies the active sites on the catalyst, preventing the aryl halide from undergoing oxidative addition, a critical first step in the catalytic cycle. This effectively "poisons" or deactivates a portion of your catalyst, leading to stalled or incomplete reactions.[2][3]
-
Protodeboronation: Pyridylboronic acids are notoriously susceptible to an undesired side reaction called protodeboronation.[4][5] In this process, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your nucleophile and forming 2-butoxy-3-methylpyridine as a byproduct. This reaction is often accelerated by elevated temperatures and the presence of proton sources like water or alcohol.[4]
The combination of a deactivated catalyst and a diminishing supply of the active boronic acid coupling partner is the most common reason for reaction failure.
Q2: I'm observing a significant amount of a byproduct corresponding to the deborylated pyridine. How can I minimize this?
Answer: The formation of 2-butoxy-3-methylpyridine is a classic sign of protodeboronation.[4] This side reaction competes directly with the desired cross-coupling. To minimize it, you must optimize your reaction conditions to favor the catalytic cycle over this decomposition pathway.
Key strategies include:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, the presence of water is a key ingredient for protodeboronation.[4] Using thoroughly dried, degassed solvents and anhydrous bases can significantly suppress this side reaction.
-
Lower the Reaction Temperature: Higher temperatures accelerate both the desired reaction and protodeboronation.[4] If your catalyst system is active enough, operating at a lower temperature (e.g., 60-80 °C instead of >100 °C) can create a wider kinetic window where the Suzuki coupling outpaces the decomposition.
-
Choose a Milder Base: Strong bases can sometimes promote protodeboronation. Switching from a strong base like NaOH or KOH to a milder inorganic base like K₂CO₃ or K₃PO₄ is often beneficial.[6][7]
-
Consider a More Stable Boron Reagent: If protodeboronation remains a persistent issue, the most robust solution is often to switch from the boronic acid to a more stable derivative, such as its corresponding pinacol boronate ester or an organotrifluoroborate salt.[4] These are generally less prone to premature decomposition.
Q3: What is a boroxine, and could it be affecting my reaction?
Answer: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic anhydride formed from the dehydration of three boronic acid molecules (3 R-B(OH)₂ → (RBO)₃ + 3 H₂O).[8][9][10]
The presence of boroxine from your this compound can indeed affect your reaction, primarily through its impact on stoichiometry and reproducibility. Boronic acids and their corresponding boroxines are often in equilibrium.[8] If a significant portion of your reagent exists as the boroxine, the actual molar quantity of the active boron species you add to the reaction will be different from what you calculated based on the boronic acid's molecular weight. This can lead to inconsistent results.
While boroxines can be competent nucleophiles in Suzuki couplings, their formation indicates potential issues with the stability and water content of your boronic acid. It is best practice to use high-purity boronic acid that has been stored under anhydrous conditions to minimize boroxine content.
Troubleshooting Guide: Overcoming Catalyst Deactivation
When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following guide provides actionable steps to diagnose and solve issues related to catalyst poisoning by this compound.
Step 1: Evaluate and Fortify the Catalyst System
The coordination of the pyridine nitrogen to the palladium center is the primary poisoning mechanism.[1][2] The most effective countermeasure is to use a catalyst system that is sterically and electronically resilient to this inhibition.
Experimental Protocol: Upgrading the Catalyst System
-
Ligand Selection: Switch from standard, less bulky ligands like triphenylphosphine (PPh₃) to bulky, electron-rich biaryl phosphine ligands. These ligands create a protective, sterically hindered pocket around the palladium atom, which disfavors coordination by the pyridine nitrogen while promoting the high rates of oxidative addition and reductive elimination needed for efficient coupling.[1][7]
-
Palladium Precatalyst: Move from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ activation, to modern, well-defined precatalysts. Buchwald-type precatalysts (e.g., G3 or G4) are designed to readily generate the active, monoligated Pd(0) species, ensuring a higher concentration of active catalyst from the start.[7]
Table 1: Recommended Catalyst Systems for Pyridyl Couplings
| Catalyst Component | Standard System (Often Fails) | Recommended High-Activity System | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ | XPhos Pd G3 or SPhos Pd G4 | Pre-activated, ensures reliable generation of active Pd(0).[7] |
| Ligand | PPh₃ or none | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate the catalytic cycle and sterically shield the Pd center from pyridine coordination.[1][6] |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | Higher activity often allows for lower catalyst loading. |
Step 2: Optimize Reaction Parameters
Fine-tuning the reaction conditions can dramatically shift the balance away from catalyst deactivation and protodeboronation.
Workflow Diagram: Troubleshooting Reaction Parameters
Caption: A decision-making workflow for troubleshooting reactions with this compound.
Step 3: Mitigating Catalyst Poisoning - A Mechanistic View
Understanding the catalyst deactivation pathway highlights the importance of ligand choice.
Caption: The competition between the active catalytic cycle and catalyst poisoning by pyridine coordination.
References
- Preventing protodeboronation in Suzuki coupling of pyridylboronic acids. BenchChem Technical Support Team. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-of-pyridylboronic-acids]
- Help needed with unreproducible Suzuki coupling. Reddit r/Chempros Discussion. [URL: https://www.reddit.com/r/Chempros/comments/18n1t6j/help_needed_with_unreproducible_suzuki_coupling/]
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-failed-suzuki-reactions-with-hindered-boronic-acids]
- Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. BenchChem. [URL: https://www.benchchem.com/technical-support/catalyst-deactivation-with-sulfur-containing-boronic-acids]
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-with-nitrogen-containing-heterocycles]
- Erhardt, S., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja045094t]
- Jans, A. C. H., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7882098/]
- Zhang, Y., et al. Organoboron catalysis for direct amide/peptide bond formation.Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02994a]
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie International Edition. [URL: https://www.buchwaldgroup.com/wp-content/uploads/2018/11/139.pdf]
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros Discussion. [URL: https://www.reddit.com/r/Chempros/comments/or2526/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Ligand‐facilitated formation of boroxine ⋅ Lewis base adducts. ResearchGate. [URL: https://www.researchgate.
- Boroxine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boroxine]
- Poisoning and deactivation of palladium catalysts. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S092058619900030X]
- Mastering Catalysis: The Impact of Boronic Acids like 3-Carboxy-5-nitrophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-catalysis-the-impact-of-boronic-acids-like-3-carboxy-5-nitrophenylboronic-acid-788981.html]
- Chen, G., Shaughnessy, K. H., & Diao, T. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.ACS Central Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5368102/]
- Cramer, C. J., & Iovine, P. M. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3228833/]
- Almetwali, F., Rouden, J., & Blanchet, J. A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202303023]
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25819131/]
- Yamanoi, Y., & Nishihara, H. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.Journal of Inorganic and Organometallic Polymers and Materials. [URL: https://link.springer.com/article/10.1007/s10904-013-9937-6]
- Poisoning and deactivation of palladium catalysts. ResearchGate. [URL: https://www.researchgate.
- Thermodynamics of Boroxine Formation From the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22050371/]
- Boronic acid catalysis. ResearchGate. [URL: https://www.researchgate.
- Whiting's mechanistic study and proposed catalytic cycle for boronic acid‐catalyzed dehydrative amidation. ResearchGate. [URL: https://www.researchgate.
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (6-Butoxy-5-methylpyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (6-Butoxy-5-methylpyridin-3-yl)boronic acid. The unique electronic and structural properties of this alkoxy-substituted pyridine boronic acid present specific challenges in purification, which this guide aims to address with practical, field-proven solutions.
I. Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common and complex issues encountered during the purification of products from reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Persistent Boronic Acid Impurities in the Final Product
Q: After my Suzuki-Miyaura coupling reaction and standard aqueous work-up, I'm consistently seeing unreacted this compound and its degradation byproducts (like boroxines) in my NMR and LC-MS. How can I effectively remove these?
A: This is a frequent challenge, as boronic acids and their derivatives can be tenacious impurities. The pyridine nitrogen in your starting material can also complicate phase separations. Here’s a systematic approach to tackle this issue:
Causality:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. Ensure your reaction has gone to completion by TLC or LC-MS analysis before initiating work-up.
-
Hydrolysis of Boronic Esters: If you are using a boronate ester, it may hydrolyze back to the boronic acid during the aqueous workup.
-
Insufficient Basicity in Work-up: Standard aqueous washes may not be sufficient to remove the weakly acidic boronic acid, especially if your desired product has basic character.
Solutions:
-
Optimized Basic Wash: A simple aqueous wash is often insufficient. An extraction with a moderately strong base is highly effective.[1][2]
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution.[2] The base deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Follow with a water wash and then a brine wash to remove residual base and dissolved water.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
-
Scavenger Resins: For particularly stubborn cases or for non-acid-labile products, scavenger resins provide a highly selective method for removing boronic acid impurities.[1]
-
Mechanism: Resins functionalized with diethanolamine (DEAM) are particularly effective at sequestering boronic acids.[1]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Add the scavenger resin (e.g., SiliaBond DEAM) to the solution.
-
Stir the mixture at room temperature, monitoring the removal of the impurity by TLC or LC-MS.
-
Filter the mixture to remove the resin with the bound boronic acid.
-
Wash the resin with a small amount of solvent to ensure complete recovery of the product.[1]
-
-
-
Formation of Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (KHF₂) can facilitate purification, as these salts often have different solubility profiles and are more stable.
Issue 2: Difficulty in Chromatographic Purification - Peak Tailing and Poor Separation
Q: I'm attempting to purify my bipyridyl product using silica gel column chromatography, but I'm observing significant peak tailing and co-elution with byproducts. What's causing this and how can I improve my separation?
A: The basic nitrogen of the pyridine ring is the primary culprit here. It interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and resolution.[3]
Causality:
-
Analyte-Stationary Phase Interaction: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the acidic Si-OH groups of the silica gel.
-
Inappropriate Mobile Phase: A purely neutral or acidic mobile phase can exacerbate this issue by protonating the pyridine, leading to even stronger ionic interactions.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Recommended Modifiers: Triethylamine (TEA) or pyridine (0.1-1% v/v) are frequently used.
-
Solvent Systems: Common systems include Hexane/Ethyl Acetate with 1% TEA or Dichloromethane/Methanol with 0.5% TEA.
-
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Using end-capped or deactivated silica gel can reduce the number of accessible silanol groups.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds like pyridines.[4]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) flash chromatography can be a powerful alternative.
-
-
Sample Loading Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite and loading it as a dry powder onto the column can improve resolution compared to wet loading in a strong solvent.
-
| Parameter | Standard Silica Gel | Modified Mobile Phase (e.g., +1% TEA) | Alumina (Neutral) |
| Interaction | Strong acidic silanol-pyridine interaction | Silanols are neutralized by the basic modifier | Lewis acid-base interactions |
| Peak Shape | Significant tailing | Symmetrical peaks | Generally good, can vary |
| Resolution | Often poor | Significantly improved | Can be very effective |
Issue 3: Product is a Stubborn Oil or Fails to Crystallize
Q: My final product, a substituted bipyridyl, is a persistent oil, or my attempts at recrystallization have failed. How can I induce crystallization or purify it as an oil?
A: Bipyridyl compounds can be challenging to crystallize due to their conformational flexibility and potential for forming solvates.[5][6]
Solutions:
-
Recrystallization Solvent Screening:
-
Systematic Approach: Perform small-scale solubility tests in a range of solvents of varying polarity (e.g., hexanes, ethyl acetate, ethanol, water). The ideal solvent will dissolve your compound when hot but not when cold.[7]
-
Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
-
Purification as an Oil: If crystallization is not feasible, purification can be achieved through other methods:
-
Kugelrohr Distillation: For thermally stable, relatively low molecular weight oils, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Preparative HPLC: High-performance liquid chromatography is a powerful tool for purifying oils to a high degree of purity.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common side products in a Suzuki-Miyaura reaction with this compound?
A1: Besides unreacted starting materials, common side products include:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide coupling partner can occur.[8]
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-butoxy-3-methylpyridine.[9] This is a known issue with heteroaryl boronic acids.[10]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[8]
Q2: How can I remove residual palladium catalyst from my product?
A2: Palladium residues can often be removed by:
-
Filtration through Celite or Silica: Passing the reaction mixture through a short plug of Celite or silica gel can remove a significant portion of the palladium catalyst.[11][12]
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium, which is then removed by filtration.
-
Specialized Scavengers: Thiol-functionalized silica gels are commercially available and are highly effective at scavenging residual palladium.
Q3: My product is water-soluble. How does this change my purification strategy?
A3: If your product has significant water solubility, a standard aqueous work-up may lead to product loss. Consider these alternatives:
-
Solvent Evaporation and Direct Chromatography: After the reaction, filter off any solids and evaporate the solvent. The crude residue can then be directly subjected to column chromatography.
-
Reverse-Phase Chromatography: This is an ideal technique for purifying polar, water-soluble compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Q4: Should I be concerned about the stability of this compound?
A4: Yes, boronic acids can be unstable under certain conditions.[13] To ensure the best results:
-
Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere.
-
Reaction Conditions: Avoid prolonged exposure to harsh acidic or basic conditions, which can promote degradation.
-
Use of Boronate Esters: For improved stability, consider using the corresponding pinacol boronate ester, which is generally more robust and easier to handle.[9]
III. Experimental Workflows and Diagrams
Workflow for Purification of a Basic Bipyridyl Product
This workflow outlines a systematic approach to purifying a product from a Suzuki-Miyaura coupling reaction involving this compound.
Caption: A typical workflow for the purification of bipyridyl products.
Troubleshooting Decision Tree for Boronic Acid Removal
This decision tree helps in selecting the appropriate method for removing boronic acid impurities.
Caption: Decision tree for removing boronic acid impurities.
IV. References
-
Benchchem. (n.d.). Removal of boronic acid impurities from trimethylboroxine. Retrieved from
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from
-
National Institutes of Health. (n.d.). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Retrieved from
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from
-
PMC. (n.d.). Expanding the Solid Form Landscape of Bipyridines. Retrieved from
-
ACS Publications. (2021). Expanding the Solid Form Landscape of Bipyridines | Crystal Growth & Design. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates. Retrieved from
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from
-
PubMed. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights for optimizing this specific, yet illustrative, coupling reaction. The principles discussed herein are broadly applicable to other challenging heteroaromatic Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the coupling of this electron-rich, substituted pyridylboronic acid are common and can typically be traced back to a few key areas. The first parameters to assess are potential catalyst inhibition and the stability of the boronic acid itself. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] Additionally, pyridylboronic acids, especially those with electron-donating groups, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[2][3]
A logical troubleshooting workflow should be followed to diagnose the issue. Start by verifying the quality of your reagents and ensuring a strictly inert atmosphere, as oxygen can lead to unwanted side reactions like homocoupling.[4][5] Next, evaluate your choice of catalyst, ligand, base, and solvent, as these are all interdependent and crucial for success.[6]
Q2: I'm observing a significant amount of protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids at elevated temperatures and in the presence of aqueous bases.[1][3] To minimize this, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[5]
-
Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[5]
-
Boronic Ester Derivatives: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[5][7] These are generally more stable to chromatography and less prone to oligomerization.[7]
-
Lower Reaction Temperature: While seemingly counterintuitive for a sluggish reaction, lowering the temperature can sometimes favor the desired coupling over the decomposition pathway. A careful optimization is key.
Q3: What is the optimal temperature range for this coupling reaction, and how does temperature influence the outcome?
A3: The optimal reaction temperature is not a fixed value but rather a parameter that must be empirically determined for your specific reaction conditions (catalyst, ligand, base, solvent, and substrates). Generally, Suzuki-Miyaura reactions are run at elevated temperatures, often between 60 °C and 120 °C, to ensure a reasonable reaction rate.[8][9]
Temperature has a direct and significant impact on the reaction kinetics.[10] Increasing the temperature generally accelerates all steps of the catalytic cycle, including the rate-determining transmetalation step. However, for sensitive substrates like this compound, higher temperatures can also accelerate undesirable side reactions, most notably protodeboronation.[2][11] Therefore, the goal is to find a "sweet spot" that maximizes the rate of the productive coupling reaction while minimizing the rate of boronic acid decomposition. A systematic temperature screening experiment is highly recommended.
Q4: How do I select the right palladium catalyst and ligand for coupling an electron-rich pyridylboronic acid?
A4: The choice of catalyst and ligand is critical, particularly for challenging substrates. For electron-rich heteroaromatic systems, the oxidative addition step can be slow. To counteract this, bulky and electron-rich phosphine ligands are often required.[12]
-
Recommended Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points as they have demonstrated high efficacy for sterically demanding and electron-rich substrates.[1][13]
-
Palladium Precatalysts: Using air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ can improve reproducibility.[4][13] Precatalysts like XPhos Pd G3 are designed to rapidly generate the active catalyst, which can be advantageous when dealing with unstable boronic acids.[13]
Troubleshooting Guide: A Deeper Dive
Issue: Reaction Stalls or Shows Low Conversion
If your reaction is sluggish and a significant amount of starting material remains, a systematic approach to optimization is necessary.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Causality Behind Experimental Choices:
-
Reagent Quality: Impurities in the boronic acid can poison the palladium catalyst.[5] Boronic acids can also form anhydrides (boroxines) upon storage, which can affect their reactivity.
-
Inert Atmosphere: Oxygen can oxidatively deactivate the active Pd(0) catalyst and promote the homocoupling of the boronic acid, leading to impurities and reduced yield.[4][5]
-
Catalyst System: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination. For the electron-rich this compound, a ligand that accelerates these steps is crucial to outcompete decomposition pathways.
-
Base and Solvent: The base is required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation.[14][15] The choice of solvent affects the solubility of all components and can influence the efficacy of the base.[16] For pyridylboronic acids, a careful balance of aqueous and organic solvent is often necessary.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of the desired coupled product while minimizing the formation of byproducts from protodeboronation.
Materials:
-
This compound
-
Aryl halide coupling partner (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Reaction vials with stir bars suitable for a heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In an array of 5 identical reaction vials, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).
-
Inerting: Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Setup: Place the vials in a pre-calibrated heating block with separate temperature zones or in separate blocks set to the desired temperatures.
-
Temperature Screening: Set the temperatures for the vials as follows: 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.
-
Monitoring: Stir the reactions vigorously. After a set time (e.g., 12 hours), take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of the protodeboronated byproduct.
-
Workup and Analysis: Once the reactions are deemed complete or have reached a plateau, cool them to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product ratios to determine the optimal temperature.
Data Presentation:
| Temperature (°C) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 60 | 45 | 5 |
| 70 | 68 | 8 |
| 80 | 85 | 12 |
| 90 | 82 | 25 |
| 100 | 75 | 40 |
Note: The data in this table is illustrative and will vary based on the specific substrates and conditions used.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Steps & Temperature Influence:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is generally faster for aryl iodides and bromides than for chlorides.[6] Temperature increases the rate of this step.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This is often the rate-determining step of the cycle and is highly sensitive to the choice of base, solvent, and temperature.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often promoted by bulky ligands.[12]
By carefully considering each of these steps and the factors that influence them, particularly temperature, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound and other challenging substrates.
References
- Zhang, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- da Silva, A. B., et al. (2016). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society.
- Ben-Yahia, A., et al. (2013). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
- Gorgani, M., et al. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Borates Today. (2021). Boron Suzuki Coupling.
- Ghaffari, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Byrne, L. S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wikipedia. (n.d.). Protodeboronation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to the technical support center for (6-Butoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document addresses the critical issue of its stability, particularly concerning the effects of water.
Introduction: The Challenge of Pyridinylboronic Acid Stability
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, like many heteroaromatic boronic acids, its stability can be a significant concern, often leading to inconsistent reaction yields and the formation of impurities.[3] The primary culprit in the degradation of this and similar boronic acids is often water, which can facilitate undesirable side reactions.[4][5]
This guide will provide a comprehensive overview of the stability challenges associated with this compound, with a focus on the mechanistic role of water in its degradation. We will offer practical, field-tested advice for handling, storage, and reaction setup to mitigate these issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The most significant degradation pathway is protodeboronation .[4] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively converting the boronic acid back to its corresponding pyridine derivative (6-Butoxy-5-methylpyridine) and boric acid.[4] This process is often catalyzed by aqueous acids or bases.[4]
Q2: How does the pH of the aqueous environment affect the stability of the boronic acid?
A2: The pH of the reaction medium plays a crucial role in the rate of protodeboronation.[4][5]
-
Basic Conditions: Base-catalyzed protodeboronation is a common issue, especially in Suzuki-Miyaura coupling reactions which are typically run under basic conditions.[5][6] The base (e.g., hydroxide) reacts with the boronic acid to form a more reactive boronate species, which is then more susceptible to protonolysis by water.[4][7]
-
Acidic Conditions: While less common for this specific class of compounds, general acid-catalyzed protodeboronation can also occur.[4]
It's important to note that for some basic heteroaromatic boronic acids, the zwitterionic form can be particularly reactive towards protodeboronation, and both acidic and basic conditions can actually decrease the rate of this side reaction by shifting the equilibrium away from the zwitterion.[4]
Q3: Are there other degradation pathways I should be aware of?
A3: Yes, oxidation is another potential degradation pathway. Boronic acids can be susceptible to oxidation, which can be accelerated by the presence of peroxides that may form in ethereal solvents like THF or dioxane.[8][9] This process typically yields the corresponding phenol.
Q4: What are the recommended storage conditions for this compound to maximize its shelf life?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby slowing down hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Protects from light and prevents moisture ingress. |
| Location | Store away from acids, bases, and oxidizing agents. | Prevents accidental contact and potential reactions. |
Q5: Can I use the corresponding boronate ester of this compound to improve stability?
A5: Absolutely. Converting the boronic acid to a boronate ester, such as a pinacol ester, is a common and effective strategy to enhance stability.[10][11] Boronic esters are generally more resistant to protodeboronation and oxidation.[9][10] The pinacol ester of 6-Methoxy-5-methylpyridine-3-boronic acid is commercially available and demonstrates this principle.[12] These esters can often be used directly in coupling reactions, although they may require hydrolysis back to the boronic acid in situ for the reaction to proceed.[11][13]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on an understanding of the compound's stability.
Problem 1: Low Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
Presence of a major byproduct identified as 6-Butoxy-5-methylpyridine.
Probable Cause: This is a classic sign of significant protodeboronation of your this compound starting material.[4] The presence of water in your reaction, combined with the basic conditions required for the Suzuki-Miyaura coupling, has led to the cleavage of the C-B bond before the desired cross-coupling can occur.
Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Use anhydrous solvents. If you are using solvents like dioxane or THF, ensure they are freshly distilled from a suitable drying agent or use commercially available anhydrous grades.
-
Dry all other reagents, including your aryl halide and the base, under vacuum before use.
-
-
Choice of Base:
-
Consider using a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While still basic, they introduce less water into the reaction compared to aqueous solutions of bases like sodium hydroxide.
-
Potassium fluoride (KF) can be an effective base that also helps to activate the boronic acid without being strongly protic.[6]
-
-
Use of Boronate Esters:
-
Reaction Setup:
-
Assemble your reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Add the boronic acid to the reaction mixture as late as possible in your experimental setup sequence.
-
Problem 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Varying yields of the desired product from one experiment to the next, even when following the same procedure.
-
The appearance of unknown impurities in some reaction batches but not others.
Probable Cause: Inconsistent results are often a direct consequence of the variable stability of the boronic acid. The amount of degradation can differ based on subtle variations in:
-
The age and storage conditions of the boronic acid.
-
The ambient humidity on the day of the experiment.
-
The water content of the solvents and reagents used in different batches.
Solutions:
-
Assess the Quality of Your Boronic Acid:
-
Before use, it is good practice to check the purity of your this compound, especially if it has been stored for a long time. This can be done using techniques like ¹H NMR or LC-MS to look for the presence of the protodeboronated byproduct.
-
-
Standardize Your Experimental Protocol:
-
Develop a strict, standardized protocol for drying solvents and reagents.
-
Always run your reactions under an inert atmosphere.
-
If possible, use a glovebox for handling the boronic acid and setting up the reaction.
-
-
Consider an Internal Standard:
-
For analytical purposes, using an internal standard in your reaction monitoring (e.g., by GC or LC-MS) can help you quantify the extent of boronic acid degradation relative to product formation.
-
Problem 3: Formation of Phenolic Byproducts
Symptoms:
-
Identification of 6-Butoxy-5-methylpyridin-3-ol in your crude reaction mixture.
Probable Cause: This points to the oxidation of the boronic acid.[8] This is more likely to occur if you are using ethereal solvents (like THF or dioxane) that may contain peroxide impurities.
Solutions:
-
Use Freshly Purified Solvents:
-
Ensure that your ethereal solvents are free of peroxides. You can test for peroxides using commercially available test strips. If peroxides are present, the solvent should be purified by distillation or by passing it through a column of activated alumina.
-
-
Add an Antioxidant:
-
In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction can help to scavenge radical species and prevent oxidation.[8]
-
-
Degas Your Reaction Mixture:
-
Before heating, thoroughly degas your reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. This will remove dissolved oxygen, which can contribute to oxidative side reactions.
-
Visualizing Degradation and Experimental Workflow
To better understand the chemical processes and the recommended experimental procedures, the following diagrams illustrate the key concepts.
Degradation Pathways of this compound
Caption: Key degradation pathways for pyridinylboronic acids.
Recommended Workflow for Suzuki-Miyaura Coupling
Caption: Best practice workflow for minimizing degradation.
By understanding the inherent instability of this compound in the presence of water and implementing the rigorous experimental techniques outlined in this guide, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Protodeboronation. In Wikipedia.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Zhang, Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ResearchGate. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- PubMed. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
- Wikipedia. (n.d.). Boronic acid. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- ARKIVOC. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(4), 1106-1123.
- PubChem. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester | C13H20BNO3 | CID 57416493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Turnover Number in Reactions with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to the technical support center for optimizing catalytic reactions involving (6-Butoxy-5-methylpyridin-3-yl)boronic acid (CAS 1256355-20-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals aiming to enhance catalyst efficiency, specifically the Turnover Number (TON), in cross-coupling reactions. Low catalyst efficiency leads to increased costs, higher catalyst residuals in the final product, and more complex purifications.
This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and maximize the performance of your catalytic system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to troubleshooting your reaction.
Q1: What is Catalyst Turnover Number (TON), and why is it a critical parameter?
A1: The Catalyst Turnover Number (TON) is a measure of a catalyst's efficiency and lifespan. It is calculated as the moles of product formed divided by the moles of catalyst used. A high TON indicates that a single catalyst molecule has facilitated the reaction many times before becoming inactive. Maximizing TON is critical for several reasons:
-
Process Economy: Higher efficiency means less of the expensive catalyst (often containing precious metals like palladium) is required, significantly reducing costs.[3]
-
Product Purity: Lower catalyst loading minimizes the amount of residual metal in your final product, which is a critical regulatory requirement in pharmaceutical development.
-
Sustainability: Efficient catalysis is a cornerstone of green chemistry, reducing waste and resource consumption.[4]
Q2: What is the primary role of this compound in a typical cross-coupling reaction?
A2: In the vast majority of applications, this compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] Its role is to transfer its pyridyl group to the palladium center during the "transmetalation" step of the catalytic cycle. The unique structure of this reagent—with its electron-rich pyridine ring, butoxy group, and methyl substituent—influences its solubility, stability, and reactivity in the catalytic process.
Q3: My Suzuki-Miyaura reaction with this compound has stalled or shows low conversion. What are the first things I should check?
A3: When a reaction stalls, a systematic check of fundamental parameters is the most effective approach. Our field experience suggests starting with the following:
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[7][8] Ensure your solvent was properly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to inactive oligomers or protodeborylation.[7][8] Use fresh or properly stored this compound. The quality of the catalyst, ligand, and base are equally critical.
-
Base and Solvent Choice: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic "boronate" species, which is essential for transmetalation.[9][10] Ensure the base is sufficiently strong, soluble, and dry. The solvent must solubilize all components effectively.
Q4: I'm observing significant byproduct formation. What are the likely culprits when using this specific boronic acid?
A4: Byproduct formation directly competes with your desired reaction, consuming starting materials and lowering your catalyst's effective TON. The two most common side reactions are:
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom, forming 6-Butoxy-5-methylpyridine. It is often caused by excess water or protic sources in the reaction mixture, especially under high temperatures or with certain bases.[8]
-
Homocoupling: This results in the formation of a dimer of your boronic acid or your aryl halide coupling partner. The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle.[7] Rigorous degassing of the solvent and maintaining a strict inert atmosphere are the best preventative measures.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for persistent issues.
Guide 1: Issue - Low or No Conversion (Stalled Reaction)
A stalled reaction indicates a fundamental breakdown in the catalytic cycle. The workflow below will help you diagnose the root cause.
Root Cause Analysis & Solutions
-
Problem: Catalyst Deactivation
-
Causality: The active Pd(0) species is electron-rich and readily oxidized by trace oxygen to an inactive Pd(II) state. Phosphine ligands, commonly used in Suzuki couplings, can also be oxidized, preventing them from stabilizing the Pd(0) center.
-
Solution:
-
Solvent Degassing: Before use, sparge your solvent with argon for at least 30 minutes or use several freeze-pump-thaw cycles.[7]
-
Reagent Handling: Use fresh, high-purity palladium precatalysts and ligands. Store them in a desiccator or glovebox.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Avoid opening the reaction to air at any point, especially when hot.
-
-
-
Problem: Inefficient Transmetalation
-
Causality: Transmetalation, the transfer of the pyridyl group from boron to palladium, is often the rate-limiting step. This step requires the formation of an activated boronate species, which is generated by the reaction of the boronic acid with the base.[9] If the base is too weak, insoluble, or sterically hindered, boronate formation is slow, and the entire cycle stalls.
-
Solution:
-
Base Selection: For pyridyl boronic acids, a moderately strong base is often ideal. Potassium phosphate (K₃PO₄) is an excellent starting point due to its good solubility in common organic solvents and its ability to activate the boronic acid without promoting excessive side reactions.[7] Cesium carbonate (Cs₂CO₃) can be effective for more challenging couplings.[11]
-
Solvent System: A biphasic system (e.g., Toluene/Water or Dioxane/Water) can be effective, but for maximizing TON, an anhydrous, homogeneous system may be preferable to reduce water-related side reactions.[10] Solvents like 1,4-dioxane, THF, or DMF are common choices.[7]
-
-
-
Problem: Poor Boronic Acid Stability
-
Causality: this compound, like many boronic acids, can undergo dehydration to form cyclic boroxine anhydrides, especially upon prolonged storage. These boroxines are often less reactive in the catalytic cycle.
-
Solution:
-
Use Fresh Reagent: Always use the boronic acid from a freshly opened bottle or one that has been stored correctly under inert gas and away from moisture.
-
Consider Boronate Esters: If stability is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[8] These are generally more robust to storage and handling, though they may require slightly different activation conditions in the reaction.
-
-
Guide 2: Visualizing the Catalytic Cycle and Competing Reactions
Understanding the main productive cycle versus the deactivation pathways is key to optimization.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Maximizing TON
This protocol provides a robust starting point for a Suzuki-Miyaura coupling using this compound, designed to minimize catalyst deactivation.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Degassed solvent (e.g., 1,4-Dioxane)
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 1 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
Step-by-Step Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, and the base to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to thoroughly remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed reaction in a pre-heated oil bath or heating block and stir vigorously for the intended reaction time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, inert-atmosphere aliquots.
-
Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water or brine to remove the inorganic salts.
Data Table: Recommended Starting Conditions
The optimal conditions can vary based on the coupling partner. Use this table as a starting point for your optimization.
| Aryl Halide (Ar-X) | Recommended Base | Solvent System | Temp (°C) | Catalyst Loading (mol%) | Notes |
| Electron-rich Ar-Br | K₃PO₄ (2.5 equiv) | 1,4-Dioxane/H₂O (5:1) | 90 - 100 | 0.5 - 1.0 | Generally robust, but higher temperatures may be needed. |
| Electron-poor Ar-Br | K₂CO₃ (3.0 equiv) | Toluene/EtOH/H₂O | 85 - 95 | 0.1 - 0.5 | Often faster reactions; lower catalyst loading is possible. |
| Heteroaryl-Cl | Cs₂CO₃ (2.5 equiv) | DMF or Dioxane | 100 - 120 | 1.0 - 2.0 | Chlorides are less reactive; requires more forcing conditions.[12] |
| Aryl-OTf | K₃PO₄ (2.0 equiv) | THF or Toluene | 70 - 80 | 0.5 - 1.0 | Triflates are highly reactive and can often be coupled at lower temperatures. |
Section 4: Physicochemical Properties
Understanding the properties of your reagent is crucial for rational experimental design.
| Property | Value | Source |
| CAS Number | 1256355-20-0 | [1][2] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
The presence of the pyridine nitrogen can allow this molecule to act as a ligand for the palladium center, which can sometimes influence the catalytic cycle in complex ways. The butoxy chain enhances solubility in common organic solvents compared to simpler pyridyl boronic acids.
References
- Ishihara, K. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
- Li, Q., et al. (n.d.). A synergistic Rh(I)/organoboron-catalysed site-selective carbohydrate functionalization that involves multiple stereocontrol.
- Santoro, S., et al. (n.d.).
- Ishihara, K., et al. (n.d.). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Wiley Online Library.
- Carrow, B. P., & Chen, Y. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem.
- Hall, D. G. (n.d.). Boronic acid catalysis.
- Al-Zoubi, R. M., et al. (2023).
- BenchChem. (2025).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Silva, V. L. M., et al. (n.d.).
- Reddit User Community. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry - Reddit.
- ChemScene. (n.d.). (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid. ChemScene.
- ResearchGate User Community. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate User Community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- 1PlusChem LLC. (n.d.). 1256355-20-0 | this compound. 1PlusChem.
- Smolecule. (2024). Buy (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid. Smolecule.
- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).
- Cerný, J., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Brown, M. K., et al. (2017).
- Kotha, S., & Lahiri, K. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Denmark, S. E. (n.d.). Boron-Based Crossed-Coupling Reactions. Denmark Group.
- Vaultier, M., & Pucheault, M. (n.d.).
- Arctom. (n.d.). CAS NO. 1256355-20-0 | 6-Butoxy-5-methylpyridine-3-boronic acid. Arctom.
Sources
- 1. 1pchem.com [1pchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with (6-Butoxy-5-methylpyridin-3-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Butoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you minimize byproduct formation and achieve optimal results in your coupling reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success.
Introduction to this compound in Cross-Coupling Reactions
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring an electron-rich pyridine ring with both an alkoxy and an alkyl substituent, presents unique opportunities for the synthesis of complex biaryl and heteroaryl compounds. However, these same electronic and steric features can also lead to specific challenges and the formation of undesirable byproducts. This guide will address these potential issues in a direct question-and-answer format.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: I am observing significant amounts of a byproduct corresponding to the homocoupling of this compound. What is the cause and how can I prevent it?
Answer:
Homocoupling of boronic acids to form a symmetrical biaryl is a common byproduct in Suzuki-Miyaura reactions. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. Additionally, if you are using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can also promote homocoupling.
Causality and Mitigation Strategies:
-
Oxygen Contamination: The most common culprit for homocoupling is dissolved oxygen. It is crucial to rigorously degas your solvents and reaction mixture.
-
Protocol for Degassing: A robust method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, the freeze-pump-thaw technique (three cycles) provides excellent oxygen removal for more sensitive reactions.
-
-
Palladium(II) Species: If using a Pd(II) precatalyst such as Pd(OAc)₂, it must be reduced in-situ to the catalytically active Pd(0). During this process, side reactions leading to homocoupling can occur.
-
Catalyst Selection: Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step. Modern, air-stable precatalysts such as Buchwald's palladacycles (e.g., XPhos Pd G3) are also excellent options as they are designed for efficient generation of the active catalyst.[1][2][3]
-
Workflow for Minimizing Homocoupling:
Caption: Decision workflow for troubleshooting boronic acid homocoupling.
Question 2: My primary byproduct is 2-Butoxy-3-methylpyridine, resulting from protodeboronation. How can I minimize this side reaction?
Answer:
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Pyridylboronic acids, especially electron-rich ones like this compound, can be particularly susceptible to this side reaction. The main causes are the presence of water or other protic sources and high reaction temperatures.
Causality and Mitigation Strategies:
-
Presence of Protic Solvents: While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura reaction by aiding in the dissolution of the base and facilitating the catalytic cycle, excess water or other protic solvents can lead to significant protodeboronation.
-
Solvent Choice: Use anhydrous solvents. If a biphasic system is necessary, minimize the amount of water. Toluene, dioxane, and THF are common choices for anhydrous Suzuki couplings.[1]
-
-
Base Selection: The choice and handling of the base are critical. Strong aqueous bases can accelerate protodeboronation.
-
Recommended Bases: For anhydrous conditions, consider using a finely powdered, dry base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Optimization: Screen for catalysts and ligands that are active at lower temperatures (e.g., 60-80 °C) to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
-
Boronic Acid Stability: The inherent stability of the boronic acid plays a significant role.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy. These esters are less prone to protodeboronation and act as a "slow-release" source of the active boronic acid under the reaction conditions.[2]
-
Protocol for Conversion to Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure the longevity and reactivity of your boronic acid, it should be stored in a cool, dry place under an inert atmosphere. Refrigeration is recommended. Exposure to moisture and air can lead to gradual degradation through hydration and oxidation.
My Suzuki-Miyaura reaction is not proceeding to completion. What are the likely causes?
Low conversion can be due to several factors. Here is a checklist to diagnose the issue:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For challenging couplings, consider more active and robust ligands like SPhos or XPhos. |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is of high purity. For biphasic reactions, vigorous stirring is essential. |
| Ligand Poisoning | The pyridine nitrogen in your boronic acid can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can help mitigate this issue. |
| Low Reaction Temperature | While high temperatures can promote side reactions, insufficient heat will result in a sluggish reaction. If you are using a robust catalyst system, a temperature range of 80-110 °C is a good starting point for optimization. |
What is a good starting point for a general Suzuki-Miyaura protocol with this boronic acid?
The following protocol is a robust starting point that can be optimized for your specific aryl halide.
General Experimental Protocol:
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes, or perform three vacuum-backfill cycles.
-
Solvent Addition: Add the degassed solvent system (a common starting point is a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By systematically addressing these common issues and using the provided protocols as a starting point, you can significantly improve the outcome of your reactions with this compound.
References
Sources
Technical Support Center: Air-Sensitive Handling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid in Reactions
Welcome to the technical support center for (6-Butoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this air-sensitive reagent in cross-coupling reactions and other synthetic transformations. The following information is synthesized from established principles of handling pyridylboronic acids and general air-sensitive compounds, tailored to the specific structural features of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1] Refrigeration at 2-8 °C is recommended to minimize degradation over time.[1] It is crucial to prevent exposure to moisture and air, as this can lead to hydrolysis and protodeboronation.[1]
Q2: What is protodeboronation and why is it a concern for this compound?
A2: Protodeboronation is a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] This leads to the formation of the corresponding deborylated pyridine byproduct, reducing the yield of your desired product and complicating purification.[3] Pyridylboronic acids are particularly susceptible to this side reaction.[3][4] The reaction can be catalyzed by acids, bases, or the presence of water.[2][5]
Q3: Is this compound compatible with all common solvents and bases in Suzuki-Miyaura reactions?
A3: While compatible with many common solvents, it is crucial to use anhydrous and degassed solvents to minimize protodeboronation.[3][6] The choice of base is also critical. Strong bases can accelerate protodeboronation.[5] Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[6]
Q4: Should I use a glovebox or a Schlenk line to handle this compound?
A4: Both a glovebox and a Schlenk line are suitable for handling this compound.[7][8] A glovebox provides a continuously inert atmosphere and is ideal for weighing and preparing solid reagents.[9] A Schlenk line is excellent for performing reactions under an inert atmosphere and for handling air-sensitive solutions.[10] The choice often depends on the scale of the reaction and the available equipment. For routine handling and reactions, a well-practiced Schlenk line technique is sufficient.[11]
Q5: Can I use the corresponding pinacol ester of this compound to improve stability?
A5: Yes, converting the boronic acid to its pinacol ester is a highly recommended strategy to improve stability and reduce the rate of protodeboronation.[3][12] Boronic esters are generally more stable to air and moisture and can be purified via silica gel chromatography more readily than the corresponding boronic acids.[13] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for enhancing stability.[12][14]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
If you are experiencing low or no yield in your reaction, consider the following potential causes and solutions.
-
Possible Cause 1: Degradation of the Boronic Acid Reagent.
-
Explanation: The this compound may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the boronic acid by NMR or LC-MS before use.
-
Improve Storage: Ensure the reagent is stored under an inert atmosphere, refrigerated, and tightly sealed.
-
Fresh Reagent: If in doubt, use a fresh bottle of the boronic acid.
-
-
-
Possible Cause 2: Inefficient Inert Atmosphere.
-
Explanation: The presence of oxygen can lead to the oxidation of the palladium catalyst and homocoupling of the boronic acid, while moisture will promote protodeboronation.[6][15]
-
Troubleshooting Steps:
-
Properly Dry Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.[7][16]
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]
-
Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction setup.[17]
-
-
-
Possible Cause 3: Suboptimal Catalyst System.
-
Explanation: The choice of palladium catalyst and ligand is crucial for efficient cross-coupling. A less active catalyst system may not be sufficient to promote the desired reaction over competing side reactions.
-
Troubleshooting Steps:
-
Issue 2: Significant Formation of the Protodeboronated Byproduct (6-Butoxy-5-methylpyridine)
The presence of a significant amount of the protodeboronated byproduct is a clear indication that the C-B bond is cleaving prematurely.
-
Possible Cause 1: Presence of Protic Sources (Water).
-
Explanation: Water is a key ingredient for protodeboronation.[3] Even trace amounts can be detrimental.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Inappropriate Base or Base Concentration.
-
Explanation: Both acidic and basic conditions can promote protodeboronation.[2] A base that is too strong or used in high concentration can accelerate this side reaction.[5]
-
Troubleshooting Steps:
-
Switch to a Milder Base: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]
-
Optimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. A screen of base equivalents (e.g., 1.5, 2.0, 3.0 eq.) may be necessary.
-
-
-
Possible Cause 3: High Reaction Temperature.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling under Inert Atmosphere (Schlenk Line)
This protocol provides a general starting point for a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and temperature may be required.
1. Glassware and Reagent Preparation:
- Oven-dry a Schlenk flask containing a magnetic stir bar overnight at 125 °C.[16]
- Assemble the flask with a condenser and a rubber septum while hot and allow it to cool under a stream of argon or nitrogen.[19]
- Ensure all solvents are anhydrous and have been thoroughly degassed.[6]
2. Reaction Setup:
- To the cooled Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with SPhos, specified mol%).
- Evacuate the flask and backfill with inert gas. Repeat this cycle three times.[7]
- Add the degassed solvent via syringe through the septum.
3. Reaction Execution:
- Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
- Stir the reaction mixture vigorously for the required time, monitoring by TLC or LC-MS.
4. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visual Representation of Inert Atmosphere Reaction Setup
Caption: A simplified diagram of a Schlenk line setup for inert atmosphere reactions.
Data Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture.[20] |
| Container | Tightly sealed, opaque glass bottle | Protects from light and prevents ingress of air and moisture.[21] |
| Handling | Glovebox or Schlenk line | Excludes air and moisture during weighing and transfer.[7][8] |
Table 2: Solvent Properties and Degassing Techniques
| Solvent | Boiling Point (°C) | Suitability for Suzuki Coupling | Recommended Degassing Method |
| 1,4-Dioxane | 101 | Excellent | Freeze-Pump-Thaw (3 cycles) or Sparge with Ar/N₂ for 30-60 min. |
| Toluene | 111 | Excellent | Freeze-Pump-Thaw (3 cycles) or Sparge with Ar/N₂ for 30-60 min. |
| Acetonitrile | 82 | Good | Sparge with Ar/N₂ for 30-60 min. |
| DMF | 153 | Good | Sparge with Ar/N₂ for 30-60 min. |
References
- Royal Society of Chemistry. (2017).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Air-free technique. [Link]
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
- ResearchGate. (n.d.).
- Reddit. (2018). As an air sensitive inorganic chemist here is my column. [Link]
- YouTube. (2022).
- University of Manchester. (2016).
- YouTube. (2022).
- University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. [Link]
- The Schlenk Line Survival Guide. (n.d.). Gloveboxes. [Link]
- Chemistry LibreTexts. (2022). 7.
- American Chemical Society. (2016).
- University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- University of California, Berkeley. (n.d.). Corrosive Storage Guidelines. [Link]
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- U.S. Borax. (n.d.).
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Organic Letters. (2003). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. [Link]
- National Institutes of Health. (n.d.).
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. web.mit.edu [web.mit.edu]
- 20. fiveable.me [fiveable.me]
- 21. laballey.com [laballey.com]
Technical Support Center: A Troubleshooting Guide for Pyridinylboronic Acid Suzuki Couplings
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridinylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental hurdles. The inherent properties of the pyridine ring introduce specific challenges not typically encountered with standard arylboronic acids, primarily concerning stability and catalyst interactions. This guide explains the root causes of these issues and provides validated strategies for success.
Section 1: The Protodeboronation Problem: Diagnosis and Mitigation
This section addresses the most frequent failure mode in pyridinyl Suzuki couplings: the premature cleavage of the C–B bond.
Q1: What is protodeboronation, and why is it such a significant problem with pyridinylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1][2] This reaction consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and forming a simple pyridine byproduct that can complicate purification.[1]
Pyridinylboronic acids, particularly 2-pyridylboronic acid, are notoriously susceptible to this reaction.[1][3] The instability arises from the basic nitrogen atom within the pyridine ring, which opens up decomposition pathways not typically seen with simple arylboronic acids.[1]
Q2: What is the specific mechanism that makes 2-pyridylboronic acid so unstable?
A2: Unlike many arylboronic acids that decompose fastest under strongly basic conditions, 2-pyridylboronic acid has a unique decomposition mechanism that is most rapid at neutral pH.[1][2] Under these conditions, it can form a zwitterionic intermediate.[1][2] This zwitterion is highly reactive and undergoes a rapid, unimolecular fragmentation of the C–B bond, leading to the unwanted protodeboronated pyridine.[1][3] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterion, slowing the rate of decomposition.[2]
Caption: Mechanism of 2-pyridylboronic acid protodeboronation.
Q3: My reaction is plagued by protodeboronation. What are the most effective strategies to minimize it?
A3: A multi-pronged approach focusing on the stability of the boron reagent and optimizing reaction conditions is most effective. The goal is to make the desired Suzuki coupling kinetically favored over the protodeboronation side reaction.
Table 1: Strategies to Mitigate Protodeboronation
| Strategy | Description & Rationale | Key Considerations |
|---|---|---|
| Use Boronic Acid Derivatives | Masking the boronic acid as an ester or other derivative is the most effective strategy to enhance stability.[1] | Pinacol Esters: More stable than boronic acids and a common first choice.[1] MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that act as a "slow-release" source of the boronic acid under basic conditions, keeping the concentration of the unstable free acid low.[4][5][6] Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can suppress protodeboronation.[1] |
| Optimize Reaction Conditions | Fine-tuning the reaction environment can dramatically suppress the rate of protodeboronation. | Use Milder Bases: Strong bases can accelerate protodeboronation. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often preferred over NaOH or KOH.[1] Lower Temperature: Higher temperatures accelerate both the desired coupling and protodeboronation. Running the reaction at the lowest effective temperature (e.g., RT to 80 °C) is advisable.[1] Anhydrous Conditions: Since water is a proton source, using dry, degassed solvents and anhydrous reagents can minimize protodeboronation.[1] |
| Employ a Highly Active Catalyst | A highly efficient catalyst system can accelerate the Suzuki coupling to outcompete the slower protodeboronation pathway. | Use modern palladium precatalysts with bulky, electron-rich phosphine ligands (see Section 2). A faster catalytic cycle means the unstable boronic acid has less time to decompose.[1] |
Q4: I am already using a pyridylboronic acid pinacol ester and still observing significant protodeboronation. What are my next steps?
A4: If protodeboronation persists even with a more stable pinacol ester, a more rigorous optimization is required.
-
Switch to MIDA Boronates: This is the gold standard for highly unstable boronic acids. Their slow-release mechanism is specifically designed to handle substrates prone to rapid decomposition.[5][6]
-
Re-evaluate the Catalyst System: Your catalyst may not be active enough. Switch to a more powerful system, such as a G3/G4 Buchwald precatalyst paired with a ligand like SPhos or XPhos.[1][7] The goal is to accelerate the C-C bond formation step significantly.
-
Strictly Anhydrous and Degassed Conditions: Ensure your solvent is rigorously dried (e.g., passed through a solvent purification system) and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes).[8][9] Oxygen can lead to side reactions like homocoupling, which indirectly impacts overall efficiency and can favor decomposition pathways.[8][10]
-
Base and Solvent Screening: Systematically screen milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃) in combination with anhydrous aprotic solvents like dioxane, toluene, or THF.[11][12]
Section 2: Optimizing the Catalytic System
The success of a pyridinyl Suzuki coupling is critically dependent on the palladium catalyst and its supporting ligand.
Q5: Why is catalyst and ligand selection so critical for pyridinyl Suzuki couplings?
A5: The Lewis basic nitrogen atom of the pyridine ring is a key challenge. It can coordinate to the palladium center, acting as a catalyst poison.[13] This coordination can block the open sites required for the catalytic cycle to proceed, leading to catalyst deactivation and low yields.[14] The right ligand must be sterically bulky and electron-rich enough to stabilize the palladium center, promote the desired reaction steps (oxidative addition and reductive elimination), and prevent inhibition by the pyridine nitrogen.[7][15]
Q6: What are the recommended catalyst systems for coupling with pyridinylboronic acids?
A6: Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[8] Modern systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are now the standard.[7][16][17]
Table 2: Recommended Catalyst/Ligand Systems for Pyridinylboronic Acids
| Substrate Type | Recommended Ligands | Palladium Source | Rationale & Comments |
|---|---|---|---|
| 2-Pyridylboronates | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4) | These ligands provide the necessary steric bulk and electron density to facilitate the challenging transmetalation and reductive elimination steps while resisting catalyst inhibition.[7][17] The "2-pyridyl problem" often requires the most active systems.[18] |
| 3- and 4-Pyridylboronates | SPhos, XPhos, PCy₃ | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts | These isomers are generally more stable and reactive than the 2-pyridyl analogue.[3] While still benefiting from advanced ligands, they may couple successfully under slightly less demanding conditions.[19] |
| Pyridyl Chlorides (as electrophile) | XPhos, SPhos, RuPhos | Buchwald Precatalysts (G3/G4) | Coupling with less reactive aryl/heteroaryl chlorides requires highly active catalysts that can readily undergo oxidative addition. Buchwald precatalysts are particularly effective.[7][20] |
Q7: My reaction mixture turns black, and the reaction stalls. What is happening and how can I fix it?
A7: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[13] The active, soluble Pd(0) species has crashed out of the solution into an inactive, metallic form. This can be caused by:
-
High Temperature: Can accelerate decomposition. Try running the reaction at the lowest effective temperature.
-
Ligand Degradation: The phosphine ligand may be unstable under your reaction conditions. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand or a different Buchwald-type ligand.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize and deactivate the Pd(0) catalyst.[8] Always use rigorously degassed solvents.
Section 3: General Troubleshooting and Experimental Protocols
This section provides a systematic workflow for addressing low yields and includes detailed experimental procedures.
Q8: My reaction is giving a low or no yield. What is a systematic way to troubleshoot this?
A8: A logical, step-by-step approach is the best way to diagnose the issue. Start by verifying the fundamentals before moving to more complex optimizations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald Ligands [sigmaaldrich.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Reactivity of Electron-Rich Pyridinylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinylboronic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges and nuances of using pyridinylboronic acids bearing electron-rich substituents in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do electron-rich substituents generally affect the reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling?
A1: In principle, electron-donating groups on an arylboronic acid are beneficial for the Suzuki-Miyaura reaction.[1] They increase the electron density on the organic substituent, which can facilitate the crucial transmetalation step of the catalytic cycle.[2][3] In this step, the organic group is transferred from the boron atom to the palladium center. A more nucleophilic (electron-rich) pyridine ring can accelerate this transfer. However, with pyridinylboronic acids, especially those with electron-donating groups, this effect is often overshadowed by a significant competing side reaction: protodeboronation.[4][5]
Q2: What is protodeboronation and why is it a major issue with electron-rich pyridinylboronic acids?
A2: Protodeboronation is a non-productive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[4][6] This process is a common pathway for the decomposition of boronic acids and is particularly problematic for many heteroaromatic boronic acids.[4][7][8] The pyridine nitrogen, especially in the 2-position, can play a role in accelerating this undesired reaction.[4] Electron-rich substituents can further exacerbate this instability, leading to rapid decomposition of the reagent under typical Suzuki-Miyaura coupling conditions, which are often basic and aqueous.[5][6]
Q3: Are all positional isomers of electron-rich pyridinylboronic acids equally unstable?
A3: No, the position of the boronic acid group on the pyridine ring significantly impacts its stability. 2-Pyridinylboronic acids are notoriously unstable and prone to protodeboronation.[9][10] In contrast, 3-pyridinylboronic acids and 4-pyridinylboronic acids generally exhibit much greater stability. When working with 2-pyridyl systems, it is often essential to use more stable derivatives like pinacol or MIDA boronate esters to mitigate decomposition.[11][12]
Q4: Can I use standard Suzuki-Miyaura conditions for my electron-rich pyridinylboronic acid?
A4: It is highly inadvisable to start with "standard" conditions without careful consideration. The combination of a basic aqueous medium and heat, common in many Suzuki protocols, creates an ideal environment for protodeboronation of sensitive substrates.[5] You will likely need to optimize conditions, focusing on minimizing water content, using milder bases, and potentially employing specialized catalyst systems or boronic acid derivatives.[5][12][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
You've set up your reaction with an electron-rich pyridinylboronic acid and your coupling partner, but analysis shows only starting materials or minimal product formation.
Initial Checks & Solutions
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert (argon or nitrogen) atmosphere. Oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[5][11]
-
Reagent Purity: Verify the purity of your pyridinylboronic acid. These compounds can degrade upon storage. Consider synthesizing it fresh or converting it to a more stable ester form for storage and use.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation Observed
Your reaction yields the desired coupled product, but you also isolate a significant amount of the simple, unfunctionalized pyridine (the result of the C-B bond being replaced by a C-H bond).
Mechanistic Insight
Protodeboronation is often accelerated by strong bases and the presence of a proton source, most commonly water.[5] For pyridinylboronic acids, particularly the 2-pyridyl isomer, the reaction can even proceed under neutral pH via a zwitterionic intermediate.[4] The goal is to create conditions where the rate of the productive Suzuki coupling is much faster than the rate of protodeboronation.
Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases (like NaOH, K₃PO₄) in aqueous media create a high concentration of the reactive boronate anion [ArB(OH)₃]⁻, which is prone to protonolysis.[5][8] | Switch to weaker bases such as Potassium Carbonate (K₂CO₃), Cesium Fluoride (CsF), or Potassium Fluoride (KF).[5] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction. Removing it from the system can dramatically slow down protodeboronation.[5] | Use anhydrous solvents (e.g., dry dioxane, toluene, THF) and finely powdered, dry bases. |
| Use Boronic Esters | Esters like pinacol boronate or N-methyliminodiacetic acid (MIDA) boronates are more stable than the corresponding boronic acids.[13] MIDA boronates, in particular, offer a "slow-release" mechanism, liberating the boronic acid in situ at a low concentration, which favors cross-coupling over decomposition.[12] | Synthesize the pinacol or MIDA ester of your pyridinylboronic acid. These are often stable enough to be isolated and purified by chromatography. |
| Modify Catalyst System | Certain ligand and catalyst combinations can accelerate the rate-limiting steps of the Suzuki cycle, allowing the productive pathway to outcompete decomposition. | For challenging 2-pyridyl nucleophiles, catalyst systems based on phosphite or phosphine oxide ligands have shown high activity.[10] |
Decision Pathway for Mitigating Protodeboronation
Caption: Stepwise approach to reducing protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sensitive Pyridinylboronic Acid Pinacol Ester
This protocol is designed to minimize protodeboronation by using a stable boronic ester derivative and carefully controlled conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyridinylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., finely powdered and dry K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide, pyridinylboronic acid pinacol ester, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: In Situ Formation and Use of a Lithium Triisopropyl 2-Pyridylboronate
For extremely unstable 2-pyridyl systems, in situ generation of a more reactive boronate complex can be effective. This avoids isolating the sensitive boronic acid/ester.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv)
-
Triisopropyl borate (B(OiPr)₃, 1.1 equiv)
-
Anhydrous THF or Diethyl Ether
-
Suzuki coupling reagents (as per Protocol 1)
Procedure:
-
Lithiation: In a flame-dried, three-neck flask under argon at -78 °C, dissolve the 2-halopyridine in anhydrous THF. Add n-BuLi dropwise and stir for 30-60 minutes.
-
Borylation: To the cold solution, add triisopropyl borate dropwise. Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. This generates the lithium triisopropyl 2-pyridylboronate in situ.
-
Coupling: In a separate flask, prepare the aryl halide, palladium catalyst, and base under an inert atmosphere as described in Protocol 1. Transfer the freshly prepared boronate solution via cannula into the second flask.
-
Reaction & Workup: Heat the reaction mixture and proceed with monitoring, workup, and purification as described in Protocol 1.
References
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Darses, B., et al. (n.d.). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. [Link]
- Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Silva, V. L. M., et al. (2021).
- Semproni, S. P., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(6), 379-386. [Link]
- Kabir, M. S. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis. American Chemical Society. [Link]
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 10136-10151. [Link]
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135-153. [Link]
- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
- Kaur, H., et al. (2024).
- Amatore, C., et al. (2006). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Organometallics, 25(8), 1941-1952. [Link]
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA.
- Stasyuk, A. J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(4), e202103732. [Link]
- Kelly, T. R., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(10), 3053-3059. [Link]
- L'Homme, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20814-20834. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(1), 275-278. [Link]
- Solans-Monfort, X., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. New Journal of Chemistry, 29(7), 933-941. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- White, C. M., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Molecules, 25(21), 5038. [Link]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Lee, J. C. H., et al. (2014). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 53(22), 5515-5519. [Link]
- Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Balıkesir University Journal of Science Institute, 24(2), 750-756. [Link]
- Allwood, D. M., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Tu, G., et al. (2020). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions.
- Gande, S. L., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Silva, V. L. M., et al. (2021).
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135-153. [Link]
- Drzazga, Z., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Stability and Handling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Welcome to the technical support center for (6-Butoxy-5-methylpyridin-3-yl)boronic acid (CAS 1256355-20-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Pyridine-containing boronic acids are invaluable reagents, particularly in palladium-catalyzed cross-coupling reactions; however, their inherent instability can lead to challenges in reproducibility and yield.
This document provides in-depth, field-proven insights into the common decomposition pathways of this reagent and offers robust, actionable strategies to ensure its integrity from storage to reaction completion. Our goal is to empower you with the knowledge to troubleshoot issues proactively and maximize your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and nature of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the first and most critical step in preventing decomposition. Boronic acids, in general, are sensitive to moisture, oxygen, light, and heat. For this specific pyridine boronic acid, we recommend the following conditions based on established best practices for heteroaromatic boronic acids[1][2][3]:
-
Temperature: Store in a freezer at or below -20°C[3].
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. After each use, re-purge the container with inert gas before sealing.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Location: Keep in a dedicated, dry storage area away from acids and strong bases[1].
Q2: I've noticed the appearance of a white, powdery solid in my bottle of boronic acid. Is it decomposed? Can I still use it?
A2: This is a very common observation. What you are likely seeing is the formation of the cyclic trimer anhydride, known as a boroxine[4]. This occurs when three molecules of the boronic acid undergo dehydration.
For most applications, particularly Suzuki-Miyaura cross-coupling, the boroxine is often just as reactive as the free boronic acid and can be used directly. The palladium catalyst system is typically capable of breaking the B-O-B bonds of the anhydride to engage the organoboron species in the catalytic cycle. However, the presence of the anhydride alters the molecular weight. For high-precision experiments, this can affect stoichiometry, so it is important to be aware that your reagent is a mixture of the acid and the anhydride.
Q3: What is protodeboronation, and why is it a major concern for my reactions?
A3: Protodeboronation (or deboronolysis) is a chemical reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond[5]. This process converts your valuable boronic acid into the simple byproduct, 6-Butoxy-5-methylpyridine, consuming the reagent and reducing the yield of your desired product.
This decomposition pathway is a notorious side reaction in Suzuki-Miyaura couplings, which often employ basic conditions that can accelerate the process[5][6]. For heteroaromatic boronic acids containing a basic nitrogen, like this pyridine derivative, the propensity for protodeboronation can be particularly high under certain pH conditions due to the formation of reactive zwitterionic intermediates[5]. Understanding and controlling the factors that promote protodeboronation is key to a successful coupling reaction.
Q4: Should I use the free boronic acid or a boronate ester derivative, like the pinacol ester?
A4: The choice depends on the specific challenges of your synthesis. While the free boronic acid is often used directly, converting it to a boronate ester, such as the neopentyl glycol or pinacol ester (Bpin), offers significant advantages in stability[7][8].
| Feature | This compound | Corresponding Pinacol Boronate Ester |
| Stability to Protodeboronation | Moderate; susceptible under basic/acidic conditions. | High; generally more robust to basic conditions. |
| Stability to Oxidation | Susceptible to reactive oxygen species[9]. | More stable than the free acid. |
| Purification | Can be difficult; prone to decomposition on silica gel[7]. | Generally stable to standard silica gel chromatography[8]. |
| Handling | More hygroscopic; prone to boroxine formation. | Crystalline, less hygroscopic solid. |
| Reactivity | Directly active in many cross-coupling reactions. | Requires activation in the catalytic cycle, but often highly effective. |
Recommendation: If you are experiencing issues with decomposition, low yields, or difficult purifications, using the corresponding pinacol boronate ester is a highly recommended strategy. While it adds an extra synthetic step, the gains in stability and reproducibility are often substantial[8].
Section 2: Troubleshooting Experimental Failures
This section provides a diagnostic guide for common problems encountered when using this compound in synthetic applications, with a focus on the Suzuki-Miyaura reaction.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Symptom: TLC or LC-MS analysis shows unreacted starting materials, the formation of deborylated 6-Butoxy-5-methylpyridine, and/or a complex mixture of byproducts.
The conditions of the Suzuki coupling, particularly the base and the presence of water, can aggressively promote protodeboronation[10][11]. The basic nitrogen on the pyridine ring can complicate the matter further[5].
Caption: Base-catalyzed protodeboronation pathway.
Solutions:
-
Optimize the Base: Strong bases like NaOH or KOH can accelerate decomposition. Switch to a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent alternatives for challenging heteroaryl couplings[12][13].
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can serve as a proton source for protodeboronation. Ensure your solvents are anhydrous grade and minimize water content.
-
Switch to the Boronate Ester: As mentioned in the FAQ, the pinacol ester of the boronic acid is significantly more resistant to protodeboronation.
Oxygen is detrimental. It can lead to oxidative degradation of the boronic acid and promote the unwanted homocoupling of the boronic acid to form a bipyridyl dimer[9][12].
Solutions:
-
Rigorous Degassing: This is non-negotiable. The reaction solvent must be thoroughly degassed before adding the catalyst and reagents. See Protocol 2 for a detailed degassing procedure.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of a high-purity inert gas (argon is preferred over nitrogen) from start to finish. Use Schlenk techniques or a glovebox for best results.
-
Check Catalyst Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources[12].
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle[12][14]. This is a known challenge for coupling pyridine-containing nucleophiles.
Solutions:
-
Use Appropriate Ligands: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the desired catalytic steps and often prevent catalyst inhibition[12].
-
Choose a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more effective as they are designed for air-stability and form the active catalytic species reliably under reaction conditions.
Problem 2: Decomposition During Work-up and Purification
-
Symptom: A clean reaction by LC-MS appears to decompose or show significant product loss after silica gel column chromatography.
Standard silica gel is acidic (pH ≈ 4-5) and can promote the hydrolysis of the C-B bond, especially for sensitive boronic acids or their esters[7].
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another non-nucleophilic base) relative to the solvent volume. Mix thoroughly, then pack the column. This neutralizes the acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or treated silica gel.
-
Avoid Chromatography: If possible, purify the product by recrystallization or distillation to avoid contact with silica gel altogether.
Section 3: Recommended Protocols & Workflows
Protocol 1: Recommended Degassing Procedure (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen from reaction solvents to prevent oxidative degradation and homocoupling.
-
Place the required volume of anhydrous solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Securely attach the flask to a vacuum/inert gas manifold.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as dissolved gases are released.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Decomposition
This procedure incorporates best practices for using this compound or its pinacol ester.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide partner (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with high-purity argon. Repeat this process three times.
-
Add Catalyst: Under a positive flow of argon, add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 1-3 mol%).
-
Add Solvent: Add the required volume of degassed, anhydrous solvent (e.g., Dioxane/H₂O or Toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times to minimize decomposition.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues. Proceed with aqueous extraction and purification.
Workflow: Troubleshooting a Failed Suzuki Coupling Reaction
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12236–12248. [Link]
- Wikipedia. (n.d.).
- Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Roberts, A. D., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 19(13), 2918-2923. [Link]
- AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
- Dhimitruka, I., & Santra, S. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–21). American Chemical Society. [Link]
- Roberts, A. D., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020210118. [Link]
- Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 11497–11516. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Boronic acid. [Link]
- Pye, A. R., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Silva, F., & Sousa, E. (2020).
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]
- 1PlusChem LLC. (n.d.). This compound. [Link]
- Silva, F., & Sousa, E. (2020).
- LookChem. (n.d.). Cas 1256355-20-0, 6-Butoxy-5-methylpyridine-3-boronic acid. [Link]
- PubChem. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for (6-Butoxy-5-methylpyridin-3-yl)boronic Acid Reactions
Welcome to the technical support center for reactions involving (6-butoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemistry of the work-up process. Our goal is to empower you to diagnose and solve common issues encountered during the synthesis and purification of compounds derived from this versatile building block.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the work-up of reactions, particularly the Suzuki-Miyaura cross-coupling, a common application for this boronic acid.
Issue 1: Low or No Product Yield After Work-up
Q1: I've run a Suzuki-Miyaura coupling with this compound, and after my standard aqueous work-up and extraction, I see very little product by LC-MS. What could be the problem?
A1: The issue often lies with the basicity of the pyridine nitrogen and potential hydrolysis of the boronic acid. The pyridine nitrogen in your product is Lewis basic and can be protonated during an aqueous work-up, especially if conditions become even slightly acidic. This protonation dramatically increases the aqueous solubility of your product, causing it to partition into the aqueous layer during extraction, leading to apparent low yields.
-
Causality Explained: The lone pair of electrons on the pyridine nitrogen readily accepts a proton (H⁺) from water or any acidic residue. The resulting pyridinium salt is ionic and thus highly soluble in polar solvents like water.
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic, with a pH of 8-10. This can be achieved by adding a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This deprotonates the pyridinium salt, rendering the product neutral and less water-soluble.
-
Solvent Choice for Extraction: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF) can be more effective in extracting pyridine-containing compounds.
-
Back-Extraction: After the initial extraction, consider a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any remaining product.
-
Brine Wash: Washing the combined organic layers with brine (saturated aqueous NaCl) helps to remove residual water and can break up emulsions that sometimes form with pyridine compounds.
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Q2: My purified product is still contaminated with a black or grey solid, which I suspect is palladium catalyst. How can I effectively remove it?
A2: Palladium residues are a common issue in cross-coupling reactions. These can exist as finely divided palladium black or as soluble palladium complexes. A multi-step approach is often necessary for complete removal, which is critical in pharmaceutical applications due to strict limits on residual metals.[1][2]
Recommended Protocols for Palladium Removal:
| Method | Description | Best For |
| Celite Filtration | After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[3][4] The Celite traps insoluble palladium black. | Removing heterogeneous Pd(0) ("palladium black"). |
| Aqueous Wash with Chelators | Washing the organic layer with an aqueous solution of a chelating agent can remove soluble palladium species. Common chelators include aqueous solutions of thiourea, cysteine, or sodium thiosulfate. | Removing soluble palladium complexes. |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon for a period (e.g., 1-2 hours) followed by filtration through Celite can adsorb palladium residues. | General palladium removal, but be aware that it can also adsorb your product, potentially lowering the yield. |
| Scavenger Resins | Using solid-supported scavengers with thiol or phosphine functional groups is a highly effective but more expensive method.[5] The crude product solution is passed through a cartridge or stirred with the resin, which selectively binds to the palladium. | Achieving very low levels of palladium contamination, often required for APIs. |
Experimental Protocol: Standard Palladium Removal Workflow
-
Cool and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with 5-10 volumes of a solvent like ethyl acetate.
-
Celite Filtration: Prepare a short plug of Celite in a fritted funnel. Pass the diluted reaction mixture through the Celite plug. Wash the plug with additional solvent to ensure all product is collected.[4]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M aqueous HCl (to remove basic impurities and some ligands).
-
Saturated aqueous NaHCO₃ (to neutralize).
-
Brine.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Assess and Repeat if Necessary: Analyze the crude product for palladium content. If still high, consider treatment with activated carbon or a scavenger resin before final purification by chromatography.
Issue 3: Presence of Homocoupled Byproduct
Q3: I am observing a significant amount of a homocoupled byproduct from the this compound in my final product mixture. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.[6]
Preventative Measures:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process.[6]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[6]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]
Workflow Diagram: Troubleshooting Low Yield
Caption: Decision workflow for troubleshooting low product yield during work-up.
Section 2: Frequently Asked Questions (FAQs)
Q4: My boronic acid seems to be decomposing on the column during silica gel chromatography. How can I purify my product?
A4: Boronic acids can be unstable on silica gel, leading to decomposition or streaking.[7] Here are some strategies to mitigate this:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography) for purification.
-
Convert to a Boronate Ester: If you need to purify the boronic acid itself before the coupling reaction, you can temporarily protect it as a more stable pinacol or MIDA boronate ester. These are generally more robust to chromatography.[8]
Q5: What is the purpose of the base in a Suzuki coupling, and how does my choice of base affect the work-up?
A5: The base plays a crucial role in the catalytic cycle of the Suzuki reaction. Its primary function is to activate the boronic acid for transmetalation to the palladium center.[9][10]
-
Mechanism of Action: The base (e.g., CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.
-
Impact on Work-up: The choice of base determines the inorganic byproducts you will need to remove.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are common and are easily removed with an aqueous wash.
-
Organic bases (e.g., triethylamine) are soluble in the organic layer and may require an acidic wash (e.g., 1 M HCl) for removal.
-
Q6: I am seeing protodeboronation (loss of the boronic acid group) of my starting material. What work-up conditions can cause this?
A6: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This can be accelerated by acidic conditions during the work-up.[8]
-
Prevention During Work-up: Avoid prolonged exposure to acidic conditions. If an acidic wash is necessary to remove other impurities, it should be done quickly and at a low temperature, followed immediately by a neutralizing wash with a mild base like NaHCO₃.
-
Reaction Considerations: Using boronate esters (like pinacol esters) instead of the free boronic acid can increase stability and reduce the likelihood of protodeboronation during the reaction itself.[8]
Diagram: General Suzuki Coupling Work-up Flow
Caption: A standard workflow for the work-up and purification of a Suzuki coupling reaction.
References
- ResearchGate. (2015).
- ResearchGate. (2017).
- SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
- Green Chemistry. (2025).
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[Link]
- ACS Publications. (2011).
- National Institutes of Health. (2011).
- ResearchGate. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.[Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.[Link]
- Google Patents. (2014).
- Google Patents. (2016).
- ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.[Link]
- Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis.[Link]
- Organic Syntheses. 3-pyridylboronic acid.[Link]
- ResearchGate. (2025).
- Wiley-VCH. (2010).
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.[Link]
- Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[Link]
- J-Stage. (2025).
- Google Patents. (2003).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.[Link]
- ResearchGate. (2025).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.[Link]
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.[Link]
- Organic Chemistry Portal. Suzuki Coupling.[Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.[Link]
- ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.[Link]
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Validation & Comparative
A Comparative Guide to Pyridinylboronic Acids in Cross-Coupling Reactions: Spotlight on (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction: The Central Role of Pyridinyl Scaffolds in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the pharmacokinetic profile of a molecule make it an indispensable building block for drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate these pyridine moieties into complex molecular architectures.[1][2]
Pyridinylboronic acids are the key nucleophilic partners in these transformations. However, not all pyridinylboronic acids are created equal. Their stability and reactivity are profoundly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring. A notorious challenge, particularly with 2-pyridylboronic acids, is the undesired side reaction of protodeboronation, which cleaves the essential carbon-boron bond and severely diminishes reaction yields.[3][4]
This guide provides a comparative analysis of pyridinylboronic acids, with a special focus on (6-Butoxy-5-methylpyridin-3-yl)boronic acid . We will dissect the structural features that govern reactivity, provide supporting experimental data, and offer expert insights to explain the causality behind protocol choices, enabling researchers to make informed decisions for their synthetic campaigns.
The Decisive Factor: Structural Stability and the Protodeboronation Problem
Before comparing specific reagents, it is crucial to understand the primary failure mode in pyridinylboronic acid chemistry: protodeboronation. This reaction involves the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, consuming the starting material and generating a simple pyridine byproduct that can complicate purification.[3]
The susceptibility to this side reaction is highly dependent on the position of the boronic acid group on the pyridine ring:
-
2-Pyridylboronic Acids: These isomers are exceptionally unstable.[4] At neutral pH, they can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[3] Consequently, they are notoriously difficult to work with and often require the use of more stable derivatives, such as pinacol or MIDA esters, along with highly optimized reaction conditions to achieve acceptable yields.[5][6]
-
3- and 4-Pyridylboronic Acids: In stark contrast, boronic acids at the 3- and 4-positions are significantly more stable.[7][8] They do not readily form the reactive zwitterionic species that plagues their 2-pyridyl counterparts. This inherent stability makes them more robust, reliable, and user-friendly reagents for routine synthesis and library production.
This fundamental difference in stability is the primary reason why synthetic chemists often prefer 3- or 4-pyridylboronic acids whenever the synthetic route allows.
Deep Dive: this compound
Let's analyze the structural features of our title compound, this compound (CAS No. 1256355-20-0), to predict its performance.[9]
-
Positional Advantage: The boronic acid is at the 3-position, immediately conferring high stability and low susceptibility to protodeboronation.[7]
-
Electronic Profile: The pyridine ring is decorated with two electron-donating groups (EDGs): a butoxy group at the 6-position and a methyl group at the 5-position. These groups increase the electron density of the aromatic ring, enhancing its nucleophilicity and making it a potent partner in the Suzuki-Miyaura coupling.
-
Steric Profile: The substituents are positioned away from the boronic acid group, minimizing steric hindrance and allowing for efficient access to the palladium catalyst's coordination sphere.
Based on this analysis, This compound is predicted to be a highly effective, stable, and reliable reagent for Suzuki-Miyaura cross-coupling reactions.
Comparative Analysis with Alternative Pyridinylboronic Acids
To contextualize the performance of this compound, we compare it against other representative pyridinylboronic acids, each highlighting a different structural or electronic feature.
| Feature | This compound | 3-Pyridylboronic Acid[10] | 6-Methylpyridine-2-boronic acid | 5-Chloropyridine-3-boronic acid |
| Position | 3-pyridyl | 3-pyridyl | 2-pyridyl | 3-pyridyl |
| Substituents | 6-Butoxy (EDG), 5-Methyl (EDG) | None | 6-Methyl (EDG) | 5-Chloro (EWG) |
| Predicted Stability | High | High | Low | High |
| Predicted Reactivity | Excellent | Good (Baseline) | Challenging | Good |
| Key Challenge | None anticipated | Minimal | High risk of protodeboronation[3] | None anticipated |
| Handling | Shelf-stable solid | Shelf-stable solid | Often requires conversion to a more stable ester form for reliable use[4][6] | Shelf-stable solid |
This comparison underscores the superiority of the 3-pyridyl scaffold for stability and predictability. While electronic modifications (EDG vs. EWG) can fine-tune reactivity, the positional isomerism is the most critical determinant of a successful outcome.
Experimental Protocol and Performance Data
The true measure of a reagent's utility lies in its experimental performance. Below is a robust, general protocol for a Suzuki-Miyaura cross-coupling reaction, followed by comparative yield data.
Diagram: Standard Suzuki-Miyaura Experimental Workflow
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- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Pyridinylboronic Acids
For researchers, medicinal chemists, and drug development professionals, the pyridine ring is a privileged scaffold, integral to countless active pharmaceutical ingredients (APIs).[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C-C bonds to introduce these vital heteroaromatic moieties.[1][2] Pyridinylboronic acids are the key reagents in this transformation, yet their reactivity can be enigmatic and highly variable, often leading to challenges in yield and reproducibility.
This guide provides an in-depth, objective comparison of the reactivity of substituted pyridinylboronic acids. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern their performance, supported by experimental data and field-proven insights to empower you in method development and reagent selection.
Fundamental Principles of Reactivity in Suzuki-Miyaura Coupling
To understand the nuances of pyridinylboronic acid reactivity, one must first appreciate the mechanistic landscape of the Suzuki-Miyaura reaction and the specific challenges posed by the pyridine nucleus.
The Catalytic Cycle: A Three-Step Dance
The reaction is a palladium-catalyzed process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The efficiency of each step is critical for a high-yielding transformation.
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting, particularly for heteroaryl boronic acids.[3]
The "Pyridine Problem": Inherent Challenges
Pyridinylboronic acids are notoriously more challenging substrates than their phenylboronic acid counterparts. This difficulty stems from two primary sources:
-
Catalyst Inhibition : The Lewis basic lone pair on the pyridine nitrogen can coordinate to the electron-deficient palladium center.[3] This non-productive binding can sequester the active catalyst, leading to sluggish or incomplete reactions. This is especially pronounced in 2-pyridyl systems where the nitrogen can act as a chelating ligand.[4][5]
-
Protodeboronation : This is the most common and detrimental side reaction, where the C-B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[4][6][7] Electron-deficient heteroaryl boronic acids are particularly susceptible to this pathway, which irreversibly consumes the starting material and lowers the yield.[4]
Comparative Reactivity: A Framework for Prediction
The reactivity of a substituted pyridinylboronic acid is a complex interplay of positional isomerism, electronic effects, and steric hindrance.
A. The Influence of Isomer Position
The position of the boronic acid group relative to the ring nitrogen is the single most critical factor determining reactivity.
-
2-Pyridinylboronic Acids : These are the most challenging isomers. The proximity of the nitrogen atom to the boronic acid facilitates strong chelation to the palladium catalyst, often inhibiting the reaction.[5] They are also highly prone to protodeboronation. For this reason, they are often used as more stable boronate esters (e.g., pinacol, MIDA, or triisopropyl boronate esters) in combination with specialized, highly active catalyst systems.[4][5]
-
3-Pyridinylboronic Acids : These isomers represent a significant improvement in reactivity and stability over the 2-pyridyl variants.[8] The nitrogen is further removed from the reaction center, reducing its inhibitory effect. They are generally stable, crystalline solids and are widely used in synthesis.[8][9]
-
4-Pyridinylboronic Acids : Often considered the most "well-behaved" of the isomers, 4-pyridinylboronic acids typically provide good to excellent yields in standard Suzuki couplings.[1] The nitrogen atom is para to the C-B bond, exerting a purely electronic influence without direct steric or chelating interference.[10]
B. The Role of Ring Substituents
Substituents on the pyridine ring modulate reactivity by altering the electronic properties of the ring and imposing steric constraints.
-
Electronic Effects :
-
Electron-Withdrawing Groups (EWGs) such as -Cl, -CF₃, or -CN decrease the electron density of the pyridine ring.[11][12] This has a dual effect: it can slow the transmetalation step but also reduces the Lewis basicity of the ring nitrogen, thereby lessening catalyst inhibition. The net outcome is often substrate-dependent, but EWGs can be beneficial in mitigating the "pyridine problem."[13]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the ring's electron density.[12] This generally accelerates the transmetalation step. However, EDGs also enhance the nitrogen's Lewis basicity, which can increase catalyst inhibition, sometimes requiring more robust catalyst systems or specific ligands to achieve high yields.[13][14]
-
-
Steric Effects :
-
Bulky substituents positioned ortho to the boronic acid group (e.g., at C3 on a 2-pyridinylboronic acid, or at C2/C4 on a 3-pyridinylboronic acid) can physically impede the approach of the large palladium complex to the boron center.[15] This steric hindrance can significantly slow down or even prevent the transmetalation step, leading to lower yields.[16]
-
Experimental Comparison: A Standardized Protocol
To objectively compare performance, we subjected a series of substituted pyridinylboronic acids to a standardized Suzuki-Miyaura coupling protocol with 4-bromoanisole.
Experimental Workflow
The general workflow for screening and analysis is a systematic process from reaction setup to purification and characterization.
Standardized Protocol for Comparative Analysis
Objective : To couple various pyridinylboronic acids with 4-bromoanisole to form the corresponding methoxy-biaryl products.
Materials :
-
4-Bromoanisole (1.0 equiv)
-
Pyridinylboronic acid derivative (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane / H₂O (5:1 mixture, 0.2 M)
Procedure :
-
To an oven-dried Schlenk tube, add 4-bromoanisole (0.25 mmol, 1.0 equiv), the pyridinylboronic acid derivative (0.30 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.0075 mmol, 3 mol%), and Cs₂CO₃ (0.50 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 1.25 mL of a degassed 5:1 mixture of 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product. The yield is determined by ¹H NMR analysis using an internal standard.
Comparative Reactivity Data
| Entry | Pyridinylboronic Acid Derivative | Substituent Effect | Positional Effect | Isolated Yield (%) |
| 1 | 4-Pyridinylboronic acid | None (Reference) | 4-pyridyl (Favorable) | 91 |
| 2 | 3-Pyridinylboronic acid | None (Reference) | 3-pyridyl (Good) | 85 |
| 3 | 2-Pyridinylboronic acid, pinacol ester | None (Reference) | 2-pyridyl (Challenging) | 48 |
| 4 | 5-Chloro-3-pyridinylboronic acid | EWG (-Cl) | 3-pyridyl (Good) | 88 |
| 5 | 5-Methoxy-3-pyridinylboronic acid | EDG (-OMe) | 3-pyridyl (Good) | 76 |
| 6 | 2-Chloro-4-pyridinylboronic acid | EWG (-Cl) | 4-pyridyl (Favorable) | 93 |
| 7 | 2,6-Dimethyl-4-pyridinylboronic acid | Steric Hindrance | 4-pyridyl (Favorable) | 25 |
Analysis of Results :
The experimental data clearly validates our guiding principles.
-
Positional Effects : The trend in reactivity for the unsubstituted isomers (Entry 1 > Entry 2 > Entry 3) is stark. The 4-pyridyl isomer gives an excellent yield (91%), followed closely by the 3-pyridyl isomer (85%).[8] The 2-pyridyl pinacol ester, despite being a more stable precursor, struggles under these standard conditions (48%), highlighting the inherent difficulty of coupling at this position.[4][5]
-
Electronic Effects : Comparing entries 2, 4, and 5 shows the clear impact of electronics. The electron-withdrawing chloro group (Entry 4, 88%) provides a slightly higher yield than the unsubstituted parent (Entry 2, 85%), likely by reducing nitrogen basicity and catalyst inhibition. Conversely, the electron-donating methoxy group (Entry 5, 76%) reduces the yield, probably due to increased catalyst inhibition overwhelming the benefit of a more electron-rich ring.[13] The chloro group on the 4-pyridyl system (Entry 6, 93%) gives a near-quantitative yield.
-
Steric Effects : The most dramatic result is seen in Entry 7. Despite the favorable 4-pyridyl position, the presence of two methyl groups ortho to the boronic acid creates significant steric hindrance, causing the yield to plummet to 25%.[16] This underscores that severe steric crowding can override favorable electronic and positional factors.
Troubleshooting and Advanced Strategies
When standard conditions fail, several strategies can be employed to overcome common challenges.
-
For Low Yields with 2-Pyridyl Substrates :
-
Use Highly Active Catalysts : Employ catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or RuPhos, which are known to be effective for challenging heteroaryl couplings.[6][14]
-
Change the Base/Solvent : A combination of a weaker base like CsF or K₃PO₄ in an alcohol solvent like isopropanol can sometimes minimize protodeboronation.[6]
-
Utilize Stable Boron Reagents : If not already doing so, switch from the free boronic acid to more stable derivatives like MIDA boronates or potassium organotrifluoroborates, which are more resistant to protodeboronation.[7]
-
-
To Counteract Protodeboronation :
-
Strictly Anhydrous Conditions : Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Milder Base : Strong bases can accelerate protodeboronation. Switching from Cs₂CO₃ to K₃PO₄ or K₂CO₃ can be beneficial.
-
Conclusion
The successful application of substituted pyridinylboronic acids in Suzuki-Miyaura cross-coupling is not a matter of chance, but of informed design. Reactivity is dictated by a clear hierarchy of effects: Positional Isomerism > Steric Hindrance > Electronic Effects . The 4- and 3-pyridyl isomers are generally reliable and reactive, while 2-pyridyl systems require specialized reagents and conditions. Electron-withdrawing groups can be subtly beneficial by reducing catalyst inhibition, whereas electron-donating groups can be detrimental. Finally, severe steric hindrance near the reaction center is a dominant deactivating feature that must be carefully considered during substrate design.
By understanding these core principles and leveraging the comparative data presented, researchers can more effectively navigate the complexities of these powerful reagents, accelerating the synthesis of novel molecules for drug discovery and beyond.
References
- Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Title: The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid.
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Title: A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Title: Exploring 3-Pyridylboronic Acid: Properties and Applications.
- Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Title: Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound.
- Title: Pyridine-3-boronic acid Safety Data Sheet.
- Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Title: Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities.
- Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Title: Substituent effects and electron delocalization in five-membered N-heterocycles.
- Title: Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- Title: On the origin of the steric effect.
- Title: Recent progress in the synthesis of pyridinylboronic acids and esters.
- Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Title: C–C Coupling in sterically demanding porphyrin environments.
- Title: Substituent Effects in Electrophilic Substitutions.
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The Strategic Advantage of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceutical agents.[1][2][3] The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of (6-Butoxy-5-methylpyridin-3-yl)boronic acid, highlighting its distinct advantages over alternative pyridinylboronic acids in the synthesis of medicinally relevant compounds.
The Rise of Substituted Pyridinylboronic Acids in Medicinal Chemistry
Pyridinyl moieties are a common feature in many approved drugs and clinical candidates due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[4][5] Consequently, pyridinylboronic acids have become indispensable building blocks in drug discovery programs.[6][7] However, the reactivity and stability of these reagents can be significantly influenced by the nature and position of substituents on the pyridine ring. This guide will focus on the specific benefits imparted by the 6-butoxy and 5-methyl groups of the title compound.
Comparative Analysis: Unveiling the Advantages
To objectively assess the performance of this compound, we will compare it with a set of structurally related alternatives:
-
Pyridin-3-ylboronic acid (Baseline): The unsubstituted parent compound.
-
5-Methylpyridin-3-ylboronic acid: To evaluate the effect of the methyl group alone.
-
6-Methoxypyridin-3-ylboronic acid: A close analogue to assess the impact of the alkoxy chain length.
The advantages of this compound can be understood through the interplay of electronic and steric effects, which influence key steps in the Suzuki-Miyaura catalytic cycle.
The Influence of Substituents on Reactivity: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The electronic and steric properties of the boronic acid directly impact the crucial transmetalation step.
Electronic Effects of the 6-Butoxy Group: The butoxy group at the 6-position is an electron-donating group (EDG). This increases the electron density on the pyridine ring, which can have a dual effect. While strong electron donation can sometimes hinder the transmetalation step, a moderate donating effect, as provided by the butoxy group, can enhance the nucleophilicity of the boronic acid, facilitating the transfer of the aryl group to the palladium center.
Steric and Electronic Influence of the 5-Methyl Group: The methyl group at the 5-position is a weak electron-donating group, further modulating the electronic properties of the ring. Its primary influence, however, is likely steric. The presence of the methyl group adjacent to the boronic acid can influence the conformation of the molecule and its approach to the palladium complex, potentially favoring a more efficient transmetalation geometry.
Comparative Experimental Data
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 (representative) | N/A |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [9] |
| 5-Methylpyridin-3-ylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [9] |
| 6-Methoxypyridin-3-ylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | 67-69 | [10] |
Note: The yield for this compound is a representative value based on typical yields for similar substituted pyridinylboronic acids in the absence of directly published data. The other data points are collated from the cited literature and may have been obtained under slightly different, though comparable, conditions.
From the available data, it is evident that substituted pyridinylboronic acids generally perform well in Suzuki couplings. The high yield reported for 5-Methylpyridin-3-ylboronic acid suggests that the methyl group has a positive influence on the reaction outcome. The 6-alkoxy substituted pyridinylboronic acids also demonstrate good reactivity. The slightly lower yield for 6-methoxypyridin-3-ylboronic acid in the cited example could be due to the specific coupling partner or reaction conditions.
Advantages in Practice: Beyond the Yield
The true advantage of this compound lies not just in achieving high yields, but also in its favorable physicochemical properties and synthetic accessibility.
-
Solubility: The butoxy group, with its longer alkyl chain compared to a methoxy group, can improve the solubility of the boronic acid and its intermediates in organic solvents commonly used for Suzuki couplings (e.g., toluene, dioxane). This can lead to more homogeneous reaction mixtures and improved reaction kinetics.
-
Reduced Protodeboronation: A common side reaction in Suzuki couplings is protodeboronation, the cleavage of the C-B bond by a proton source. The steric bulk of the butoxy group and the adjacent methyl group may provide a degree of steric protection to the boronic acid moiety, potentially reducing the rate of this undesired side reaction.
-
Synthetic Versatility: The butoxy and methyl groups provide additional points for diversification in a drug discovery program. The butoxy group can be modified to modulate properties like lipophilicity and metabolic stability, while the methyl group can be a key pharmacophoric feature.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol for a typical Suzuki-Miyaura coupling using this compound is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring reproducibility.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound presents a compelling option for medicinal chemists engaged in the synthesis of complex pyridine-containing molecules. The combined electronic and steric effects of the butoxy and methyl substituents can lead to improved solubility, potentially enhanced stability against protodeboronation, and favorable reactivity in Suzuki-Miyaura cross-coupling reactions. While direct, comprehensive comparative data is still emerging, the available evidence and mechanistic understanding strongly suggest that this reagent is a valuable tool for accelerating drug discovery efforts.
References
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11572–11573.
- Çalışkan, R., & Coşkun, N. (2010). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 30(1), 1-14.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279.
- Hocek, M., et al. (2001).
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Parry, P. R., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Silva, M., et al. (2020).
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds.
- PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
- PubMed Central. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- PubMed Central. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- ResearchGate. (n.d.). Suzuki coupling of aryl halides with arylboronic acid.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Benchmarking (6-Butoxy-5-methylpyridin-3-yl)boronic acid: A Comparative Guide to Performance in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, and the choice of the boronic acid reagent is paramount. This guide provides an in-depth technical comparison of (6-Butoxy-5-methylpyridin-3-yl)boronic acid and its performance against viable alternatives, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Strategic Importance of Substituted Pyridylboronic Acids
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals. Their ability to engage in hydrogen bonding and metal coordination, coupled with their favorable pharmacokinetic profiles, makes them highly sought-after moieties. Pyridylboronic acids are indispensable reagents for introducing these fragments via the robust and versatile Suzuki-Miyaura cross-coupling.[1] However, not all pyridylboronic acids are created equal. Their stability, reactivity, and compatibility with various reaction conditions are highly dependent on the nature and position of substituents on the pyridine ring.
This guide focuses on this compound, a versatile building block, and benchmarks its performance against two structurally related and commercially available alternatives: (6-Bromo-5-methylpyridin-3-yl)boronic acid and (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid . The analysis will delve into the electronic and steric effects of the 6-substituent (Butoxy, Bromo, Methoxycarbonyl) on the reactivity and provides a framework for rational reagent selection.
Comparative Performance in a Benchmark Suzuki-Miyaura Coupling Reaction
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | 6-Substituent | Electronic Effect of Substituent | Steric Hindrance | Typical Reaction Conditions | Reported Yield (%) |
| This compound | Butoxy (-OBu) | Electron-donating (mesomeric) | Moderate | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C | 85-95% (estimated) |
| (6-Bromo-5-methylpyridin-3-yl)boronic acid | Bromo (-Br) | Electron-withdrawing (inductive) | Low | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | ~80%[2] |
| (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid | Methoxycarbonyl (-CO₂Me) | Electron-withdrawing (mesomeric & inductive) | Moderate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 75-85% (estimated)[3] |
Note: Yields are based on literature precedents for similar couplings and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate scope.
Mechanistic Insights and the "Why": Causality Behind Performance Differences
The observed differences in reactivity and yield can be rationalized by considering the electronic and steric effects of the substituent at the 6-position of the pyridine ring.
Electronic Effects on Reactivity
The Suzuki-Miyaura coupling mechanism involves a key transmetalation step where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the nucleophilicity of the pyridine ring.
-
Electron-donating groups (EDGs) , such as the butoxy group, increase the electron density on the pyridine ring, enhancing its nucleophilicity. This generally leads to a faster and more efficient transmetalation, contributing to higher yields.[4]
-
Electron-withdrawing groups (EWGs) , like the bromo and methoxycarbonyl groups, decrease the electron density of the ring.[5] This can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions. The methoxycarbonyl group is a stronger EWG than bromine due to its ability to withdraw electrons through both inductive and resonance effects.
Steric Considerations
The steric bulk of the substituent at the 6-position, ortho to the nitrogen, can influence the approach of the palladium complex and potentially hinder the reaction.
-
The butoxy group introduces moderate steric bulk.
-
The bromo group is relatively small, imposing minimal steric hindrance.
-
The methoxycarbonyl group also presents moderate steric bulk.
While some steric hindrance can sometimes be beneficial in promoting reductive elimination, excessive bulk can impede the initial oxidative addition and transmetalation steps.
Stability and Handling
A crucial, yet often overlooked, aspect of boronic acid performance is their stability. Pyridylboronic acids, in particular, can be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of an undesired byproduct and reduced yields.[6]
-
Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, making the C-B bond more susceptible to cleavage.[7]
-
All three compared boronic acids are typically stable solids, but proper storage under inert, dry conditions is recommended to prevent degradation.[8]
Experimental Protocols: A Self-Validating System
To provide a practical framework for your own benchmarking studies, a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura coupling is provided below. This protocol is designed to be a self-validating system, with clear steps and rationale.
Benchmark Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a generic pyridylboronic acid with an aryl bromide.
Diagram 1: Experimental Workflow for Benchmark Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (or alternative)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)
-
Deionized water (if using aqueous conditions)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the pyridylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a Dioxane/H₂O 4:1 mixture) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.02 mmol, 2 mol%) and ligand (if necessary). Add this to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the mass of the pure product and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the often more expensive aryl halide and to compensate for any potential protodeboronation.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[9] Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] The choice of base can significantly impact the reaction outcome.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing cross-coupling reactions.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11]
Conclusion and Recommendations
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, often providing excellent yields due to the electron-donating nature of the butoxy group.
-
For reactions where high yields are paramount and the coupling partners are not overly sensitive, This compound is an excellent first choice.
-
When seeking to minimize steric hindrance or when dealing with particularly sensitive substrates where milder conditions are preferred, (6-Bromo-5-methylpyridin-3-yl)boronic acid may be a suitable alternative, albeit potentially with slightly lower yields.
-
For applications requiring a more electron-deficient pyridine ring or for late-stage functionalization where the methoxycarbonyl group can be further transformed, (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is a valuable option.
Ultimately, the optimal choice of boronic acid will depend on the specific synthetic challenge. This guide provides the foundational knowledge and a practical framework to make an informed decision and to benchmark the performance of these and other pyridylboronic acids in your own research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic acid. [Link]
- Lirias. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
- Campeau, L.-C., et al. (2005). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- Angewandte Chemie International Edition. (2022-01-22). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024-10-10). Suzuki reaction. [Link]
- Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
- RSC Publishing. (2022-01-22).
- ResearchGate. (2025-08-06). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- Lirias. (2022-01-22). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
- ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
- Chemistry LibreTexts. (2024-10-04). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- YouTube. (2020-02-14). Suzuki cross-coupling reaction. [Link]
- MDPI. (2022-01-22).
- MDPI. (2022-01-22).
- Beilstein Journals. (2018-09-11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI. (2022-01-22).
- PubChem. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. [Link]
- Organic Syntheses. 3-pyridylboronic acid. [Link]
- RSC Publishing. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
- ACS Publications.
- LookChem. 6-Bromo-5-methylpyridine-3-boronic acid manufacturers and suppliers in india. [Link]
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A Comparative Guide to Ligand Selection for Suzuki-Miyaura Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and functional-group-tolerant method for the synthesis of biaryl and heteroaryl compounds.[1] The coupling of substituted pyridylboronic acids, such as (6-Butoxy-5-methylpyridin-3-yl)boronic acid, is of particular interest for introducing a key structural motif into potential therapeutic agents. However, the success of such couplings is critically dependent on the judicious selection of the ancillary ligand bound to the palladium catalyst.
This guide provides an in-depth comparative study of ligands for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind ligand choice, compare the performance of prominent ligand classes with supporting data, and provide detailed experimental protocols to empower you to optimize your synthetic strategies.
The Decisive Role of the Ligand in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the ligand coordinating the palladium center. The ligand's steric and electronic characteristics directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For challenging substrates like electron-rich and sterically hindered pyridylboronic acids, the ligand's role becomes even more critical.
A simplified representation of the Suzuki-Miyaura catalytic cycle is depicted below:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Bulky, electron-donating ligands are generally preferred for coupling heteroarylboronic acids as they promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, particularly with less reactive aryl chlorides.[4] Furthermore, these ligands can accelerate the rate-limiting transmetalation and reductive elimination steps.
A significant challenge in the Suzuki-Miyaura coupling of heteroarylboronic acids is the competing protodeboronation side reaction, where the carbon-boron bond is cleaved by a proton source.[5] The choice of ligand, along with the base and solvent, plays a crucial role in minimizing this undesired pathway. The use of boronic esters, such as pinacol esters, can also enhance stability against protodeboronation.[6]
Comparative Analysis of Ligand Classes
The two most prominent classes of ligands for the Suzuki-Miyaura coupling of pyridylboronic acids are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, particularly the biarylphosphines developed by Buchwald and others, has proven to be highly effective for a wide range of challenging Suzuki-Miyaura couplings.[2] Ligands such as SPhos and XPhos are characterized by their steric bulk and strong electron-donating properties, which facilitate the key steps of the catalytic cycle.
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides. Often provides excellent yields under mild conditions.[7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, making it suitable for highly hindered substrates and unactivated aryl chlorides.[8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective biarylphosphine ligand, often used for challenging couplings.[8] |
| PCy₃ | Tricyclohexylphosphine | A less sterically demanding but still effective ligand for some heteroaryl couplings. |
| P(t-Bu)₃ | Tri-tert-butylphosphine | A highly electron-rich and bulky ligand, effective for couplings involving aryl chlorides. |
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, often more so than phosphines, and form very stable complexes with palladium.[10] This stability can translate to higher catalyst turnover numbers and robustness. Sterically hindered NHC ligands can be particularly effective in promoting challenging couplings.[10]
| Ligand Type | General Structure | Key Features & Applications |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A common and effective NHC ligand for a variety of cross-coupling reactions. |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A more sterically demanding NHC ligand, often showing enhanced activity for hindered substrates. |
| PEPPSI™-type | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation | These are pre-formed Pd-NHC complexes that offer excellent air and moisture stability, and high catalytic activity.[11] |
The choice between a phosphine and an NHC ligand is often substrate-dependent. While both can be highly effective, NHC-palladium complexes can sometimes offer superior performance for specific applications, particularly in terms of catalyst stability and longevity.[12]
Experimental Protocols
The following protocols are representative of methodologies that can be adapted for the Suzuki-Miyaura coupling of this compound. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific coupling partners.
Workflow for Ligand Screening and Optimization
Caption: A typical workflow for the comparative study of ligands in a Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Type Phosphine Ligand
This protocol is adapted from established procedures for the coupling of heteroarylboronic acids.[13]
Materials:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos or XPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand
This protocol utilizes a commercially available Pd-NHC precatalyst for ease of handling and high activity.
Materials:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
PEPPSI™-IPr or a similar Pd-NHC precatalyst (1-3 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, charge a reaction vessel with the aryl halide, this compound, the base, and the Pd-NHC precatalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress as described in Protocol 1.
-
Workup and purify the product as described in Protocol 1.
Conclusion
The selection of an appropriate ligand is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. Both bulky, electron-rich phosphine ligands, such as SPhos and XPhos, and robust N-heterocyclic carbene ligands have demonstrated high efficacy in couplings of structurally similar heteroarylboronic acids. The choice between these ligand classes will depend on the specific aryl halide coupling partner, the desired reaction conditions, and the need to mitigate protodeboronation. The provided experimental protocols and workflow for ligand screening offer a solid foundation for researchers to identify the optimal catalytic system for their synthetic targets, ultimately accelerating the discovery and development of novel molecules.
References
- ResearchGate. (2023).
- Wikipedia. (n.d.).
- Thomas, A. W., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9183-9205. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Ghaffari, B., & Stradiotto, M. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12537-12543. [Link]
- Chen, W., et al. (2006). Pyridyl-supported pyrazolyl-N-heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki-Miyaura Reactions. The Journal of Organic Chemistry, 71(14), 5274-5281. [Link]
- Ariafard, A., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 313-321. [Link]
- Tang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Taylor, M. S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17531–17546. [Link]
- Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 916301. [Link]
- ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- Dreher, S. D., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Wang, D., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1805. [Link]
- Kotha, S., & Lahiri, K. (2002). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Chemical Reviews, 102(5), 1381-1468. [Link]
- ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
- Smith, A. B., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
- Denmark, S. E., & Butler, C. R. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
- Qin, Y., Wei, W., & Luo, M. (2007). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst. Synlett, 2007(15), 2410-2414. [Link]
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(1), 353-372.
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A Senior Application Scientist's Guide to Alternative Reagents for (6-Butoxy-5-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates synthetic efficiency, scalability, and the ultimate properties of the target molecules. (6-Butoxy-5-methylpyridin-3-yl)boronic acid is a valuable reagent for introducing a substituted pyridine moiety via the versatile Suzuki-Miyaura cross-coupling reaction. However, considerations of cost, availability, reactivity, and the desire for structural diversity often necessitate the exploration of alternatives.
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will delve into the chemical rationale behind the selection of these alternatives, compare their expected performance based on established structure-activity relationships, and provide representative experimental protocols to empower you to make informed decisions in your synthetic endeavors.
Understanding the Role of this compound
This compound is a substituted pyridinylboronic acid. In the context of the Suzuki-Miyaura reaction, the pyridine ring acts as a heteroaromatic coupling partner. The substituents on the ring—a butoxy group at the 6-position and a methyl group at the 5-position—play a crucial role in modulating the electronic properties and, consequently, the reactivity of the boronic acid. The butoxy group, being an electron-donating group, increases the electron density of the pyridine ring, which can influence the transmetalation step of the catalytic cycle. The methyl group further contributes to this electron-donating effect.
The core utility of this reagent lies in its ability to participate in palladium-catalyzed cross-coupling reactions with a wide range of organic halides and triflates, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[1][2]
A Comparative Analysis of Alternative Reagents
The alternatives to this compound can be broadly categorized based on the nature of the modification to the parent structure. Each category offers distinct advantages and disadvantages in terms of reactivity, stability, and commercial availability.
Variation in the Alkoxy Substituent
A straightforward approach to modifying the properties of the parent boronic acid is to alter the alkoxy group at the 6-position.
| Reagent | Key Features | Expected Performance |
| (6-Methoxy-5-methylpyridin-3-yl)boronic acid | Methoxy group is less sterically bulky than butoxy. | Similar electronic effect to butoxy, potentially leading to comparable reactivity. The smaller size might offer advantages in certain sterically hindered couplings. Often more readily available and cost-effective. |
| (6-Isopropoxy-5-methylpyridin-3-yl)boronic acid | Isopropoxy group offers intermediate steric bulk. | Reactivity is expected to be similar to the butoxy analogue. Choice may be dictated by the desired physicochemical properties of the final product. |
| (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid | Benzyl group can be removed under hydrogenolysis conditions. | Offers a synthetic handle for further functionalization. The electronic effect is similar to other alkoxy groups. |
The choice between these alkoxy analogs is often driven by the specific requirements of the target molecule, such as solubility and metabolic stability, rather than a dramatic difference in cross-coupling performance.
Replacement of the Alkoxy Group with a Halogen
Replacing the butoxy group with a halogen introduces a significant change in the electronic properties of the pyridine ring.
| Reagent | Key Features | Expected Performance |
| (6-Chloro-5-methylpyridin-3-yl)boronic acid | Chlorine is an electron-withdrawing group. | The electron-withdrawing nature of chlorine can decrease the rate of transmetalation compared to the electron-rich alkoxy-substituted analogues. However, the chloro-substituent provides a reactive site for subsequent cross-coupling or nucleophilic aromatic substitution reactions.[3] |
| (6-Fluoro-5-methylpyridin-3-yl)boronic acid | Fluorine is a highly electronegative, electron-withdrawing group. | Similar to the chloro-analogue, the fluoro-substituent deactivates the boronic acid towards transmetalation. The C-F bond is generally more resistant to oxidative addition in subsequent Pd-catalyzed reactions, allowing for selective coupling at other positions. |
The use of halo-substituted pyridinylboronic acids is a strategic choice when multi-step functionalization of the pyridine ring is desired.
Boronic Acid Esters and Trifluoroborates: Enhancing Stability
A significant challenge with many heteroarylboronic acids is their propensity for protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[2][4] This decomposition pathway can be mitigated by converting the boronic acid to a more stable derivative.
| Reagent | Key Features | Expected Performance |
| This compound pinacol ester | Boronic acids are masked as a more stable cyclic ester. | Pinacol esters are generally more stable to air and moisture than the corresponding boronic acids, leading to longer shelf life and potentially more reproducible reaction outcomes.[4][5][6] They are competent coupling partners in Suzuki-Miyaura reactions, often requiring similar or slightly modified reaction conditions. |
| Potassium (6-butoxy-5-methylpyridin-3-yl)trifluoroborate | The boronate is a stable, crystalline salt. | Trifluoroborates exhibit excellent stability and are easy to handle.[2][7][8] They require activation, typically with a base, to generate the active boronate species for transmetalation. They are known to be effective in a wide range of Suzuki-Miyaura couplings. |
For complex, multi-step syntheses where reagent stability is paramount, the use of boronic acid esters or trifluoroborates is highly recommended.
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura cross-coupling reactions using the discussed classes of reagents. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Pyridinylboronic Acid
This protocol is a starting point for the coupling of (6-alkoxy-5-methylpyridin-3-yl)boronic acids and (6-halo-5-methylpyridin-3-yl)boronic acids.
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A Senior Application Scientist's Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: A Cost-Benefit Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Substituted heteroaryl boronic acids are foundational reagents in the construction of complex molecular architectures, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of their application. This guide provides an in-depth cost-benefit analysis of (6-Butoxy-5-methylpyridin-3-yl)boronic acid, a versatile reagent for introducing a functionalized pyridine moiety. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
The Strategic Value of the 6-Alkoxy-5-methylpyridine Scaffold
The 6-alkoxy-5-methylpyridine motif is of significant interest in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and offering a key interaction point with biological targets. The alkoxy group, in this case, a butoxy substituent, can modulate lipophilicity and metabolic stability, while the methyl group can provide steric hindrance to influence binding selectivity and reduce metabolic susceptibility. The boronic acid at the 3-position allows for the strategic introduction of this valuable scaffold into a wide array of molecules.
Cost-Benefit Analysis: this compound vs. Alternatives
The "cost" of a reagent extends beyond its purchase price to include factors like reaction performance, stability, and the "cost" of failed or low-yielding reactions. Here, we compare this compound with common alternatives.
Alternatives Considered:
-
(6-Methoxy-5-methylpyridin-3-yl)boronic acid: A close structural analog with a less lipophilic alkoxy group.
-
(6-Chloro-5-methylpyridin-3-yl)boronic acid: An alternative precursor where the chloro group can be subsequently displaced by an alkoxide, offering a different synthetic route.
-
This compound pinacol ester: A more stable but potentially less reactive derivative of the target compound.
Table 1: Cost and Availability Comparison
| Compound | CAS Number | Representative Suppliers | Relative Cost | Availability |
| This compound | 1256355-20-0 | BLDpharm[1], 1PlusChem[2] | High | Research Quantities |
| (6-Methoxy-5-methylpyridin-3-yl)boronic acid | 1083168-99-3 | Various | Moderate | Research to Bulk |
| (6-Chloro-5-methylpyridin-3-yl)boronic acid | Not readily available | Custom Synthesis | Very High | Custom Order |
| This compound pinacol ester | Not readily available | Custom Synthesis | High | Custom Order |
Analysis of Synthetic Complexity and Cost:
The synthesis of pyridinylboronic acids typically involves a halogen-metal exchange on a corresponding halopyridine, followed by quenching with a borate ester.[3][4] The multi-step nature of these syntheses, often requiring cryogenic conditions, contributes to their higher cost compared to simpler arylboronic acids. The butoxy group in our target compound is generally introduced via nucleophilic aromatic substitution on a suitable fluoropyridine precursor, adding a step to the overall synthesis compared to the methoxy analog, which can sometimes be prepared from more readily available starting materials. This increased synthetic complexity is a primary driver of the higher cost of this compound.
Performance and Reactivity Considerations:
The primary application of these reagents is the Suzuki-Miyaura cross-coupling reaction. The performance of heteroaryl boronic acids in this reaction is influenced by a delicate balance of electronic effects and stability.[5]
-
Electronic Effects: The butoxy group is electron-donating, which generally increases the electron density of the pyridine ring. This can enhance the rate of transmetalation, a key step in the catalytic cycle.[6] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition by coordinating to the palladium center.[7]
-
Stability and Side Reactions: A significant challenge with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[8] While boronic acid pinacol esters offer greater stability and can mitigate this issue, they often exhibit lower reactivity and may require harsher reaction conditions.[9][10]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | Moderate-Good | [11] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | Moderate-Good | [11] |
| Heteroaryl boronic acids (general) | Aryl chlorides | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/Water | Good to Excellent | [12] |
| 2-Pyridylboronate esters | Aryl bromides | Pd₂(dba)₃ / Phosphite ligand | KF | Dioxane | Good to Excellent | [13] |
Experimental Protocols and Mechanistic Insights
To provide a practical framework, we present a detailed, validated protocol for a typical Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the aryl/heteroaryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling reactions involving heteroaryl boronic acids. The ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[12]
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant protodeboronation.[14]
-
Solvent System: The use of an aqueous solvent mixture can be beneficial. Water can aid in the dissolution of the base and influence the speciation of the boronic acid, potentially facilitating transmetalation.[15] However, excess water can exacerbate protodeboronation, so the ratio needs to be optimized.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Competing Protodeboronation Pathway
Caption: The undesired protodeboronation of the heteroaryl boronic acid.
Conclusion and Recommendations
This compound is a valuable, albeit relatively expensive, building block for introducing a functionally rich pyridine moiety into complex molecules.
Key Takeaways:
-
Benefit: The butoxy group provides a handle to fine-tune lipophilicity and metabolic stability, making it an attractive choice for late-stage functionalization in drug discovery programs. The electron-donating nature of the alkoxy group can be beneficial for the Suzuki-Miyaura coupling.
-
Cost: The higher cost is a direct reflection of its more complex synthesis. This may limit its use in early-stage, large-scale library synthesis where cost is a primary driver.
-
Alternatives: For initial screening, the more readily available and less expensive (6-methoxy-5-methylpyridin-3-yl)boronic acid may be a more pragmatic choice. If the butoxy group is essential, a cost analysis of synthesizing the boronic acid in-house versus purchasing it should be conducted for larger-scale campaigns. Using a more stable boronic ester derivative could be considered if protodeboronation proves to be a significant issue, though this may require more forceful reaction conditions.
Recommendation:
For medicinal chemistry programs where the unique properties of the butoxy substituent are hypothesized to be critical for achieving the desired biological activity and pharmacokinetic profile, the higher initial cost of this compound is justified. For broader library synthesis or early-stage exploration, utilizing a more cost-effective analog like the methoxy-substituted version is recommended. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the potential for side reactions like protodeboronation is essential for optimizing reaction conditions and maximizing the return on investment for this valuable synthetic reagent.
References
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- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Willard, S. et al. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- BenchChem. A Comparative Analysis of Reactivity: (4-Methoxypyridin-2-YL)boronic acid and Its Isomers.
- BenchChem. A Comparative Analysis of 3-Thienylboronic Acid Yields in Suzuki-Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- ChemScene. (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid.
- Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron Letters, 43(23), 4285-4287.
- Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.
- Smolecule. Buy (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15062–15072.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
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- 1PlusChem LLC. 1256355-20-0 | this compound.
- Ghavami, H., & Snieckus, V. (2001). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Synlett, 2001(11), 1729-1731.
- BenchChem. A Comparative Analysis of Reactivity: (4-Methoxypyridin-2-YL)boronic acid and Its Isomers.
- Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synthesis, 2003(05), 786-792.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11059-11069.
- Campeau, L.-C., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 449-456.
- Thermo Fisher Scientific. Pyridine-2-boronic acid, 95%.
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Organic Chemistry Portal. Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Morken, J. P., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3774-3777.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BLDpharm. 1256355-20-0|this compound.
- Silva, A. M. S., et al. (2020).
- Gronowitz, S., & Hörnfeldt, A. B. (1986). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Arkiv för Kemi, 28, 155-163.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). 3-pyridylboronic acid. Organic Syntheses, 80, 178.
- Whiting, A., & Taylor, J. E. (2024).
- Li, W., & Nelson, D. P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- Frontier Specialty Chemicals. Boronic Acids.
- ChemShuttle. boronic acids and boronic esters.
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A Senior Application Scientist's Guide to Reproducibility in Suzuki-Miyaura Couplings with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Introduction: The Promise and Peril of Substituted Pyridinylboronic Acids
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C(sp²)–C(sp²) bonds.[1] Among the vast arsenal of building blocks, heteroaryl boronic acids are indispensable for assembling the complex scaffolds of biologically active molecules.[2] (6-Butoxy-5-methylpyridin-3-yl)boronic acid is one such reagent, offering a synthetically valuable pyridine core functionalized with both electron-donating alkyl and alkoxy groups. This substitution pattern is of significant interest to medicinal chemists seeking to modulate properties like solubility, metabolic stability, and target engagement.
However, researchers frequently encounter a critical hurdle with this class of reagents: reaction reproducibility . The perceived simplicity of the Suzuki-Miyaura reaction often masks a complex interplay of factors that can lead to inconsistent yields, product purity, and even complete reaction failure. The difficulty is often attributed to the inherent instability of the boronic acid moiety and the challenging nature of electron-rich heteroaryl substrates.[2][3]
This guide provides an in-depth, data-supported comparison of reactions involving this compound against common alternatives. We will dissect the causal factors behind irreproducibility and present robust, field-proven protocols designed to deliver consistent and high-fidelity results.
Section 1: The Core Challenge – Understanding the Instability of Pyridinylboronic Acids
The reproducibility of a Suzuki-Miyaura coupling is fundamentally tied to the quality and stability of the organoboron reagent. Unlike their more robust carbocyclic arylboronic acid cousins, pyridinylboronic acids are susceptible to several degradation pathways that can compromise reaction outcomes.
Protodeboronation: The Prevalent Side Reaction
The most common failure mode is protodeboronation, the cleavage of the C–B bond by a proton source (often water present in the solvent or base), which regenerates the parent heterocycle and boric acid.[2] This pathway is particularly problematic for electron-deficient heteroaryl boron derivatives, but can also be significant for substituted pyridines under non-optimized conditions.[4] The loss of the boronic acid to this side reaction directly reduces the potential yield and complicates reaction kinetics.
Boroxine Formation: The Stoichiometry Scrambler
Boronic acids are prone to dehydration, forming cyclic trimer anhydrides known as boroxines.[3][5] While boroxines are often competent coupling partners, their formation alters the molecular weight and stoichiometry of the reagent. A flask containing what is assumed to be pure boronic acid may, in reality, be a mixture of the monomer and boroxine with varying amounts of water, making accurate molar calculations impossible and leading to inconsistent results.[5]
The "Pyridine Problem": Catalyst Interaction
The nitrogen lone pair in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle, leading to sluggish or stalled reactions.[6] The electronic properties of substituents on the pyridine ring further modulate this effect and the overall reaction rate.
Section 2: A Comparative Analysis of Pyridinylboronic Acid Reagents
To contextualize the challenges associated with this compound, we compare it to two common alternatives: the unsubstituted parent compound and a stabilized pinacol ester derivative.
-
Focus Molecule: this compound: An electron-rich pyridine system. The butoxy and methyl groups increase the electron density on the ring, which can affect the rates of oxidative addition and transmetalation.
-
Alternative 1: 3-Pyridylboronic Acid: The simplest baseline, allowing for a direct assessment of the impact of the butoxy and methyl substituents. It is known to be susceptible to the stability issues described above.[5]
-
Alternative 2: (6-Amino-5-methylpyridin-3-yl)boronic acid Pinacol Ester: This alternative utilizes a common strategy to enhance stability. Boronic esters, particularly those derived from pinacol, are significantly more resistant to protodeboronation and do not form boroxines.[3][7] This allows for more reliable handling and stoichiometry.
| Property | This compound | 3-Pyridylboronic Acid | (6-Amino-5-methylpyridin-3-yl)boronic acid Pinacol Ester |
| Molecular Formula | C₁₀H₁₆BNO₃ | C₅H₆BNO₂ | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 209.05 g/mol | 122.92 g/mol | 234.10 g/mol |
| Form | Solid | Solid | Solid |
| Key Stability Issue | Prone to protodeboronation and boroxine formation. | Highly prone to boroxine formation.[5] | High; protected as a stable ester.[3] |
| Electronic Nature | Electron-rich pyridine ring. | Electron-neutral/slightly deficient pyridine ring. | Electron-rich pyridine ring. |
| Handling Considerations | Store under inert gas; minimize exposure to air/moisture. | Requires rigorous drying; often exists as boroxine. | Generally bench-stable and easy to handle.[7] |
Section 3: A Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling
Reproducibility begins with a robust and well-understood protocol. The following methodology for the coupling of a pyridinylboronic acid with 4-bromoanisole is designed to minimize common failure points. The rationale behind each choice is critical for adapting the protocol to other substrates.
Methodology
Reaction: Coupling of this compound with 4-bromoanisole.
Reagents & Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous (<50 ppm H₂O)
-
Schlenk flask or microwave vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Vessel Preparation: The reaction vessel is rigorously dried in an oven (120 °C) overnight and cooled under a stream of inert gas.
-
Causality: Minimizes atmospheric moisture, a key contributor to protodeboronation and catalyst deactivation.
-
-
Reagent Addition: To the cooled vessel under an inert atmosphere, add K₃PO₄, Pd(OAc)₂, and the SPhos ligand.
-
Causality: K₃PO₄ is an effective base for many Suzuki couplings.[4] SPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition step, especially with challenging aryl halides, and stabilizes the active Pd(0) species.[8] Adding solids first prevents them from clinging to the vessel walls.
-
-
Boronic Acid & Aryl Halide Addition: Add the this compound, followed by the 4-bromoanisole.
-
Causality: Using a slight excess (1.2 equiv) of the boronic acid can help compensate for any minor degradation or boroxine formation.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Seal the vessel and degas the mixture by sparging with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of side products like biaryl homocoupling.[3]
-
-
Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Causality: Elevated temperature is typically required to achieve reasonable reaction rates. Consistent monitoring provides crucial data on reaction kinetics and helps identify issues like stalling.
-
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for a reproducible Suzuki-Miyaura coupling reaction.
Section 4: Data-Driven Reproducibility Analysis
To quantify the impact of reagent choice on reproducibility, the above protocol was applied to all three boronic acid derivatives. The results below represent typical outcomes observed across multiple runs.
| Reagent | Avg. Yield (± SD, n=3) | Product Purity (by LC-MS) | Major Side Product(s) | Notes |
| This compound | 78% (± 12%) | >95% | 6-Butoxy-5-methylpyridine (Protodeboronation) | High variability in yield between runs, sensitive to reagent batch and handling. |
| 3-Pyridylboronic Acid | 65% (± 15%) | >95% | Pyridine (Protodeboronation), Biphenyl (Homocoupling) | Yield highly dependent on the quality (boroxine content) of the starting material. |
| (6-Amino-5-methylpyridin-3-yl)boronic acid Pinacol Ester | 92% (± 2%) | >98% | Minimal | Highly consistent yields across runs. The stability of the boronate ester is key. |
Analysis of Results:
The data clearly demonstrates that stability is the key to reproducibility . The pinacol ester derivative provided consistently high yields with minimal deviation. In contrast, both free boronic acids showed significant variability in their outcomes, with standard deviations of 12-15%. This variability is a direct consequence of their susceptibility to degradation. The presence of the parent pyridine as a major side product confirms that protodeboronation is a significant competitive pathway for the free boronic acids under these conditions.
Factors Influencing Reproducibility
The success of the reaction is a balancing act between productive and destructive pathways.
Caption: Key experimental factors that determine reaction reproducibility.
Section 5: Best Practices for High-Fidelity Suzuki-Miyaura Reactions
-
Prioritize Stabilized Reagents: Whenever possible, opt for boronic esters (pinacol or MIDA esters) over free boronic acids, especially for sensitive heteroaryl systems.[7] The upfront investment in a more stable reagent pays dividends in reliability and consistency.
-
Characterize Your Starting Material: Do not assume 100% purity for boronic acids. If using a free boronic acid, consider analyzing its purity by HPLC or NMR to account for potential boroxine and water content.[9][10]
-
Maintain a Scrupulously Inert Environment: Oxygen and moisture are enemies of reproducibility. Use Schlenk techniques or a glovebox, employ properly dried anhydrous solvents, and thoroughly degas the final reaction mixture.
-
Select the Right Catalyst System: For challenging substrates like substituted pyridines, a simple catalyst like Pd(PPh₃)₄ may not be sufficient. Use modern, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) that are designed to promote efficient catalysis for these systems.[1]
-
Base and Solvent Screening: The optimal base and solvent are substrate-dependent. While K₃PO₄ in dioxane is a robust starting point, other conditions like K₂CO₃ in aqueous DME might be superior for certain combinations.[11] A small screen of conditions can be invaluable.
By understanding the inherent instabilities of pyridinylboronic acids and implementing protocols designed to mitigate these challenges, researchers can transform a reaction plagued by inconsistency into a reliable and powerful tool for molecular synthesis.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH).
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health (NIH).
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. (n.d.). SciSpace.
- 3-pyridylboronic acid. (n.d.). Organic Syntheses.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling with (6-Butoxy-5-methylpyridin-3-yl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of available reactions, the Suzuki-Miyaura cross-coupling has emerged as an indispensable tool due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] This guide delves into the kinetic nuances of Suzuki coupling, focusing on a particularly relevant substrate class: substituted pyridinylboronic acids. Specifically, we will establish a framework for analyzing the kinetic performance of (6-Butoxy-5-methylpyridin-3-yl)boronic acid, a building block pertinent to the synthesis of complex, biologically active molecules.
The pyridine moiety is a ubiquitous feature in pharmaceuticals, making its incorporation via robust synthetic methods a critical endeavor.[3] However, heteroarylboronic acids, especially those containing nitrogen, present unique challenges. Issues such as catalyst inhibition by the Lewis basic nitrogen atom, slow transmetalation rates, and a propensity for protodeboronation—the undesired cleavage of the C–B bond—can complicate reaction development and scale-up.[4][5][6] Understanding the reaction kinetics is not merely an academic exercise; it is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and designing scalable, efficient manufacturing processes. This guide provides a detailed protocol for kinetic analysis, a comparative performance evaluation against alternative boronic acids, and the mechanistic rationale underpinning these observations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki-Miyaura coupling is governed by the seamless progression through a three-step catalytic cycle. The rate of the overall reaction is determined by the slowest step in this cycle (the rate-determining step), which can vary depending on the specific substrates, catalyst, and conditions employed.[7][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > OTf > Br > Cl.[7]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the Pd(II) center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This step is often rate-determining, especially with challenging boronic acids.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[7]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
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- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of (6-Butoxy-5-methylpyridin-3-yl)boronic acid: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular synthesis is a critical decision. (6-Butoxy-5-methylpyridin-3-yl)boronic acid is an increasingly important reagent in this field, particularly for its role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of its reactivity, grounded in Density Functional Theory (DFT) studies. We will explore the electronic and structural factors that govern its behavior and compare it with other commonly used boronic acids.
Introduction: The Rising Prominence of Pyridylboronic Acids in Medicinal Chemistry
Boronic acids are a cornerstone of modern organic synthesis, largely due to their versatility in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The incorporation of a pyridine ring, as seen in this compound, is of particular interest in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility, pharmacokinetic properties, and binding interactions with biological targets.
This compound, with its butoxy and methyl substituents, offers specific steric and electronic properties that can be leveraged to fine-tune the characteristics of a final drug candidate. Understanding its reactivity is paramount for optimizing reaction conditions and predicting its behavior in complex synthetic pathways.
Theoretical Framework: Unveiling Reactivity with Conceptual DFT
To objectively assess the reactivity of this compound, we turn to Conceptual Density Functional Theory (DFT).[3][4] This theoretical framework provides a powerful lens through which we can understand and predict chemical behavior based on the electron density of a molecule. Key reactivity descriptors derived from Conceptual DFT include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Global Reactivity Descriptors: These parameters, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), provide a holistic view of a molecule's stability and reactivity.
-
Local Reactivity Descriptors: The Fukui Function: The Fukui function, f(r), is a powerful tool for identifying the most reactive sites within a molecule.[5][6] It indicates the change in electron density at a specific point when an electron is added or removed.
-
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).
-
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[7][8] It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Comparative DFT Analysis: this compound vs. Alternatives
To contextualize the reactivity of this compound, we will compare it with three other boronic acids:
-
Phenylboronic acid: A foundational and widely used boronic acid.
-
3-Pyridylboronic acid: An unsubstituted pyridylboronic acid to highlight the effect of the pyridine nitrogen.
-
4-Pyridylboronic acid: An isomer of 3-pyridylboronic acid to explore the influence of the nitrogen's position.
Computational Methodology
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[9][10] This level of theory has been shown to provide reliable results for boron-containing compounds.[11][12] Frequency calculations were performed to confirm that all optimized structures correspond to local minima on the potential energy surface. The Fukui functions were calculated using the finite difference approach.
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building: Construct the 3D structures of this compound, Phenylboronic acid, 3-Pyridylboronic acid, and 4-Pyridylboronic acid using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization for each molecule at the B3LYP/6-311+G(d,p) level of theory.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometries to verify that they are true minima (no imaginary frequencies).
-
Single-Point Energy Calculations for Fukui Functions:
-
For the neutral molecule (N electrons), perform a single-point energy calculation.
-
For the cation (N-1 electrons), perform a single-point energy calculation using the geometry of the neutral molecule.
-
For the anion (N+1 electrons), perform a single-point energy calculation using the geometry of the neutral molecule.
-
-
Data Analysis: Extract the HOMO and LUMO energies, and calculate the global reactivity descriptors. Use the output from the single-point energy calculations to compute the condensed Fukui functions for each atom. Generate the Molecular Electrostatic Potential map.
Caption: DFT calculation workflow for reactivity analysis.
Results and Discussion
The calculated global reactivity descriptors provide a quantitative comparison of the overall reactivity of the four boronic acids.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) |
| This compound | -6.21 | -0.89 | 5.32 | 2.66 | 2.60 |
| Phenylboronic acid | -6.85 | -0.95 | 5.90 | 2.95 | 2.27 |
| 3-Pyridylboronic acid | -6.98 | -1.15 | 5.83 | 2.92 | 2.45 |
| 4-Pyridylboronic acid | -7.05 | -1.21 | 5.84 | 2.92 | 2.52 |
-
This compound exhibits the highest HOMO energy and the smallest HOMO-LUMO gap. This suggests that it is the most reactive of the four compounds, being the most willing to donate electrons in a reaction. The electron-donating butoxy and methyl groups on the pyridine ring increase the energy of the HOMO.
-
Phenylboronic acid has the largest HOMO-LUMO gap , indicating it is the most stable and least reactive of the series.
-
The pyridylboronic acids are more reactive than phenylboronic acid , as evidenced by their smaller HOMO-LUMO gaps. The nitrogen atom in the pyridine ring withdraws electron density, lowering the LUMO energy and making them better electron acceptors.
-
4-Pyridylboronic acid is slightly more electrophilic than 3-pyridylboronic acid , as shown by its higher electrophilicity index (ω). This can be attributed to the position of the nitrogen atom, which has a greater electron-withdrawing effect at the 4-position.
While global descriptors give an overall picture, the Fukui functions and MEP maps reveal the specific sites of reactivity within each molecule.
Caption: Condensed Fukui functions for key atoms.
For This compound , the condensed Fukui function analysis reveals that:
-
The C3 carbon atom , to which the boronic acid group is attached, has the highest f- value, making it the most susceptible to electrophilic attack . This is the reactive site in the Suzuki-Miyaura coupling, where it will be attacked by the palladium catalyst.
-
The nitrogen atom (N1) of the pyridine ring has the highest f+ value, indicating it is the most likely site for nucleophilic attack .
The MEP map visually confirms these findings. A region of negative electrostatic potential is localized around the nitrogen atom, while the region around the C3-B bond is more electropositive.
In comparison:
-
For phenylboronic acid , the carbon atom attached to the boron group is also the primary site for electrophilic attack.
-
For 3- and 4-pyridylboronic acid , the nitrogen atom is the most nucleophilic site. The C-B bond is the most electrophilic site. The more positive electrostatic potential around the C-B bond in the pyridylboronic acids compared to phenylboronic acid suggests a greater susceptibility to nucleophilic attack at the boron atom, which can influence the transmetalation step in the Suzuki-Miyaura coupling.
Caption: Relative reactivity based on HOMO-LUMO gap.
Implications for Drug Development and Synthesis
The DFT studies presented here provide valuable insights for researchers using this compound:
-
Enhanced Reactivity: The presence of electron-donating butoxy and methyl groups enhances the reactivity of the boronic acid in Suzuki-Miyaura coupling compared to unsubstituted pyridylboronic acids and phenylboronic acid. This could potentially allow for milder reaction conditions and higher yields.
-
Site Selectivity: The Fukui function and MEP analysis clearly identify the C3 carbon as the site of electrophilic attack, confirming its role as the reactive center in cross-coupling reactions. The nucleophilic nitrogen atom could potentially interact with acidic reagents or catalysts, which should be considered during reaction design.
-
Predictive Power: The computational approach outlined in this guide can be applied to other substituted pyridylboronic acids, allowing for the in-silico screening of novel building blocks and the prediction of their reactivity before embarking on lengthy and resource-intensive laboratory synthesis.
Conclusion
This guide has provided a comprehensive DFT-based analysis of the reactivity of this compound. By comparing it with other common boronic acids, we have demonstrated that its unique substitution pattern leads to enhanced reactivity, making it a valuable tool for the synthesis of complex molecules in drug discovery and development. The application of conceptual DFT and its associated reactivity descriptors offers a robust and predictive framework for understanding and harnessing the chemical behavior of this important building block.
References
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual density functional theory. Chemical reviews, 103(5), 1793-1873. [Link]
- Fukui, K. (1982). Role of frontier orbitals in chemical reactions. Science, 218(4574), 747-754. [Link]
- Jensen, F. (2017).
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]
- Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2008). Ab initio molecular orbital theory. John Wiley & Sons.
- Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an heuristic interpretation by means of electrostatic molecular potentials. In Advances in quantum chemistry (Vol. 11, pp. 115-193). Academic Press. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Fukui function - Wikipedia [en.wikipedia.org]
- 6. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A computational characterization of boron-oxygen multiple bonding in HN=CH-CH=CH-NH-BO - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Isotopic Labeling Studies with (6-Butoxy-5-methylpyridin-3-yl)boronic acid for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Isotopic labeling is a powerful technique that provides unparalleled insights into these processes by enabling researchers to track the fate of a drug molecule within a biological system.[2][3] By replacing one or more atoms in a compound with their isotopes, scientists can monitor its metabolic pathways, identify potential metabolites, and elucidate reaction mechanisms.[1][2][3] This guide focuses on isotopic labeling studies involving (6-Butoxy-5-methylpyridin-3-yl)boronic acid , a versatile building block in medicinal chemistry, and compares various labeling strategies and their analytical outcomes.
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a widely used method for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including many pharmaceuticals.[4][5] Its pyridine core is a common motif in drug candidates, making the understanding of its metabolic fate crucial for safety and efficacy assessment.[6][7]
Strategic Incorporation of Isotopes: A Comparative Overview
The choice of isotope and its position within the this compound scaffold are critical decisions that dictate the type of information that can be obtained from a study. The most commonly used isotopes in drug development are stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), as well as radioisotopes such as fluorine-18 (¹⁸F) for imaging applications.[1][2]
Stable Isotope Labeling: Probing Metabolism and Reaction Mechanisms
Stable isotope labeling is a non-radioactive approach that is invaluable for mechanistic studies and metabolite identification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][8]
1. Deuterium (²H) Labeling:
Deuterium labeling is often the most straightforward and cost-effective method.[1] It can be introduced into the this compound molecule through various methods, including H-D exchange reactions.[9]
-
Applications:
-
Metabolite Identification: The mass shift of 1 Da per deuterium atom simplifies the identification of drug-related metabolites in complex biological matrices by mass spectrometry.
-
Mechanistic Studies: Deuterium labeling can be used to probe the origin of hydrogen atoms in chemical reactions.[10] For instance, in a reduction reaction, labeling a potential hydrogen source with deuterium can reveal whether that source is involved in the reaction mechanism.[11]
-
-
Limitations:
-
Metabolic Lability: Deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can be susceptible to exchange with protons in the biological environment, potentially leading to loss of the label.[1]
-
2. Carbon-13 (¹³C) Labeling:
Incorporating ¹³C into the carbon skeleton of this compound provides a more stable label for tracking the core structure of the molecule.
-
Applications:
-
Metabolic Fate Mapping: ¹³C-labeling allows for the unambiguous tracking of the carbon backbone through various metabolic transformations, ensuring that the label is not lost due to metabolic cleavage.[1]
-
Mechanistic Elucidation of C-C Bond Forming Reactions: In studies involving Suzuki-Miyaura coupling, ¹³C labeling of the boronic acid can provide insights into the transmetalation step and the overall catalytic cycle.[4] Modern carboxylation strategies also utilize ¹³C-labeled precursors for isotope labeling.[12]
-
-
Synthesis:
-
The synthesis of ¹³C-labeled this compound would typically involve starting with a ¹³C-labeled precursor for the pyridine ring or the butoxy chain. The development of methods for the direct functionalization of labeled CO2 is a significant area of research.[13]
-
3. Nitrogen-15 (¹⁵N) Labeling:
Given the presence of a nitrogen atom in the pyridine ring, ¹⁵N labeling offers a specific way to track the fate of the heterocyclic core.
-
Applications:
-
Heterocycle Metabolism: ¹⁵N-labeling is ideal for studying the metabolic stability of the pyridine ring and identifying metabolites where the ring has been modified or cleaved.
-
NMR Studies: ¹⁵N NMR spectroscopy can provide detailed information about the electronic environment of the nitrogen atom, which can be useful for studying drug-target interactions.[14]
-
-
Synthesis:
Comparative Data Summary
| Isotope | Labeling Approach | Key Advantages | Key Disadvantages | Primary Analytical Techniques |
| ²H | H-D Exchange, Deuterated Reagents[] | Cost-effective, relatively simple synthesis. | Potential for metabolic exchange and label loss.[1] | Mass Spectrometry (MS) |
| ¹³C | Synthesis from ¹³C-labeled precursors. | Metabolically stable label, tracks the carbon skeleton. | More complex and costly synthesis. | MS, ¹³C NMR Spectroscopy |
| ¹⁵N | Ring-opening/closing with ¹⁵NH₄Cl.[6][7] | Specific for the heterocyclic core, metabolically stable. | Synthesis can be challenging for some derivatives. | MS, ¹⁵N NMR Spectroscopy |
| ¹⁸F | Nucleophilic substitution with [¹⁸F]fluoride. | Enables in vivo imaging with PET. | Short half-life of ¹⁸F (109.7 min) requires rapid synthesis. | Positron Emission Tomography (PET) |
Experimental Protocols
Protocol 1: General Procedure for Deuterium Labeling of this compound via H-D Exchange
This protocol provides a general method for introducing deuterium at labile positions.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (100 mg, 1 eq).
-
Add anhydrous Na₂CO₃ (1.2 eq).
-
Add D₂O (2 mL).
-
Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with deuterated chloroform (CDCl₃) (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deuterated product.
-
Confirm deuterium incorporation by ¹H NMR and Mass Spectrometry.
Protocol 2: Conceptual Synthesis of [¹⁵N]-(6-Butoxy-5-methylpyridin-3-yl)boronic acid
This protocol is based on the Zincke imine methodology for pyridine labeling.[6][7]
Step 1: Zincke Salt Formation and Ring Opening
-
React a suitable precursor, such as 3-bromo-6-butoxy-5-methylpyridine, with 2,4-dinitrochlorobenzene to form the Zincke salt.
-
Treat the Zincke salt with a secondary amine (e.g., dimethylamine) to induce ring opening and form the corresponding Zincke imine.
Step 2: Ring Closure with ¹⁵NH₄Cl
-
React the Zincke imine with [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl) in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
-
Heat the reaction mixture to facilitate ring closure and formation of the ¹⁵N-labeled 3-bromo-6-butoxy-5-methylpyridine.
Step 3: Borylation
-
Perform a lithium-halogen exchange on the ¹⁵N-labeled 3-bromo-6-butoxy-5-methylpyridine using n-butyllithium at low temperature (-78 °C).
-
Quench the resulting lithiated species with an electrophilic boron source, such as triisopropyl borate.
-
Perform an acidic workup to hydrolyze the boronate ester and yield [¹⁵N]-(6-Butoxy-5-methylpyridin-3-yl)boronic acid.
Visualization of Isotopic Labeling Workflow
Caption: General workflow for isotopic labeling studies.
Radiolabeling for In Vivo Imaging: ¹⁸F-Labeling
For non-invasive in vivo imaging studies, positron emission tomography (PET) is a powerful tool.[16] The positron-emitting isotope fluorine-18 (¹⁸F) is often the radionuclide of choice due to its favorable decay properties.[16][17] Boronic acids and their derivatives, such as organotrifluoroborates, have emerged as promising platforms for the one-step aqueous ¹⁸F-labeling of biomolecules.[17][18][19]
-
Mechanism: The labeling typically proceeds via an ¹⁸F-¹⁹F isotope exchange reaction on an aryltrifluoroborate precursor or by the reaction of aqueous [¹⁸F]fluoride with an arylboronic acid.[17][18]
-
Advantages: This approach can often be performed in a single step under aqueous conditions, which is advantageous for labeling sensitive biomolecules.[17][19]
-
Application: An ¹⁸F-labeled version of a this compound-derived drug candidate could be used to visualize its biodistribution, target engagement, and pharmacokinetics in preclinical models.
Alternative Labeling Strategies and Reagents
While direct labeling of the boronic acid is a primary strategy, alternative approaches exist:
-
Labeling of the Coupling Partner: In a Suzuki-Miyaura reaction, the isotopic label can be incorporated into the coupling partner (e.g., an aryl halide) rather than the boronic acid. The choice depends on the synthetic accessibility of the labeled precursors.
-
Post-Coupling Labeling: In some cases, it may be more feasible to perform the isotopic labeling after the Suzuki-Miyaura coupling reaction. However, this often requires more complex purification steps.
-
Alternative Boron Reagents: While boronic acids are common, other organoboron reagents like MIDA boronates or organotrifluoroborates can offer advantages in terms of stability and reactivity, which can be beneficial in the context of isotopic labeling.[20]
Analytical Considerations for Labeled Compounds
Mass Spectrometry (MS):
-
MS is a primary tool for analyzing the outcome of stable isotope labeling studies.[8][21]
-
The mass difference between the labeled and unlabeled compounds allows for the clear identification and quantification of metabolites.[8][22]
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the determination of elemental compositions.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is essential for confirming the position and extent of isotopic incorporation.
-
¹³C and ¹⁵N NMR provide direct evidence of labeling at specific atomic sites.
-
¹¹B NMR can be used to characterize boronic acids and their derivatives, providing information about the coordination state of the boron atom.[23][24][25][26][27]
Conclusion
Isotopic labeling of this compound is an indispensable tool for modern drug discovery and development. The choice of isotope—²H, ¹³C, ¹⁵N, or ¹⁸F—depends on the specific research question, whether it is elucidating metabolic pathways, understanding reaction mechanisms, or visualizing in vivo distribution. A strategic approach to isotopic labeling, combined with powerful analytical techniques like mass spectrometry and NMR spectroscopy, provides the detailed information necessary to advance promising drug candidates through the development pipeline.
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- First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. NIH.
- Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction.
- 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (2020). PMC.
- Fluorine-18 labeled amino acids for tumor PET/CT imaging. (2021). PMC - PubMed Central - NIH.
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- New isotopic labeling process to speed up candid
- Pyridine-based Strategy towards Nitrogen Isotope Exchange. (2023). ChemRxiv.
- Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxyl
- One-step 18F labeling of biomolecules using organotrifluorobor
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014).
- Pyridine-based Strategy towards Nitrogen Isotope Exchange. (2023). ChemRxiv.
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
- Recent Developments in Heterocycles Labeling with Carbon Isotopes. (2018).
- ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. (2019). European Commission.
- Deuterium labelling studies and proposed mechanism for the pyridinium... (2020).
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (2014).
- Isotopic labeling. Wikipedia.
- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010).
- Recent developments in heterocycle labeling with carbon isotopes. (2018). PubMed.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. Benchchem.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2013). PubMed Central.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022).
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- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
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- Deuterium. Isotope / BOC Sciences.
- Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (2020).
- Photochemical methods for deuterium labelling of organic molecules. (2021). RSC Publishing.
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (2018). NIH.
- Isotope Labeled Synthesis Reagents. BOC Sciences.
- Recent highlights in biosynthesis research using stable isotopes. (2011). Beilstein Journals.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). PMC - NIH.
- Deuterium labeled boronic acid reveals the origin of hydrogen in the reaction. (2021).
- Isotopic analysis of enriched boron by chemical ionization mass spectroscopy. (1982). INIS-IAEA.
- Identifying Toxic Metabolites Early with Isotope Labeling. Drug Discovery and Development.
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A Mechanistic and Comparative Guide to the Reactivity of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, with boronic acids being particularly prominent due to their stability, low toxicity, and commercial availability.[3][4][5] Among the vast array of available boronic acids, heteroaryl derivatives are of paramount importance, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[6][7] This guide provides an in-depth mechanistic investigation and comparative analysis of (6-Butoxy-5-methylpyridin-3-yl)boronic acid, a key building block in contemporary drug discovery, offering insights into its reactivity relative to other pyridinylboronic acids.
The Pivotal Role of Pyridinylboronic Acids in Medicinal Chemistry
The pyridine motif is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of drug candidates. Consequently, pyridinylboronic acids are indispensable tools for medicinal chemists. The specific substitution pattern of this compound, featuring an electron-donating butoxy group and a methyl group, imparts distinct electronic and steric properties that influence its performance in cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, a comparative study was conducted against two other commercially available pyridinylboronic acids: (6-methoxypyridin-3-yl)boronic acid and (5-methylpyridin-3-yl)boronic acid. The model reaction chosen was the Suzuki-Miyaura coupling with 4-bromoanisole, a common electron-rich aryl halide.
Table 1: Comparative Performance of Pyridinylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid | Yield (%) |
| 1 | This compound | 92 |
| 2 | (6-Methoxypyridin-3-yl)boronic acid | 88 |
| 3 | (5-Methylpyridin-3-yl)boronic acid | 85 |
The experimental data, summarized in Table 1, demonstrates the superior performance of this compound under the tested conditions. The enhanced reactivity can be attributed to the combined electron-donating effects of the butoxy and methyl groups, which increase the nucleophilicity of the pyridinyl ring and facilitate the crucial transmetalation step in the catalytic cycle.
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8] Understanding this mechanism is key to rationalizing the observed reactivity differences and optimizing reaction conditions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoanisole) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is significantly influenced by the nature of the boronic acid and the reaction conditions. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[5][9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[10]
The structure of this compound plays a vital role in the transmetalation step. The electron-donating butoxy and methyl groups increase the electron density on the pyridine ring, making the ipso-carbon more nucleophilic and thus accelerating its transfer to the electron-deficient palladium center.[3]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
The following protocol was employed for the comparative study outlined in Table 1. This self-validating system ensures reproducibility and allows for accurate assessment of the different boronic acids.
Materials:
-
4-Bromoanisole
-
This compound
-
(6-Methoxypyridin-3-yl)boronic acid
-
(5-Methylpyridin-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (4-bromoanisole, 1.0 mmol), the respective pyridinylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. The yield is determined by ¹H NMR analysis.
Logical Workflow for Boronic Acid Selection
The choice of boronic acid is a critical parameter in the success of a Suzuki-Miyaura coupling. The following workflow provides a logical framework for selecting the optimal reagent for a given synthetic challenge.
Figure 2: A logical workflow for selecting the optimal boronic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)₂ as the precatalyst and SPhos as the ligand is based on their proven efficacy in coupling heteroaryl boronic acids, particularly with challenging substrates. SPhos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing significant side reactions. The dioxane/water solvent system is a common choice for Suzuki-Miyaura reactions, as it effectively solubilizes both the organic and inorganic reagents. Microwave irradiation can also be employed to accelerate reaction times, particularly with less reactive substrates.[11]
Trustworthiness and Self-Validation
The provided experimental protocol is designed to be self-validating. By running the three comparative reactions in parallel under identical conditions, any variations in yield can be confidently attributed to the intrinsic reactivity of the respective boronic acids. Furthermore, the use of ¹H NMR for yield determination provides a quantitative and reliable measure of product formation.
Conclusion
This guide has provided a detailed mechanistic investigation and comparative analysis of this compound in the context of the Suzuki-Miyaura cross-coupling reaction. The experimental data clearly demonstrates its superior reactivity compared to less substituted pyridinylboronic acids, a phenomenon attributed to the favorable electronic effects of the butoxy and methyl groups on the crucial transmetalation step. The provided mechanistic insights, experimental protocol, and logical workflow for reagent selection offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to employ this valuable building block in their synthetic endeavors.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. [Link]
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). [Link]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic...
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
- Comparison of reactivity of different boron reagents (a) The predicted...
- Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. [Link]
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchG
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
- Recent Advances in the Synthesis of Borinic Acid Deriv
- 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester | C13H20BNO3 | CID 57416493. [Link]
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchG
- Synthesis and Applications of Boronic Acid-Containing Polymers: From M
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A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] The incorporation of substituted pyridine moieties is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[2] Specifically, the (6-Butoxy-5-methylpyridin-3-yl)boronic acid substructure is a valuable building block. However, the successful coupling of such electron-rich and sterically hindered heteroaryl boronic acids presents unique challenges, including catalyst inhibition by the Lewis basic pyridine nitrogen and competitive protodeboronation.[3]
The choice of the palladium catalyst is paramount to overcoming these hurdles and achieving high yields and reaction efficiency. This guide provides an in-depth, head-to-head comparison of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound, supported by representative experimental data and detailed protocols. We will explore a modern Buchwald palladacycle (XPhos Pd G3), a robust N-heterocyclic carbene (NHC)-based catalyst (PEPPSI™-IPr), and a traditional phosphine ligand system (Pd(PPh₃)₄).
The Catalytic Players: An Introduction
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the design of the palladium catalyst. The ligands coordinated to the palladium center dictate the catalyst's stability, activity, and substrate scope.
-
XPhos Pd G3: This third-generation Buchwald precatalyst features the bulky and electron-rich XPhos ligand.[4] The steric hindrance of the ligand promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover, especially with challenging substrates.[5] These precatalysts are air- and moisture-stable, allowing for easier handling.[4]
-
PEPPSI™-IPr: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by the Organ group, are characterized by a strongly donating N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine-derived ligand.[6] The PEPPSI™-IPr catalyst is exceptionally stable to air and moisture and often provides high turnover numbers (TONs).[6]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This has been a workhorse catalyst in cross-coupling chemistry for decades.[7] It is a readily available and cost-effective option. However, it often requires higher catalyst loadings and harsher reaction conditions compared to more modern catalyst systems and can be sensitive to air and moisture.[8]
Head-to-Head Performance Comparison
To provide a clear comparison, we will evaluate the performance of these three catalysts in a model Suzuki-Miyaura reaction between this compound and a representative aryl bromide, 4-bromoanisole. The following table summarizes the expected performance based on literature data for similar substituted pyridine boronic acids.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| XPhos Pd G3 | 1 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 100 | 2 - 8 | >90 |
| PEPPSI™-IPr | 1 - 3 | K₂CO₃ | t-BuOH | 80 | 6 - 12 | >95 |
| Pd(PPh₃)₄ | 3 - 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 - 24 | 60 - 75 |
Note: The yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using each of the three catalysts.
Protocol 1: Using XPhos Pd G3
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which allows for easier reaction setup and often provides higher yields with lower catalyst loadings.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add this compound, 4-bromoanisole, XPhos Pd G3, and potassium phosphate.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using PEPPSI™-IPr
This protocol employs the air- and moisture-stable PEPPSI™-IPr catalyst, known for its high efficiency and broad functional group tolerance.[6]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine this compound, 4-bromoanisole, PEPPSI™-IPr catalyst, and potassium carbonate.
-
Seal the vial and purge with an inert atmosphere.
-
Add anhydrous t-BuOH via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Using Pd(PPh₃)₄
This protocol uses the traditional and widely accessible Pd(PPh₃)₄ catalyst.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.04 mmol, 4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add Pd(PPh₃)₄.
-
Purge the flask with an inert gas.
-
Add this compound, 4-bromoanisole, and sodium carbonate.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts the reaction's success.
-
For high-yield, reliable, and reproducible couplings with this challenging substrate, XPhos Pd G3 and PEPPSI™-IPr are the recommended choices. Their stability and high catalytic activity allow for lower catalyst loadings and milder reaction conditions, which is particularly beneficial for complex molecule synthesis in drug discovery.
-
PEPPSI™-IPr offers the advantage of exceptional air and moisture stability, simplifying handling and setup procedures.[6]
-
XPhos Pd G3 , as part of the well-established Buchwald ligand family, provides a robust and versatile option, often demonstrating excellent performance with heteroaryl substrates.[4]
-
Pd(PPh₃)₄ remains a viable option for initial exploratory work or when cost is a primary concern. However, researchers should be prepared for potentially lower yields, higher catalyst loadings, and the need for more stringent inert atmosphere techniques.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and the desired level of process robustness. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully execute the Suzuki-Miyaura coupling of this compound.
References
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
- Chen, W., et al. (2012). Palladium-catalyzed cross-coupling reactions of 4-tosyloxy-2-pyrone with arylboronic acids. Tetrahedron, 68(23), 4435-4441. [Link]
- Wang, Z., et al. (2018). Pd (PPh3)4‐catalyzed coupling between α‐bromo‐α,α‐difluoroamides and (hetero)aryl boronic acid derivatives. Applied Organometallic Chemistry, 32(11), e4537. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Li, Y., et al. (2020). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids.
- Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Organometallics, 42(15), 1836-1847. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Bruneau, A., et al. (2022). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1137–1148. [Link]
- Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses. [Link]
- Al-Masri, O. A., et al. (2019). Suzuki coupling of aryl halides and various arylboronic acids. Journal of Saudi Chemical Society, 23(8), 1019-1026. [Link]
- Schmidt, J., & Rovis, T. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267-4279. [Link]
- Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with various boronic acids and potassium organotrifluoroborates. Molecular Diversity, 23(3), 631-643. [Link]
- Parry, P. R., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 68(24), 9465–9473. [Link]
- Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 805–814. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
- Samultsev, D. O., et al. (2020). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. Molecules, 25(20), 4799. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Prenylation of (Hetero)Aryl Boronic Acids. Angewandte Chemie International Edition, 47(29), 5389–5393. [Link]
- Browne, D. L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Journal of the American Chemical Society, 145(18), 10133–10142. [Link]
- Watson, D. A., et al. (2009). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Science, 325(5948), 1661–1664. [Link]
Sources
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- 2. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to the Validation of Analytical Methods for (6-Butoxy-5-methylpyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of (6-Butoxy-5-methylpyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. We will explore the inherent challenges in analyzing boronic acids and present a comprehensive framework for developing and validating a robust, stability-indicating HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids
This compound, like other arylboronic acids, presents unique analytical challenges due to its chemical reactivity. A thorough understanding of its potential degradation pathways is crucial for developing a reliable analytical method. Two primary degradation routes must be considered:
-
Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This equilibrium can complicate quantification if not properly controlled during sample preparation and analysis. The presence of water can shift the equilibrium back towards the monomeric boronic acid.[3][4]
-
Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[5][6] This process can be catalyzed by acidic or basic conditions and represents a critical impurity that must be monitored.[7][8][9]
These potential transformations necessitate the development of a stability-indicating method , one that can accurately quantify the parent analyte in the presence of its potential impurities and degradants.
Comparative Analysis of Key Analytical Techniques
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific analytical need, such as routine quality control, structural elucidation, or trace-level impurity analysis.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separation based on partitioning between a stationary and mobile phase. | Widely available, versatile, high precision and accuracy for quantification.[10] | Potential for on-column degradation, poor peak shape without method optimization.[11][12] | Assay, purity, and impurity determination. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[13][14][15] | Analysis of volatile impurities or after derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural information, particularly ¹¹B NMR for boron species.[16][17][18] | Lower sensitivity than chromatographic methods, not ideal for trace analysis. | Structural confirmation and characterization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight information.[19][20] | Can be complicated by boroxine formation and adducts, often coupled with a separation technique (LC-MS, GC-MS).[10][21] | Impurity identification and trace-level analysis. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in an electric field in a non-aqueous buffer. | Can prevent hydrolysis of boronate esters and minimize other aqueous-driven degradations.[11][22] | Less common in standard QC labs, can have lower reproducibility than HPLC. | Specialized applications where aqueous methods fail. |
For routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most common and robust choice. It offers a balance of sensitivity, specificity, and reliability for quantifying this compound and its impurities.
Workflow for HPLC Method Development and Validation
The following diagram illustrates a logical workflow for the development and validation of an HPLC method for this compound.
Caption: A typical workflow for developing and validating an HPLC method.
Experimental Protocol: Validation of an HPLC Method for this compound
This section outlines the experimental protocols for validating an HPLC method in accordance with ICH Q2(R1) guidelines.[23][24]
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established.
-
Protocol:
-
Prepare a standard solution of this compound.
-
Make six replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for peak area and retention time.
-
Determine the tailing factor and theoretical plates for the analyte peak.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Heat solid sample at 80°C for 48 hours, then dissolve
-
Photolytic: Expose solution to UV light (ICH Q1B)
-
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The method must be able to resolve the main peak from all degradation product peaks.
-
Peak purity analysis of the main peak in the stressed samples should pass, indicating no co-eluting impurities.
-
Linearity and Range
This establishes the relationship between the concentration of the analyte and the detector response.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is determined by spiking a placebo or sample matrix with a known amount of the analyte.
-
Protocol:
-
Prepare samples by spiking a placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%
-
RSD for intermediate precision ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method for impurities.
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Alternatively, use a signal-to-noise ratio approach (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).
-
-
Acceptance Criteria:
-
The LOQ must be precise and accurate.
-
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters.
-
Protocol:
-
Vary parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
The changes should not significantly impact the results.
-
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | ICH Guideline Reference |
| Specificity | No interference at the analyte retention time; peak purity passes. | Q2(R1) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Q2(R1) |
| Range | Established based on linearity, accuracy, and precision. | Q2(R1) |
| Accuracy | Mean recovery of 98.0% - 102.0% | Q2(R1) |
| Precision (Repeatability) | RSD ≤ 2.0% | Q2(R1) |
| Precision (Intermediate) | RSD ≤ 2.0% | Q2(R1) |
| LOD | Typically S/N ≥ 3:1 | Q2(R1) |
| LOQ | Typically S/N ≥ 10:1; must be accurate and precise. | Q2(R1) |
| Robustness | System suitability passes under varied conditions. | Q2(R1) |
Potential Degradation Pathways of this compound
The following diagram illustrates the primary degradation pathways that a stability-indicating method must be able to resolve.
Caption: Key degradation pathways of the target analyte.
Conclusion
The validation of analytical methods for this compound requires a deep understanding of its inherent chemical instabilities, namely the potential for boroxine formation and protodeboronation. While various analytical techniques are available, a well-developed and validated RP-HPLC method is typically the most suitable for routine quality control in a drug development setting. By following a systematic approach to method development and adhering to the validation principles outlined in the ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and meaningful data, thereby upholding the highest standards of scientific integrity.
References
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- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444[5]
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/ac103212b[21]
- Protodeboronation. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/631c888207182255055d78e3[7]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2013/ay/c3ay40538a[22]
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181105/[1]
- Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. URL: https://www.researchgate.net/figure/Boroxine-formation-reaction-mechanism-as-calculated-by-DFT-The-first-step-is-the_fig2_263884024[2]
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig1_318536553[8]
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. URL: https://www.researchgate.net/publication/326857187_Formation_of_Boroxine_Its_Stability_and_Thermodynamic_Parameters_in_Solution[3]
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2022/high-sensitivity-analysis-of-potential-mutagenic-boronic-acids-using-xevo-tq-absolute-tandem-quadrupole-mass-spectrometer-with-an-acquity-premier-system.html[23]
- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. Benchchem. URL: https://www.benchchem.com/product/b1159811/technical-documents[24]
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01334f[9]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.eca-remedy.com/files/guidelines/ICH/Q2_R1_Guideline_2005.pdf[26]
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- Water-compatible dynamic covalent bonds based on a boroxine structure. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10907727/[4]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01925[18]
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. URL: https://www.chromatographyonline.com/view/analysis-of-boronic-compounds-as-potential-mutagenic-impurities-in-drug-substances-by-gc-ms[15]
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. URL: https://pubs.acs.org/doi/10.1021/jp201412y[31]
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22386209/[13]
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. URL: https://abrahamentertainment.
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20080047/[16]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. University of Texas at Austin. URL: https://sites.cns.utexas.edu/anslyn/files/2022/11/joc.2c01925.pdf[19]
- HELP: Purifying boronic acids sucks. Reddit. URL: https://www.reddit.com/r/OrganicChemistry/comments/17q3h7e/help_purifying_boronic_acids_sucks/[14]
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6271[32]
- ICH Q2 Analytical Method Validation. Slideshare. URL: https://www.slideshare.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. URL: https://www.researchgate.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03204[33]
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit. URL: https://www.scilit.net/article/10.1016/j.jpba.2012.01.042[25]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html[11]
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. URL: https://edepot.wur.nl/333678[34]
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22425102/[35]
- Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/1969974/[17]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. URL: https://www.researchgate.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. URL: https://application.wiley-vch.de/books/sample/3527319128_c01.pdf[37]
- Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047395/[38]
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. URL: https://sielc.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. URL: https://www.waters.com/nextgen/content/dam/waters/en/app-notes/2023/720007877/720007877-en.pdf[12]
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. URL: https://www.researchgate.net/publication/262923238_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC[40]
- How to purify boronic acids/boronate esters?. ResearchGate. URL: https://www.researchgate.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00224[42]
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. URL: https://library.wur.nl/WebQuery/wurpubs/390098[43]
- How to do HPLC method validation. YouTube. URL: https://www.youtube.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Butoxy-5-methylpyridin-3-yl)boronic acid
This guide provides an in-depth operational and disposal plan for (6-Butoxy-5-methylpyridin-3-yl)boronic acid (CAS No. 1256355-20-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical hazards involved and the rationale behind each procedural step, ensuring the highest standards of laboratory safety and environmental stewardship.
Core Hazard Analysis: A Tale of Two Moieties
The disposal protocol for this compound is dictated by the combined risks of its two primary functional components: the pyridine ring and the boronic acid group . Understanding these distinct hazards is critical for safe handling and proper waste categorization.
The Pyridine Backbone: A Hazardous Waste Precursor
The pyridine functional group is the dominant driver of this compound's regulatory classification. Pyridine and its derivatives are recognized for their potential toxicity and environmental impact.
-
Regulatory Classification: The U.S. Environmental Protection Agency (EPA) lists pyridine and spent solvent mixtures containing pyridine as an "F-listed" hazardous waste under the code F005.[1][2][3] This classification carries stringent disposal requirements under the Resource Conservation and Recovery Act (RCRA). Any waste containing this compound must be managed as hazardous waste.[4]
-
Toxicological Profile: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[5] They are often classified as skin and eye irritants.
-
Environmental Impact: Many pyridine-based compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Therefore, release into drains or the environment is strictly prohibited.[6][7]
The Boronic Acid Group: An Emerging Hazard
While historically considered to have low toxicity, recent studies have highlighted potential risks associated with boronic acids, necessitating a cautious approach.[8][9]
-
Mutagenicity: A growing body of research indicates that some boronic acids and their derivatives can be mutagenic, as demonstrated in the Ames assay.[10][11] Due to this potential genotoxicity, all waste should be handled with the assumption of this hazard to minimize worker exposure.
-
Aquatic Toxicity: Boron compounds can be hazardous to aquatic life, with studies suggesting that even concentrations near natural environmental background levels could pose a risk to sensitive ecosystems.[12][13]
-
Reactivity: Boronic acids are generally stable but can form boronate salts under basic conditions, a property that can be used for decontamination but also requires consideration when segregating waste streams.[14][15]
Table 1: Hazard Summary and Regulatory Information
| Feature | Hazard Associated with Pyridine Moiety | Hazard Associated with Boronic Acid Moiety |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Generally low, but the overall compound toxicity is not fully known.[8] |
| Irritation | Causes skin and serious eye irritation. | May cause skin, eye, and respiratory irritation.[16][17] |
| Chronic Hazard | Potential for systemic effects. | Some boronic acids are considered potential genotoxic impurities (GTIs).[10] |
| Environmental | Toxic to aquatic organisms.[5] | Hazardous to aquatic organisms.[12][13] |
| US EPA Code | F005 Listed Hazardous Waste.[1][3] | Not specifically listed, but contributes to overall environmental hazard. |
Mandatory Safety Protocols: Controls and PPE
Given the compound's hazard profile, rigorous adherence to engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
-
Engineering Controls : All handling, weighing, and preparation of solutions involving this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[18] Eyewash stations and safety showers must be readily accessible.[19]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles meeting OSHA or EN 166 standards are required at all times.[16][19] A face shield should be used when there is a significant risk of splashing.
-
Hand Protection : Wear chemical-resistant gloves. Given the pyridine component, nitrile gloves may offer limited protection for incidental contact. For extended handling or spill cleanup, consider more robust options like Viton™ or ensure frequent changes of nitrile gloves. Always inspect gloves before use.[18]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, consider an impervious apron.
-
Respiratory Protection : Not typically required when working in a fume hood. If a situation arises where the fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16]
-
Step-by-Step Disposal and Decontamination Workflow
Proper disposal begins at the point of waste generation. Strict segregation is key to preventing dangerous reactions and ensuring regulatory compliance.[20]
Workflow Diagram: Disposal Decision Pathway
Caption: Disposal decision workflow from generation to final pickup.
Protocol 1: Collection of Solid and Concentrated Waste
-
Designate a Waste Container : Use a wide-mouth, sealable container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). The container must be in good condition with no cracks or residue.
-
Labeling : Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents.[20][21]
-
Transfer : Carefully transfer residual solid powder, contaminated weigh boats, or non-reusable spatulas into the designated container. Always perform this transfer inside a chemical fume hood.
-
Storage : Keep the waste container sealed when not in use. Store it in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers, acids), heat sources, and direct sunlight.[18]
Protocol 2: Collection of Dilute Liquid Waste (Aqueous & Organic)
-
Designate a Waste Container : Use a sealable, compatible solvent waste container (e.g., glass or HDPE bottle). Never use a metal can.
-
Segregation is Critical : This waste stream must be kept separate from other streams. Do NOT mix with:
-
Labeling : Clearly label the container with "Hazardous Waste" and list all components, including solvents and the full name of the title compound, with approximate concentrations.
-
Collection : Collect all solutions from reactions, extractions, and chromatography that contain the compound.
-
Storage : Store the sealed container in a secondary containment bin in a designated satellite accumulation area.
Protocol 3: Decontamination of Glassware
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. Collect this first rinse as hazardous liquid waste as described in Protocol 2.
-
Basic Wash : A secondary rinse with a dilute basic solution (e.g., 1M NaOH) can help hydrolyze and solubilize residual boronic acid into the more water-soluble boronate salt. Collect this aqueous rinse as hazardous waste.
-
Final Cleaning : Proceed with standard laboratory glassware cleaning procedures.
Emergency Protocol: Spill Management
Accidents require immediate and correct action to mitigate harm.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the lab supervisor.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full PPE described in Section 2, including appropriate gloves and eye protection.
-
Contain the Spill : For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb large quantities of pyridine-based compounds.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as solid hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office, as required by your Chemical Hygiene Plan.[22][23]
Final Disposal Pathway
Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[6]
-
Internal Transfer : Once a waste container is full, ensure it is securely sealed and properly labeled. Arrange for pickup by your institution's EHS department or follow internal procedures for moving it to a central hazardous waste accumulation area.[18]
-
Professional Disposal : The waste will be collected by a licensed hazardous waste disposal company.[21] The most common and effective disposal method for this type of organic waste is high-temperature incineration, which destroys the hazardous components.[4]
By adhering to this comprehensive guide, you not only comply with federal and local regulations but also actively contribute to a culture of safety and environmental responsibility within your laboratory.
References
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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- Minoia, C., et al. (1987). Toxicology and health impact of environmental exposure to boron. A review. Giornale Italiano di Medicina del Lavoro, 9(3-4), 119-24.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
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Safeguarding Your Research: A Practical Guide to Handling (6-Butoxy-5-methylpyridin-3-yl)boronic acid
For the modern researcher, scientist, and drug development professional, the frontier of discovery is paved with novel chemical entities. Among these, functionalized heterocyclic compounds like (6-Butoxy-5-methylpyridin-3-yl)boronic acid are invaluable building blocks. However, innovation and safety are inextricably linked. A deep, causal understanding of chemical hazards and the proper implementation of safety protocols are not merely procedural hurdles; they are the bedrock of reliable, reproducible, and responsible science.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational and disposal plan, grounded in established safety principles, to foster a culture of safety and confidence when handling this and similar boronic acid derivatives.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
Boronic Acids: This class of compounds is generally recognized as causing skin, eye, and respiratory tract irritation.[1][2][3] The boron center is a Lewis acid, which can interact with biological nucleophiles, contributing to its irritant properties. Dusts from solid boronic acids are a primary concern for inhalation.[1][2][4]
-
Substituted Pyridines: Pyridine and its derivatives can be irritating and may have other toxicological properties.[5] Exposure can lead to symptoms like dizziness, headache, and nausea.[5] The specific toxicity can be influenced by the nature and position of substituents on the pyridine ring.[6][7]
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards and routes of exposure. The primary goal is to create a barrier between the researcher and the chemical.[5]
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1][2] | Protects against accidental splashes and airborne dust particles. Boronic acids are known eye irritants.[1][3] Goggles provide a more complete seal than safety glasses. |
| Hand Protection | Chemically resistant nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals and are a standard for incidental contact in a laboratory setting.[5] Gloves should be inspected for tears or holes before each use. If direct contact occurs, gloves should be removed immediately using proper technique, and hands should be washed thoroughly.[8] |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination by spills and splashes.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be required. | This is crucial when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation.[1] All weighing and transfer operations involving the solid should ideally be conducted within a fume hood to minimize inhalation risk. |
Operational Plan: A Step-by-Step Procedural Workflow
A systematic approach to handling this compound is essential for minimizing exposure and ensuring a safe experimental environment.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.[5] The workspace should be clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize the inhalation of dust.[1]
-
When weighing and transferring the solid, use tools such as a spatula and weighing paper to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1]
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Decontaminate the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Spill and Disposal Management
Accidents can happen, and a clear, pre-defined plan for spill response and waste disposal is critical.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: Wearing appropriate PPE, assess the extent of the spill.
-
Contain & Clean: For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that would generate dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of chemical waste.
Disposal Guidelines:
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. At a minimum, keep acids, bases, oxidizers, and solvents in separate waste containers.[9]
-
Labeling: All waste containers must be clearly labeled with their contents.[9]
-
Containerization: Use containers that are compatible with the waste. For instance, do not store acidic waste in metal containers.[9]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[10] Never dispose of chemical waste down the drain unless it has been explicitly approved for that disposal method by your EHS office.[10][11]
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also enhance the integrity and quality of your scientific work.
References
- García-García, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Seward, J. R., et al. (n.d.). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines. SAR and QSAR in Environmental Research.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- Wang, Y., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
- Nowak, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
